Harzianol N
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H26O4 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(1R,3R,8R,11S,14R)-3,14-dihydroxy-4,8,15,15-tetramethyltetracyclo[9.3.1.01,9.05,8]pentadec-4-ene-6,12-dione |
InChI |
InChI=1S/C19H26O4/c1-9-12(21)8-19-14(18(4)7-13(22)16(9)18)5-10(17(19,2)3)11(20)6-15(19)23/h10,12,14-15,21,23H,5-8H2,1-4H3/t10-,12-,14?,15-,18-,19+/m1/s1 |
InChI Key |
KBKIUVOSFGFBRD-CUNONBSZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Harzianol N: A Technical Overview of its Chemical Structure, Isolation, and Potential Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harzianol N is a harziane-type diterpene, a class of natural products characterized by a complex and highly congested tetracyclic 6-5-4-7 carbon skeleton.[1] Isolated from the deep-sea sediment-derived fungus Trichoderma sp. SCSIOW21, this compound is part of a growing family of bioactive metabolites from marine fungi.[1] This technical guide provides a comprehensive overview of the chemical structure, spectroscopic data, and isolation of this compound. Additionally, it details a relevant experimental protocol for assessing its potential anti-inflammatory activity and proposes a plausible signaling pathway for this action.
Chemical Structure and Properties
This compound is a diterpenoid with the molecular formula C₂₀H₃₀O₄, as determined by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1] The structure was elucidated through extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Chemical Structure of this compound:
Figure 1: Chemical Structure of this compound.
Spectroscopic Data
The structural assignment of this compound is supported by the following ¹H and ¹³C NMR data, recorded in DMSO-d₆.[1]
| Position | ¹³C (ppm) | ¹H (ppm, mult., J in Hz) |
| 1 | 42.1 | 1.83, m; 1.35, m |
| 2 | 41.5 | 2.55, m |
| 3 | 213.3 | |
| 4 | 141.4 | |
| 5 | 134.7 | 5.31, s |
| 6 | 55.4 | 2.87, d (9.3) |
| 7 | 37.9 | 1.95, m |
| 8 | 75.3 | |
| 9 | 50.1 | 2.11, d (9.3) |
| 10 | 45.9 | |
| 11 | 217.4 | |
| 12 | 41.9 | 2.37, m; 1.88, m |
| 13 | 48.9 | 2.23, m |
| 14 | 70.3 | 3.79, d (9.3) |
| 15 | 49.9 | |
| 16 | 21.0 | 0.98, s |
| 17 | 22.3 | 1.05, s |
| 18 | 65.9 | 3.25, d (10.8); 3.10, d (10.8) |
| 19 | 21.0 | 1.02, s |
| 20 | 20.2 | 1.07, s |
Table 1: ¹H and ¹³C NMR Data for this compound in DMSO-d₆.[1]
Experimental Protocols
Isolation and Purification of this compound
The following protocol describes the isolation of this compound from the fungus Trichoderma sp. SCSIOW21.[1]
1. Fungal Cultivation:
-
The fungal strain Trichoderma sp. SCSIOW21 is activated on potato dextrose agar (B569324) dishes containing 3% sea salt at 28 °C for 3 days.
-
The activated fungus is then cultured in a modified rice broth (50.0 g of rice sprayed with 60.0 mL of 3% sea salt water per 500 mL flask).
-
The culture is maintained under static conditions at room temperature for 30 days.
2. Extraction:
-
The fermentation broth is extracted with water-saturated n-butanol (BuOH). 100 mL of BuOH is added to each flask and left for 12 hours.
-
The BuOH extract is collected, and the process is repeated three times.
-
The combined BuOH extracts are evaporated under vacuum to yield the crude extract.
3. Chromatographic Purification:
-
The crude extract is subjected to silica (B1680970) gel column chromatography.
-
Further purification is achieved using medium pressure ODS (octadecylsilane) column chromatography.
-
The final purification step involves semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition
The potential anti-inflammatory effect of this compound can be assessed by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1]
1. Cell Culture:
-
RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37 °C with 5% CO₂.
2. Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-treated control group.
3. Cytotoxicity Assay:
-
A parallel cytotoxicity assay (e.g., MTT assay) should be performed to ensure that the observed NO inhibition is not due to cell death.
Plausible Anti-inflammatory Signaling Pathway
While the specific signaling pathway for this compound has not been fully elucidated, many terpenoids exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of this pathway in macrophages.
Conclusion
This compound represents an intriguing natural product with a complex chemical architecture. The detailed spectroscopic and isolation data provided herein serve as a valuable resource for researchers in natural product chemistry and drug discovery. The potential for this compound and related harziane diterpenes to modulate inflammatory pathways, possibly through the inhibition of the NF-κB signaling cascade, warrants further investigation and highlights the therapeutic potential of novel compounds from underexplored marine environments.
References
A Technical Guide to the Discovery and Isolation of Harziane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harziane diterpenoids are a unique and structurally complex class of natural products, distinguished by their intricate 6/5/7/4 fused carbocyclic scaffold.[1][2][3] First discovered in 1992, these secondary metabolites have garnered significant interest from chemists and pharmacologists due to their novel molecular architecture and promising biological activities.[1][2][3] The primary producers of harziane diterpenoids are fungi belonging to the genus Trichoderma, a group of microorganisms well-known for their application as biocontrol agents.[1][4][5]
The journey of a harziane diterpenoid from a fungal culture to a characterized pure compound is a meticulous process involving cultivation, extraction, multi-step chromatographic separation, and sophisticated spectroscopic analysis. This guide provides an in-depth overview of the discovery milestones and the detailed experimental protocols employed in the isolation and structural elucidation of these fascinating molecules.
Discovery and Key Developments
The field of harziane diterpenoid research began with the isolation of harziandione from Trichoderma harzianum by Ghisalberti and coworkers in 1992.[1][2][3] Since this initial discovery, the family of known harziane diterpenoids has expanded significantly, with over 51 congeners identified by late 2025.[1] These compounds are almost exclusively isolated from Trichoderma species, with only one exception, heteroscyphsic acid A, which was found in a Chinese liverwort.[1][6]
Researchers have isolated a variety of these compounds from different fungal strains, including marine-derived and endophytic Trichoderma.[1][4][6] For instance, trichodermaerin was discovered in the marine fungus T. erinaceum, while other novel derivatives were isolated from T. atroviridae, an endophyte from the bark of Taxus baccata trees.[1] The structural diversity of these compounds is remarkable, arising from various oxidations and substitutions at multiple positions on the core skeleton.[1] Innovative approaches, such as chemical epigenetic manipulation using histone deacetylase inhibitors, have successfully induced the production of previously silent or "cryptic" harziane diterpenoids in fungal cultures.[7]
Experimental Protocols: From Fungus to Pure Compound
The isolation of harziane diterpenoids follows a systematic workflow that begins with fungal cultivation and concludes with the purification and structural identification of individual molecules.
Fungal Cultivation and Fermentation
The source organism, typically a species of Trichoderma, is cultured to generate sufficient biomass and induce the production of secondary metabolites. Large-scale liquid fermentation is a common method. The fungus is grown in a suitable nutrient-rich medium under controlled conditions (temperature, pH, aeration) for a specific period, after which the entire culture (both mycelia and broth) is harvested for extraction.
Extraction
The first step in isolating the compounds is to separate them from the fungal biomass and culture medium. This is typically achieved through solvent extraction.
-
Procedure: The fungal culture is partitioned with an organic solvent, most commonly ethyl acetate (B1210297). The organic solvent layer, containing the secondary metabolites, is separated from the aqueous layer and the solid biomass. This process is often repeated multiple times to ensure a high yield. The combined organic extracts are then concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
Chromatographic Purification
The crude extract is a complex mixture of various compounds. A multi-step chromatographic process is required to separate the harziane diterpenoids from other metabolites.
-
Initial Fractionation (Silica Gel Column Chromatography): The crude extract is adsorbed onto silica (B1680970) gel and subjected to column chromatography. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate or chloroform-methanol gradient) is used to elute different fractions.
-
Intermediate Purification (Sephadex LH-20): Fractions identified as containing compounds of interest are often further purified using size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol (B129727) as the eluent. This step is effective at removing pigments and other impurities.
-
Final Purification (HPLC and TLC): The final purification of individual compounds is almost always achieved using High-Performance Liquid Chromatography (HPLC), often on a reversed-phase C18 column. Preparative Thin-Layer Chromatography (TLC) can also be employed for separating small quantities of compounds.[8]
Structure Elucidation
Once a compound is isolated in its pure form, its chemical structure must be determined. This is a critical phase that relies on a combination of modern analytical techniques.
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the precise molecular weight and, consequently, the molecular formula of the compound.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY) is conducted to piece together the compound's planar structure and relative stereochemistry. These experiments reveal the connectivity of atoms and their spatial relationships.[8]
-
X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous determination of the complete three-dimensional structure, including the absolute configuration.[1][8]
-
Computational Methods: In cases where suitable crystals cannot be obtained, the absolute configuration is often established by comparing experimentally measured Electronic Circular Dichroism (ECD) spectra with spectra calculated using quantum chemical methods.[1][6]
Data Presentation
The following tables summarize key quantitative data related to the discovery and bioactivity of representative harziane diterpenoids.
Table 1: Selected Harziane Diterpenoids and Their Fungal Sources
| Compound Name | Source Organism | Year of Isolation |
| Harziandione | Trichoderma harzianum | 1992 |
| Harzianone | Trichoderma longibrachiatum | 2012 |
| Trichodermaerin | Trichoderma erinaceum | 2013 |
| Harzianols F-J | Trichoderma atroviride | 2020 |
| Harzianelactones A & B | Trichoderma harzianum XS-20090075 | 2019 |
| Harziaketal A | Trichoderma sp. Z43 | 2023 |
| Harzianols K-O | Trichoderma sp. SCSIOW21 | 2021 |
Table 2: Reported Biological Activities of Selected Harziane Diterpenoids
| Compound Name | Biological Activity | Assay Details / Target | Quantitative Data (IC₅₀ / EC₅₀) |
| Harzianol I (29) | Antibacterial | S. aureus, B. subtilis, M. luteus | 7.7 ± 0.8 µg/mL, 7.7 ± 1.0 µg/mL, 9.9 ± 1.5 µg/mL |
| (9R,10R)-dihydro-harzianone (7) | Cytotoxic | HeLa and MCF-7 cell lines | Selective inhibition reported |
| Harzianelactones & Harzianones | Phytotoxic | Seedling growth of amaranth (B1665344) and lettuce | Potent phytotoxicity reported |
| Harzianol J (2) | Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | IC₅₀ = 66.7 µM |
| Harziaketal A (1) | Algicidal | Prorocentrum donghaiense | IC₅₀ = 14 µg/mL |
Visualized Workflows and Pathways
The following diagrams, generated using DOT language, illustrate the key processes in harziane diterpenoid research.
References
- 1. Overview of harziane diterpenoids: discovery, bioactivity, total synthesis and biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Overview of harziane diterpenoids: discovery, bioactivity, total synthesis and biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Novel Harziane Diterpenes from Deep-Sea Sediment Fungus Trichoderma sp. SCSIOW21 and Their Potential Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trichoderma: A Treasure House of Structurally Diverse Secondary Metabolites With Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Harziane Diterpene, Harziaketal A, and a New Sterol, Trichosterol A, from the Marine-Alga-Epiphytic Trichoderma sp. Z43 - PubMed [pubmed.ncbi.nlm.nih.gov]
Harzianol N from Trichoderma Species: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Harzianol N, a harziane diterpenoid produced by Trichoderma species. It details the producing fungal species, biosynthesis, and known biological activities, with a focus on its anti-inflammatory properties. This document synthesizes available quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of relevant biological pathways and experimental workflows to support further research and development. While data on this compound's anticancer and neuroprotective effects are limited, this guide provides context from related compounds and established methodologies to facilitate future investigations into its therapeutic potential.
Introduction
Trichoderma species are a rich source of bioactive secondary metabolites, including the structurally diverse family of harziane diterpenoids.[1] These compounds, characterized by a unique 6/5/7/4 carbocyclic scaffold, have garnered interest for their potential pharmacological applications.[2] this compound, a member of this family, has been isolated from a marine-derived Trichoderma strain and exhibits anti-inflammatory properties.[3] This guide serves as a technical resource for researchers and drug development professionals interested in the therapeutic potential of this compound and related compounds.
This compound: Producing Species and Biosynthesis
Producing Fungal Species
This compound has been isolated from the deep-sea sediment-derived fungus Trichoderma sp. SCSIOW21 .[3] While other Trichoderma species, such as Trichoderma harzianum and Trichoderma atroviride, are known producers of other harziane diterpenoids, Trichoderma sp. SCSIOW21 is the currently identified source of this compound.[4][5]
Biosynthesis of Harziane Diterpenoids
The biosynthesis of harziane diterpenoids originates from the general terpenoid pathway, starting with the cyclization of geranylgeranyl pyrophosphate (GGPP). While the specific enzymatic steps leading to this compound have not been fully elucidated, a plausible biosynthetic pathway for the harziane skeleton has been proposed.
Biological Activities and Quantitative Data
The primary reported biological activity of this compound is its anti-inflammatory effect. Data on its anticancer and neuroprotective properties are not currently available in the scientific literature. The following tables summarize the available quantitative data for this compound and related harziane diterpenoids.
Anti-inflammatory Activity
This compound has been shown to weakly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[3]
Table 1: Anti-inflammatory Activity of this compound
| Compound | Assay | Cell Line | Concentration | % Inhibition of NO Production | IC50 | Reference |
| This compound | Nitric Oxide Production | RAW 264.7 | 100 µM | Weak Inhibition | Not Reported | [3] |
Antibacterial and Cytotoxic Activities of Related Harziane Diterpenoids
While specific data for this compound is lacking, other harziane diterpenoids have demonstrated antibacterial and cytotoxic activities.
Table 2: Biological Activities of Related Harziane Diterpenoids
| Compound | Activity | Assay | Target | IC50 / EC50 (µg/mL) | Reference |
| Harzianol I | Antibacterial | Broth Microdilution | Staphylococcus aureus | 7.7 ± 0.8 | [4] |
| Harzianol I | Antibacterial | Broth Microdilution | Bacillus subtilis | 7.7 ± 1.0 | [4] |
| Harzianol I | Antibacterial | Broth Microdilution | Micrococcus luteus | 9.9 ± 1.5 | [4] |
| Harzianum A | Cytotoxic | Not Specified | HT1080 | 0.65 | [3] |
| Harzianum A | Cytotoxic | Not Specified | HeLa | 5.07 | [3] |
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound and for conducting key biological assays.
Isolation and Purification of this compound from Trichoderma sp. SCSIOW21
The following protocol is based on the methodology described for the isolation of harzianols from Trichoderma sp. SCSIOW21.[3]
Protocol:
-
Fermentation: Culture Trichoderma sp. SCSIOW21 in a suitable liquid medium at room temperature under static conditions.
-
Extraction: Extract the fermentation broth with an equal volume of n-butanol (BuOH) three times.
-
Concentration: Combine the BuOH extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography using a gradient elution system (e.g., dichloromethane-methanol) to fractionate the extract.
-
High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing harzianols using reversed-phase HPLC with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient).
-
Isolation and Identification: Collect the peak corresponding to this compound and confirm its identity and purity using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production Inhibition
This protocol is for assessing the anti-inflammatory activity of this compound by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Griess Assay: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of each component of the Griess reagent in a new 96-well plate.
-
Measurement: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.
In Vitro Cytotoxicity Assay: MTT Assay
This protocol can be used to evaluate the potential anticancer activity of this compound.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Appropriate cell culture medium with supplements
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Neuroprotection Assay
This protocol provides a general framework for assessing the potential neuroprotective effects of this compound against a neurotoxic insult.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Appropriate cell culture medium with supplements
-
Neurotoxin (e.g., 6-hydroxydopamine, amyloid-beta peptide)
-
This compound (dissolved in DMSO)
-
Reagents for cell viability assessment (e.g., MTT, LDH assay kit)
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Differentiation (if applicable): Seed the neuronal cells in a 96-well plate and, if necessary, differentiate them into a more mature neuronal phenotype.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2-24 hours).
-
Neurotoxin Exposure: Expose the cells to the chosen neurotoxin to induce cell death. Include a control group without the neurotoxin.
-
Cell Viability Assessment: After the incubation period with the neurotoxin, assess cell viability using a suitable method (e.g., MTT assay, LDH release assay).
-
Calculation: Calculate the percentage of neuroprotection conferred by this compound compared to the cells treated with the neurotoxin alone.
Signaling Pathways
Anti-inflammatory Signaling Pathway
The weak inhibition of NO production by this compound suggests a potential interaction with the inflammatory signaling cascade in macrophages. A key pathway in this process is the activation of nuclear factor-kappa B (NF-κB), which leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).
Potential Neuroprotective Signaling Pathways
While no specific neuroprotective effects of this compound have been reported, other natural products exert neuroprotection through various mechanisms. These include the activation of pro-survival signaling pathways like the PI3K/Akt pathway and the inhibition of apoptotic pathways.
Conclusion and Future Directions
This compound, a harziane diterpenoid from Trichoderma sp. SCSIOW21, presents a starting point for further investigation into its therapeutic potential. Its observed anti-inflammatory activity, though weak, warrants further exploration to understand its mechanism of action and to evaluate its efficacy in more detail. The lack of data on its anticancer and neuroprotective effects represents a significant knowledge gap and a key area for future research. The protocols and background information provided in this guide are intended to facilitate these future studies. Optimization of fermentation conditions to improve the yield of this compound and semi-synthetic modifications to enhance its bioactivity are also promising avenues for future research and development.
References
- 1. Frontiers | Trichoderma: A Treasure House of Structurally Diverse Secondary Metabolites With Medicinal Importance [frontiersin.org]
- 2. Overview of harziane diterpenoids: discovery, bioactivity, total synthesis and biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel Harziane Diterpenes from Deep-Sea Sediment Fungus Trichoderma sp. SCSIOW21 and Their Potential Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Biosynthesis of Harzianol N from Geranylgeranyl Pyrophosphate: A Technical Guide for Researchers
Abstract
Harzianol N, a member of the structurally complex harziane diterpenoid family, is a secondary metabolite produced by fungi of the genus Trichoderma. These compounds have garnered significant interest due to their diverse biological activities. The biosynthesis of harziane diterpenoids originates from the ubiquitous C20 precursor, geranylgeranyl pyrophosphate (GGPP). This technical guide provides a comprehensive overview of the proposed biosynthetic pathway leading to this compound, drawing upon the current understanding of harziane diterpenoid biosynthesis in Trichoderma species. While the complete enzymatic cascade for this compound remains to be fully elucidated, this document outlines the key enzymatic steps, proposes candidate enzyme classes, and presents detailed hypothetical experimental protocols for their characterization. This guide is intended for researchers, scientists, and drug development professionals working on the discovery, elucidation, and engineering of fungal natural product biosynthetic pathways.
Introduction
Trichoderma species are prolific producers of a wide array of secondary metabolites, including the harziane diterpenoids, which are characterized by a unique 6/5/7/4 carbocyclic scaffold[1][2]. These compounds are biosynthesized from the central isoprenoid pathway intermediate, geranylgeranyl pyrophosphate (GGPP). The proposed biosynthetic pathway involves an initial cyclization of GGPP followed by a series of tailoring reactions, primarily oxidations, that lead to the structural diversity observed within this class of molecules. Isotopic labeling studies have confirmed that the harziane skeleton is indeed derived from GGPP[3]. This guide focuses on the proposed biosynthetic route to a specific member of this family, this compound.
Proposed Biosynthetic Pathway of this compound from GGPP
The biosynthesis of this compound is hypothesized to proceed through three key stages:
-
Initiation: The linear precursor, GGPP, is cyclized by a terpene cyclase to form a complex carbocationic intermediate.
-
Carbocation Rearrangement and Quenching: The carbocation undergoes a series of rearrangements and is ultimately quenched to form the core harziane skeleton.
-
Tailoring Reactions: The initial cyclized product is modified by a series of post-cyclization reactions, primarily hydroxylations and other oxidations, to yield the final product, this compound.
A visual representation of this proposed pathway is provided below.
Caption: Proposed biosynthetic pathway of this compound from GGPP.
The Role of Terpene Cyclases
The initial and committing step in harziane biosynthesis is the cyclization of GGPP. A novel family of terpene cyclases, designated as TriDTCs, has been identified in Trichoderma and shown to be responsible for the cyclization of GGPP into other major diterpenes like harzianol I[4][5]. It is highly probable that a member of this enzyme family, or a closely related terpene cyclase, catalyzes the formation of the initial harzianyl cation intermediate that serves as the precursor to this compound.
The Importance of Tailoring Enzymes
The structural complexity and diversity of harziane diterpenoids arise from the activity of tailoring enzymes, particularly cytochrome P450 monooxygenases (P450s) and other oxidoreductases[6][7][8][9]. These enzymes introduce hydroxyl groups and other oxidative modifications at specific positions on the diterpene scaffold. The specific oxidation pattern of this compound is a direct result of the regioselective and stereoselective action of these tailoring enzymes. While the specific P450s and oxidoreductases involved in this compound biosynthesis have not yet been characterized, genome mining of Trichoderma species that produce this compound is a promising strategy for their identification.
Quantitative Data
As of the date of this publication, there is no publicly available quantitative data, such as enzyme kinetic parameters (kcat, Km) or in vivo production titers, specifically for the enzymes and pathway leading to this compound. The table below summarizes the types of quantitative data that are critical for a thorough understanding of this biosynthetic pathway and which represent key areas for future research.
| Data Type | Description | Relevance to this compound Biosynthesis |
| Enzyme Kinetics (kcat, Km) | Catalytic efficiency and substrate affinity of the biosynthetic enzymes (Terpene Cyclase, P450s, etc.). | Provides insights into the efficiency of each enzymatic step and potential rate-limiting steps in the pathway. |
| In Vivo Production Titer | Concentration of this compound produced by the native Trichoderma strain under specific fermentation conditions. | Establishes a baseline for production and is a key metric for strain improvement efforts. |
| Metabolite Flux Analysis | Measurement of the flow of intermediates through the biosynthetic pathway. | Helps to identify bottlenecks and optimize the pathway for enhanced production of this compound. |
| Gene Expression Levels (qPCR, RNA-seq) | Quantification of the transcript levels of the biosynthetic genes under different conditions. | Correlates gene expression with metabolite production and helps to understand the regulation of the pathway. |
Experimental Protocols
The following sections provide detailed, albeit hypothetical, experimental protocols for the identification and characterization of the enzymes involved in this compound biosynthesis. These protocols are based on established methodologies for studying fungal secondary metabolite biosynthesis.
Identification of the this compound Biosynthetic Gene Cluster
A common strategy for identifying the genes responsible for the production of a fungal secondary metabolite is to locate them within a biosynthetic gene cluster (BGC).
Caption: Experimental workflow for identifying a biosynthetic gene cluster.
Protocol:
-
Genome Sequencing: Obtain a high-quality genome sequence of a Trichoderma strain known to produce this compound.
-
Bioinformatic Analysis: Utilize bioinformatics tools such as antiSMASH to predict secondary metabolite BGCs within the genome. Focus on candidate clusters containing a putative terpene cyclase gene, as well as genes encoding P450s and other oxidoreductases.
-
Gene Inactivation: Generate a targeted knockout of the core terpene cyclase gene in the candidate BGC using CRISPR/Cas9 or homologous recombination.
-
Metabolite Analysis: Compare the metabolite profiles of the wild-type and mutant strains using liquid chromatography-mass spectrometry (LC-MS). The absence of this compound in the mutant strain confirms the involvement of the BGC.
-
Heterologous Expression (Optional): Clone the entire BGC into a suitable heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae, and verify the production of this compound.
Characterization of a Putative this compound Cytochrome P450 Monooxygenase
Objective: To functionally characterize a candidate P450 enzyme potentially involved in the hydroxylation of a harziane intermediate.
Materials:
-
Trichoderma cDNA library
-
Expression vector (e.g., pET-28a for E. coli or a fungal expression vector)
-
Competent E. coli cells (e.g., BL21(DE3)) or a suitable fungal expression host
-
Cytochrome P450 reductase partner (if required)
-
Substrate (the immediate precursor to the hydroxylation step, which may need to be synthesized or isolated)
-
NADPH
-
Buffers and reagents for protein purification (e.g., Ni-NTA resin)
-
LC-MS instrumentation
Protocol:
-
Gene Cloning: Amplify the full-length cDNA of the candidate P450 gene from the Trichoderma cDNA library using PCR with gene-specific primers. Clone the PCR product into an appropriate expression vector.
-
Heterologous Expression: Transform the expression construct into a suitable host. For E. coli, induce protein expression with IPTG at a low temperature (e.g., 16-18°C) to enhance soluble protein production.
-
Protein Purification: Lyse the cells and purify the recombinant P450 enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
In Vitro Enzyme Assay: a. Set up a reaction mixture containing the purified P450, the substrate, NADPH, and a suitable buffer. If the P450 requires a reductase partner, include the purified reductase in the reaction. b. Incubate the reaction at an optimal temperature (e.g., 28-30°C) for a defined period. c. Quench the reaction (e.g., by adding an organic solvent like ethyl acetate).
-
Product Analysis: a. Extract the reaction products with an organic solvent. b. Analyze the extract by LC-MS and compare the retention time and mass spectrum with an authentic standard of the expected hydroxylated product. The formation of the correct product confirms the function of the P450 enzyme.
Conclusion and Future Perspectives
The biosynthesis of this compound from GGPP in Trichoderma represents a fascinating example of the chemical intricacy generated by fungal secondary metabolism. While the general outline of the pathway is plausible based on our knowledge of related harziane diterpenoids, the specific enzymes and their precise functions remain a frontier for discovery. The identification and characterization of the this compound biosynthetic gene cluster will be a critical step in fully understanding this pathway. This will not only provide fundamental insights into the enzymology of diterpenoid biosynthesis but also open avenues for the bioengineering of novel harziane analogues with potentially improved or novel biological activities. The experimental approaches outlined in this guide provide a roadmap for researchers to unravel the remaining mysteries of this compound biosynthesis.
References
- 1. Overview of harziane diterpenoids: discovery, bioactivity, total synthesis and biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Overview of harziane diterpenoids: discovery, bioactivity, total synthesis and biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Harzianone Biosynthesis by the Biocontrol Fungus Trichoderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Genome-wide analysis of cytochrome P450s of Trichoderma spp.: annotation and evolutionary relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unraveling the Antibacterial Arsenal of Fungi: A Deep Dive into the Potential Mechanism of Action of Harzianol N
A Technical Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating an urgent search for novel antimicrobial agents. Fungi, particularly those of the Trichoderma genus, are a prolific source of structurally diverse secondary metabolites with a wide range of biological activities. Among these, the harziane diterpenoids, a class of complex tetracyclic compounds, have garnered attention for their potential therapeutic applications. This technical guide provides an in-depth exploration of the proposed antibacterial mechanism of action of Harzianol N, a member of this intriguing class of natural products. While direct experimental evidence for this compound's antibacterial activity is still emerging, this document synthesizes the available data on closely related analogues, such as Harzianic Acid and Harzianol I, and the broader antimicrobial strategies of its source organism, Trichoderma harzianum, to construct a scientifically grounded hypothesis of its mode of action.
Antibacterial Spectrum and Potency of Related Harziane Diterpenoids
While studies on the antibacterial properties of this compound are not yet extensively published, research on its structural relatives provides valuable insights into its potential efficacy. Harzianol I, for instance, has demonstrated significant activity against several Gram-positive bacteria.[1][2] The half-maximal effective concentrations (EC₅₀) for Harzianol I are summarized in the table below.
| Bacterial Strain | EC₅₀ (µg/mL) | Reference |
| Staphylococcus aureus | 7.7 ± 0.8 | [1][2] |
| Bacillus subtilis | 7.7 ± 1.0 | [1][2] |
| Micrococcus luteus | 9.9 ± 1.5 | [1][2] |
Table 1: Antibacterial Activity of Harzianol I
Furthermore, Harzianic acid, another secondary metabolite from Trichoderma, exhibits selective antimicrobial activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 25 to 200 μg/mL against a panel of pathogenic strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[3][4]
Proposed Mechanism of Action: A Multi-pronged Attack
Based on the available evidence for related compounds and the general antimicrobial mechanisms of Trichoderma species, a multi-targeted mechanism of action for this compound is proposed. This hypothetical model, which requires direct experimental validation for this compound, involves disruption of the bacterial cell membrane and the induction of oxidative stress.
Primary Target: The Bacterial Cell Membrane
A principal mechanism of action for the related compound, Harzianic acid, is the targeting of the bacterial cell membrane.[3][4] It is hypothesized that this compound may share this mode of action. Disruption of the cell membrane's integrity leads to a cascade of detrimental events, including the dissipation of the proton motive force, leakage of essential intracellular components, and ultimately, cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial harziane diterpenoids from a fungal symbiont Trichoderma atroviride isolated from Colquhounia coccinea var. mollis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Harzianic acid exerts antimicrobial activity against Gram-positive bacteria and targets the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harzianic acid exerts antimicrobial activity against Gram-positive bacteria and targets the cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical properties and spectral data of Harzianol N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harzianol N is a harziane-type diterpene isolated from the deep-sea sediment-derived fungus Trichoderma sp. SCSIOW21.[1] The harziane class of diterpenoids is characterized by a unique and complex tetracyclic 6-5-4-7 carbon skeleton.[1] These natural products have garnered interest in the scientific community due to their diverse biological activities. This document provides a detailed overview of the physicochemical properties, spectral data, and experimental protocols related to this compound, with a focus on its potential anti-inflammatory effects.
Physicochemical Properties
This compound is an amorphous solid with the molecular formula C₂₀H₃₀O₃, as determined by High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS).[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Appearance | Amorphous solid | [1] |
| Molecular Formula | C₂₀H₃₀O₃ | [1] |
| Molecular Weight | 318.45 g/mol | Calculated from formula |
| Optical Rotation | [α]²⁵_D_ +10.1 (c 0.18, MeOH) | [1] |
| HREIMS | m/z: 341.2089 [M + Na]⁺ (calcd. for C₂₀H₃₀NaO₃, 341.2093) | [1] |
Spectral Data
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The detailed spectral data are summarized below.
Ultraviolet (UV) and Electronic Circular Dichroism (ECD) Spectroscopy
The UV spectrum of this compound in methanol (B129727) exhibits a maximum absorption at 252 nm. The ECD spectrum provides insights into the stereochemistry of the molecule.
| Spectroscopy | Data | Reference |
| UV (MeOH) | λmax (log ε) 252 (4.19) nm | [1] |
| ECD (0.18 mg/mL, MeOH) | λmax (Δε) 220 (+1.7), 245 (−4.9), 353 (+2.4) nm | [1] |
Infrared (IR) Spectroscopy
The IR spectrum, recorded using a KBr pellet, indicates the presence of hydroxyl (3379 cm⁻¹), C-H (2924 cm⁻¹), and carbonyl (1734 cm⁻¹) functional groups.
| Spectroscopy | Wavenumber (cm⁻¹) | Description | Reference |
| IR (KBr) | 3379 | Strong, -OH stretching | [1] |
| 2924 | Medium, C-H stretching | [1] | |
| 1734 | Strong, C=O stretching | [1] | |
| 1647 | Medium | [1] | |
| 1153 | Medium | [1] | |
| 1049 | Medium | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data for this compound were recorded in DMSO-d₆ at 600 MHz and 150 MHz, respectively. The assignments are detailed in Table 2.
| Position | ¹³C (δ_C) | ¹H (δ_H, mult., J in Hz) | Reference |
| 1 | 49.3, C | [1] | |
| 2 | 51.8, CH | 2.26, m | [1] |
| 3 | 29.5, CH₂ | 1.34, m; 1.54, m | [1] |
| 4 | 24.8, CH₂ | 1.18, m; 1.83, m | [1] |
| 5 | 40.1, CH | 2.13, m | [1] |
| 6 | 45.4, C | [1] | |
| 7 | 137.9, C | [1] | |
| 8 | 135.2, C | [1] | |
| 9 | 43.1, CH₂ | 1.95, d (12.0); 2.22, d (12.0) | [1] |
| 10 | 25.1, CH₂ | 1.25, m; 1.45, m | [1] |
| 11 | 211.2, C | [1] | |
| 12 | 53.1, C | [1] | |
| 13 | 59.9, CH | 2.45, s | [1] |
| 14 | 74.8, C | [1] | |
| 15 | 45.3, CH | 1.63, m | [1] |
| 16 | 21.0, CH₃ | 0.95, d (6.6) | [1] |
| 17 | 15.1, CH₃ | 0.81, d (6.6) | [1] |
| 18 | 29.5, CH₃ | 1.01, s | [1] |
| 19 | 15.6, CH₃ | 0.98, s | [1] |
| 20 | 22.1, CH₃ | 1.11, s | [1] |
Experimental Protocols
The following section details the experimental procedures for the isolation, purification, and characterization of this compound.
Fungal Strain and Fermentation
The fungal strain, identified as Trichoderma sp. SCSIOW21, was isolated from a deep-sea sediment sample collected from the South China Sea at a depth of 2134 meters.[1] For the production of this compound, the fungus was cultured under static conditions at room temperature in Erlenmeyer flasks containing a liquid medium.[1]
Extraction and Isolation
The fermentation broth was saturated with butanol (BuOH) for extraction. The resulting BuOH extract was then subjected to a series of chromatographic separations to isolate this compound. The general workflow for extraction and isolation is depicted below.[1]
References
The Harziane Diterpenoid Enigma: A Deep Dive into Its Biosynthetic Blueprint
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the plausible biosynthetic pathway of harziane diterpenoids. This document outlines the molecular precursors, key enzymatic transformations, and regulatory signaling cascades that govern the formation of this structurally complex and biologically active class of natural products.
Harziane diterpenoids, a unique class of fungal secondary metabolites characterized by their intricate 6/5/7/4 or 4/7/5/6 carbocyclic scaffold, have garnered significant attention for their diverse biological activities, including antifungal, cytotoxic, and anti-inflammatory properties.[1][2] First isolated from Trichoderma harzianum in 1992, these complex molecules are predominantly produced by fungi of the Trichoderma genus.[1][3] Understanding their biosynthesis is paramount for harnessing their therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide synthesizes current knowledge to present a plausible biosynthetic pathway, supported by experimental evidence, and explores the signaling networks that regulate their production.
From a Universal Precursor to a Complex Core: The Biosynthetic Pathway
The journey to the harziane core begins with the universal C20 precursor for diterpenoid biosynthesis, geranylgeranyl diphosphate (B83284) (GGPP).[3][4] The key transformation, a complex cyclization cascade, is catalyzed by a recently discovered and unprecedented family of terpene cyclases known as TriDTCs (Trichoderma diterpene cyclases).[1][5] These enzymes are responsible for forging the characteristic tetracyclic skeleton of the harziane family.[1]
The proposed biosynthetic pathway can be summarized as follows:
-
Initiation: The pathway commences with the ionization of GGPP within the active site of a TriDTC enzyme.
-
Cyclization Cascade: A series of intramolecular cyclizations and rearrangements, guided by the enzyme's catalytic machinery, leads to the formation of a series of carbocationic intermediates.
-
Termination: The cascade is terminated by the quenching of a carbocation, typically by a water molecule, to yield the foundational harziane alcohol, harzianol I.[6]
-
Tailoring Modifications: Following the formation of the core harziane scaffold, a suite of "tailoring" enzymes, such as cytochrome P450 monooxygenases and oxidoreductases, introduce further structural diversity. These modifications, including oxidations and substitutions at various positions on the core structure, give rise to the plethora of known harziane diterpenoids, such as harziandione.[6]
This proposed pathway is supported by several lines of experimental evidence, including heterologous expression of TriDTC genes, targeted gene deletion studies in Trichoderma, and in vitro enzymatic assays.[1][5]
Visualizing the Biosynthetic Blueprint
The intricate steps from the linear precursor to the complex cyclic core can be visualized through the following pathway diagram.
Caption: Plausible biosynthetic pathway of harziane diterpenoids.
Experimental Corroboration: Key Methodologies
The elucidation of the harziane biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. The following are detailed protocols for the key experiments that have been instrumental in this endeavor.
Experimental Protocols
| Experiment | Methodology |
| Heterologous Expression of TriDTCs in a Fungal Host (e.g., Aspergillus oryzae) | 1. Gene Amplification: The full-length cDNA of the candidate TriDTC gene is amplified from Trichoderma spp. total RNA using reverse transcription PCR (RT-PCR) with gene-specific primers. 2. Vector Construction: The amplified TriDTC gene is cloned into a fungal expression vector under the control of a strong, inducible promoter. 3. Fungal Transformation: The expression vector is introduced into a suitable fungal host, such as Aspergillus oryzae, using protoplast transformation. 4. Cultivation and Induction: Transformed fungal strains are cultivated in a suitable medium, and gene expression is induced. 5. Metabolite Extraction and Analysis: The fungal culture is extracted with an organic solvent (e.g., ethyl acetate), and the extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the produced diterpenes. |
| Gene Deletion of TriDTCs in Trichoderma | 1. Deletion Cassette Construction: A gene deletion cassette is constructed containing a selectable marker (e.g., hygromycin resistance gene) flanked by the 5' and 3' untranslated regions (UTRs) of the target TriDTC gene. 2. Protoplast Transformation: The deletion cassette is transformed into Trichoderma protoplasts. 3. Homologous Recombination and Selection: Transformants are selected on a medium containing the appropriate antibiotic. Homologous recombination events leading to the replacement of the target gene with the deletion cassette are screened for by PCR. 4. Metabolite Profiling: The wild-type and gene deletion mutant strains are cultivated under identical conditions. The secondary metabolite profiles are compared using High-Performance Liquid Chromatography (HPLC) and GC-MS to confirm the cessation of harziane diterpenoid production in the mutant. |
| In Vitro Enzyme Assay of TriDTCs | 1. Protein Expression and Purification: The TriDTC gene is cloned into an expression vector (e.g., pET28a) and expressed in E. coli. The recombinant protein, often with a purification tag (e.g., His-tag), is purified using affinity chromatography. 2. Enzyme Reaction: The purified TriDTC enzyme is incubated with the substrate, GGPP, in a reaction buffer containing necessary cofactors (e.g., MgCl2). 3. Product Extraction: The reaction is quenched, and the products are extracted with an organic solvent. 4. Product Identification: The extracted products are analyzed by GC-MS to confirm the enzymatic conversion of GGPP to harzianol I and other potential diterpene products. |
The Regulatory Network: Signaling Pathways Influencing Biosynthesis
The production of secondary metabolites in fungi, including harziane diterpenoids, is tightly regulated by complex signaling networks that respond to environmental cues. While the specific regulation of the harziane biosynthetic gene cluster is still an active area of research, evidence points to the involvement of two major signaling pathways in Trichoderma: the Mitogen-Activated Protein Kinase (MAPK) and the cyclic AMP (cAMP) signaling pathways.[3][5][7]
These pathways are known to modulate the expression of secondary metabolism-related genes in response to factors such as nutrient availability, light, and stress.[8][9] It is plausible that these signaling cascades influence the transcription of the TriDTC genes and the associated tailoring enzymes, thereby controlling the output of harziane diterpenoids.
Caption: Proposed regulatory network for harziane biosynthesis.
Quantitative Insights into Harziane Diterpenoids
While detailed enzyme kinetic data for TriDTCs and production titers from engineered strains are still emerging in the literature, the biological activities of several harziane diterpenoids have been quantified. This information is crucial for prioritizing compounds for further drug development.
Table 1: Bioactivity of Selected Harziane Diterpenoids
| Compound | Bioactivity | Organism/Cell Line | Quantitative Data (IC50/EC50) | Reference |
| Harzianol J | Anti-inflammatory (NO production inhibition) | RAW264.7 macrophages | 66.7 µM | [2] |
| Trichaspside F | Anti-inflammatory (NO production inhibition) | RAW264.7 macrophages | 54.8 µM | [2] |
| Cycloneroside B | Anti-inflammatory (NO production inhibition) | RAW264.7 macrophages | 50.7 µM | [2] |
| Cycloneroside D | Anti-inflammatory (NO production inhibition) | RAW264.7 macrophages | 42.0 µM | [2] |
Future Outlook
The elucidation of the plausible biosynthetic pathway for harziane diterpenoids marks a significant milestone. The discovery of the novel TriDTC enzyme family opens up new avenues for genome mining to identify novel diterpenoids from other fungi. Future research will likely focus on characterizing the "tailoring" enzymes to fully map the biosynthetic grid, elucidating the precise regulatory links between the MAPK and cAMP signaling pathways and the harziane gene cluster, and leveraging this knowledge for the heterologous production of these promising bioactive molecules. This in-depth understanding will be instrumental in unlocking the full therapeutic and biotechnological potential of harziane diterpenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. cAMP Signalling Pathway in Biocontrol Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DNB Catalogue – Hit list [katalog.dnb.de]
- 6. cAMP Signalling Pathway in Biocontrol Fungi [mdpi.com]
- 7. cAMP Signalling Pathway in Biocontrol Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Gα1-cAMP signaling pathway controls conidiation, development and secondary metabolism in the taxol-producing fungus Pestalotiopsis microspora - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Bioactive Secondary Metabolites of Trichoderma
For Researchers, Scientists, and Drug Development Professionals
The fungal genus Trichoderma is a prolific source of structurally diverse secondary metabolites, which are not essential for primary metabolic processes but play a crucial role in the fungus's interactions with its environment.[1] These compounds have garnered significant attention from the scientific community due to their wide range of biological activities, positioning them as promising candidates for the development of new therapeutic agents and agricultural products.[2][3] This technical guide provides an in-depth overview of the biological activities of Trichoderma secondary metabolites, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Major Classes and Biological Activities
Trichoderma species produce a vast arsenal (B13267) of secondary metabolites, broadly categorized into polyketides, terpenoids, peptaibols (peptides rich in α-aminoisobutyric acid), alkaloids, and pyrones.[2][4] These compounds exhibit a remarkable spectrum of bioactivities, including antimicrobial, anticancer, and antiviral effects.[5] The successes of Trichoderma as a biocontrol agent are, at least in part, attributed to its capacity to secrete these potent molecules.[5]
Antimicrobial Activity
Secondary metabolites from Trichoderma are well-documented for their potent antimicrobial properties, enabling them to suppress or eliminate competing microorganisms, including pathogenic bacteria and fungi.[6][7] This antagonistic capability is a cornerstone of their application in agricultural biocontrol.[8]
Table 1: Antibacterial Activity of Trichoderma Secondary Metabolites
| Metabolite/Extract | Trichoderma Species | Target Bacteria | Activity Metric | Value | Reference |
| Organic Extract | T. afroharzianum (10BR1 & UEPA AR12) | Staphylococcus aureus | MIC | 15.6–31.25 µg/mL | [9] |
| Ethyl Acetate Extract | T. harzianum | Escherichia coli | Clear Zone | 1.8 - 2.0 cm (at 100 µl/ml) | [10] |
| Ethyl Acetate Extract | T. harzianum | Klebsiella sp. | Clear Zone | 1.8 - 2.0 cm (at 100 µl/ml) | [10] |
| Ethyl Acetate Extract | T. harzianum | Staphylococcus aureus | Clear Zone | 1.8 - 2.0 cm (at 100 µl/ml) | [10] |
| Trichothecenes (compounds 1-3, 9-11) | Trichoderma sp. | - | MIC | 4.0–64 μg/mL | [5] |
Table 2: Antifungal Activity of Trichoderma Secondary Metabolites
| Metabolite/Extract | Trichoderma Species | Target Fungi | Activity Metric | Value | Reference |
| Trichodermin | T. brevicompactum | Rhizoctonia solani, Botrytis cinerea, Colletotrichum lindemuthianum | EC₅₀ | 25.60 µg/mL | [8] |
| Ethyl Acetate Extract | T. koningiopsis (VM115) | Pyricularia oryzae conidia | IC₅₀ | 7.8 µg/mL | [11] |
| Methanol Extract | Trichoderma isolates | Pyricularia oryzae conidia | IC₅₀ | 15.6–62.5 µg/mL | [11] |
| Volatile Metabolites | T. harzianum | Sclerotinia sclerotiorum | Mycelial Inhibition | 94.44% | [12] |
| Volatile Metabolites | T. harzianum | Alternaria sp. | Mycelial Inhibition | 77.04% | [12] |
| Volatile Metabolites | T. harzianum | Fusarium solani | Mycelial Inhibition | 51.48% | [12] |
Anticancer (Cytotoxic) Activity
A growing body of evidence highlights the potential of Trichoderma secondary metabolites as anticancer agents.[3] These compounds have demonstrated significant cytotoxic effects against various human cancer cell lines, often through mechanisms that induce apoptosis or arrest the cell cycle.[13]
Table 3: Anticancer Activity of Trichoderma Secondary Metabolites
| Metabolite/Extract | Trichoderma Species | Target Cell Line | Activity Metric | Value | Reference |
| Polyketide (unspecified) | T. harzianum XS-20090075 | HepG2 (Hepatocellular carcinoma) | IC₅₀ | 2.10 µM | [14] |
| Polyketide (unspecified) | T. harzianum XS-20090075 | HeLa (Cervical cancer) | IC₅₀ | 8.59 µM | [14] |
| Organic Extract | T. afroharzianum (UEPA AR12) | Non-tumor cells | IC₅₀ | 202.5–234.3 µg/mL | [9] |
| Organic Extract | T. afroharzianum (10BR1) | Non-tumor cells | IC₅₀ | 368.7–602.1 µg/mL | [9] |
| Trichodermamide B | T. lixii | KMS-11, HT-29, PANC-1 | - | Most Active | [3] |
| DC1149B | T. lixii | PANC-1 (Pancreatic cancer) | IC₅₀ | 22.43 µM | [3][15] |
| Nafuredin A | T. lixii | KMS-11, HT-29, PANC-1 | - | Most Active | [3] |
| Cadinane sesquiterpenes (38-40) | Trichoderma sp. | NCIH-460, NCI-H929, SW620 | IC₅₀ | 6.8–12.7 μM | [5] |
| Neomacrophorin I (53) | Trichoderma sp. | COLO 201 (Adenocarcinoma) | IC₅₀ | 46 µg/mL | [5] |
| Ethyl Acetate Extract | Trichoderma sp. (from P. pinnata) | JURKAT (Leukemia) | Cytotoxicity | 35.12% to 58.56% | [13] |
Antiviral and Other Activities
The biological activities of Trichoderma metabolites extend beyond antimicrobial and anticancer effects. Peptaibols, for instance, have been reported to possess antiviral properties against the tobacco mosaic virus.[8] Furthermore, these metabolites can act as enzyme inhibitors and antioxidants.[2][9]
Table 4: Antiviral and Antioxidant Activities
| Metabolite/Extract | Trichoderma Species | Activity Type | Target/Assay | Details | Reference |
| Peptaivirins A and B | Trichoderma sp. | Antiviral | Tobacco Mosaic Virus | Reported activity against TMV infection in tobacco plants. | [8] |
| Organic Extract | T. afroharzianum | Antioxidant | DPPH Assay | 12.88% to 39.67% radical scavenging at 7.8–1000 µg/mL. | [9] |
Mechanisms and Signaling Pathways
The diverse biological activities of Trichoderma metabolites are underpinned by their interaction with various cellular and molecular pathways in target organisms and host plants. These interactions can lead to the inhibition of essential enzymes, disruption of cell membranes, or modulation of host defense signaling.
Plant Defense Induction
In plants, certain Trichoderma secondary metabolites act as elicitors, triggering systemic acquired resistance (SAR). Peptaibols, for example, induce plant defense responses through the salicylate (B1505791) signaling pathway, providing broad-spectrum protection against pathogens.[8]
Caption: Induction of Systemic Acquired Resistance by Trichoderma Peptaibols.
Fungal Mycoparasitism Signaling
The mycoparasitic activity of Trichoderma, its ability to attack and feed on other fungi, is a complex process regulated by intricate signaling networks. Heterotrimeric G-proteins and mitogen-activated protein (MAP) kinase pathways are crucial for sensing the host fungus and initiating the expression of genes related to mycoparasitism, such as those encoding hydrolytic enzymes and antifungal metabolites.[16] The cAMP pathway is also involved, influencing processes like hyphal coiling and chitinase (B1577495) production.[16]
Caption: Key Signaling Pathways in Trichoderma Mycoparasitism.
Experimental Protocols
The identification and characterization of bioactive secondary metabolites from Trichoderma involve a multi-step process, from fungal isolation and cultivation to bioactivity screening and chemical identification. The following sections detail the methodologies for key experiments.
General Workflow for Bioactive Metabolite Discovery
The discovery pipeline for novel bioactive compounds from Trichoderma is a systematic process that integrates microbiology, chemistry, and pharmacology.
Caption: General Workflow for Bioactive Metabolite Discovery from Trichoderma.
Protocol for Antimicrobial Activity Screening (Agar Well Diffusion Assay)
The agar (B569324) well diffusion method is a widely used preliminary assay to screen for antimicrobial activity of fungal extracts.[17][18]
-
Preparation of Inoculum : Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard, approximately 1 x 10⁸ CFU/mL) of the test bacteria or fungi.[17][19]
-
Plate Inoculation : Uniformly spread the microbial suspension over the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) using a sterile swab.[18]
-
Well Creation : Aseptically punch wells (e.g., 6 mm in diameter) into the agar plate.[17]
-
Application of Extract : Add a defined volume of the Trichoderma secondary metabolite extract (dissolved in a suitable solvent like DMSO) into each well.[17]
-
Controls : Use a negative control (solvent alone) and a positive control (a standard antibiotic like Ciprofloxacin or an antifungal like Miconazole).[18]
-
Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 27-30°C for 48-72 hours for fungi).[18]
-
Measurement : Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates higher antimicrobial activity.[18]
Protocol for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19]
-
Preparation of Extract Dilutions : Perform serial two-fold dilutions of the Trichoderma extract in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[19]
-
Inoculation : Add a standardized inoculum of the test microorganism to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[19]
-
Controls : Include a positive control (broth with inoculum, no extract) and a negative control (broth only).
-
Incubation : Incubate the plate at the optimal temperature for the test microorganism for 18-24 hours.[17]
-
Determination of MIC : The MIC is the lowest concentration of the extract at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader. A viability indicator like resazurin (B115843) or TTC can also be used.[19]
Protocol for Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of compounds.[20][21]
-
Cell Seeding : Seed human cancer cells (e.g., JURKAT, HepG2) into a 96-well plate at a density of approximately 5 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[21]
-
Compound Treatment : Treat the cells with various concentrations of the Trichoderma extract or purified metabolite (e.g., 3.125 to 100 µg/mL) and incubate for a specified period (e.g., 24-72 hours).[21]
-
MTT Addition : Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) precipitate.[21]
-
Formazan Solubilization : Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[17]
-
Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[17]
-
Data Analysis : Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.[22]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Antiproliferative and Antimicrobial Activities of Secondary Metabolites and Phylogenetic Study of Endophytic Trichoderma Species From Vinca Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Trichoderma: A Treasure House of Structurally Diverse Secondary Metabolites With Medicinal Importance [frontiersin.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijcmas.com [ijcmas.com]
- 11. Frontiers | Antiproliferative and Antimicrobial Activities of Secondary Metabolites and Phylogenetic Study of Endophytic Trichoderma Species From Vinca Plants [frontiersin.org]
- 12. Exploration and Evaluation of Secondary Metabolites from Trichoderma harzianum: GC-MS Analysis, Phytochemical Profiling, Antifungal and Antioxidant Activity Assessment [mdpi.com]
- 13. Anticancer Activity of Secondary Metabolites Extracted from Endophytic Fungus in Pongamia pinnata Barks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum [mdpi.com]
- 15. Chemical Constituents and Anticancer Activities of Marine-Derived Fungus Trichoderma lixii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Trichoderma Biocontrol: Signal Transduction Pathways Involved in Host Sensing and Mycoparasitism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibacterial activity of the endophytic fungal extracts and synergistic effects of combinations of ethylenediaminetetraacetic acid (EDTA) against Pseudomonas aeruginosa and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gsconlinepress.com [gsconlinepress.com]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. journal.waocp.org [journal.waocp.org]
- 22. Frontiers | Isolation of anticancer bioactive secondary metabolites from the sponge-derived endophytic fungi Penicillium sp. and in-silico computational docking approach [frontiersin.org]
Harzianol N: A Novel Bioactive Diterpene with Anti-Inflammatory Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Harzianol N is a novel harziane-type diterpenoid isolated from the deep-sea sediment-derived fungus, Trichoderma sp. SCSIOW21.[1][2][3][4] As a member of the structurally complex harziane family of natural products, this compound has garnered interest for its potential bioactive properties. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its anti-inflammatory effects, experimental protocols for its study, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Quantitative Bioactivity Data
The primary reported biological activity of this compound is its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7). Overproduction of NO is a key feature of inflammation, and its inhibition is a hallmark of potential anti-inflammatory agents.[5][6][7][8] The following tables summarize the quantitative data on the anti-inflammatory and cytotoxic effects of this compound and its related compounds isolated from Trichoderma sp. SCSIOW21.
Table 1: Inhibition of Nitric Oxide (NO) Production by this compound and Related Compounds in LPS-Stimulated RAW 264.7 Macrophages.
| Compound | Concentration (µM) | NO Production Inhibition (%) |
| This compound | 100 | ~20% |
| 50 | ~15% | |
| 25 | ~10% | |
| Harzianol J | 100 | 81.8% |
| Harzianol A | 100 | 46.8% |
| Harzianol O | 100 | 50.5% |
| Harzianol K | 100 | Weak Inhibition |
| Harzianol L | 100 | Weak Inhibition |
| Harzianol M | 100 | Not Reported |
Data for this compound, K, and L are estimated from the graphical data presented in Li et al., 2021.[4]
Table 2: Cytotoxicity of this compound and Related Compounds on RAW 264.7 Macrophages.
| Compound | Concentration (µM) | Cell Viability (%) |
| This compound | 100 | ~100% |
| 50 | ~100% | |
| 25 | ~100% | |
| Harzianol J | 100 | ~100% |
| Harzianol A | 100 | ~100% |
| Harzianol K | 100 | ~100% |
| Harzianol L | 100 | ~100% |
| Harzianol O | 100 | ~100% |
Data is derived from the MTT assay results presented in Li et al., 2021, which indicated no significant cytotoxicity for the tested compounds at concentrations up to 100 µM.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the bioactivity of this compound.
Inhibition of Nitric Oxide (NO) Production Assay
This assay quantifies the effect of a compound on the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).
a) Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^5 cells/well and allowed to adhere for 12-24 hours.[9]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 25, 50, 100 µM). After a pre-incubation period of 2 hours, cells are stimulated with LPS (1 µg/mL) and incubated for an additional 24 hours.[10]
b) Measurement of Nitrite (B80452) Concentration (Griess Assay):
-
Nitric oxide produced by the cells is rapidly oxidized to nitrite (NO2-) in the culture medium. The concentration of nitrite is measured using the Griess reagent.[5]
-
Procedure:
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.
-
Incubate the mixture at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on cell viability and proliferation.
a) Cell Treatment:
-
Cells are cultured and treated with this compound and LPS in the same manner as for the NO production assay.
b) MTT Assay Protocol:
-
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by metabolically active cells.
-
Procedure:
-
After the 24-hour incubation with the test compound, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.[5]
-
Visualizations
Signaling Pathway
The following diagram illustrates the simplified signaling pathway for LPS-induced nitric oxide production in macrophages, which is the target of this compound's inhibitory action.
Caption: LPS-induced nitric oxide production pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the general workflow for assessing the anti-inflammatory activity of this compound.
Caption: Workflow for evaluating the anti-inflammatory activity of this compound.
Conclusion and Future Directions
This compound, a novel diterpenoid from a marine-derived fungus, has demonstrated modest inhibitory activity against nitric oxide production in LPS-stimulated macrophages without exhibiting cytotoxicity. This finding suggests a potential role for this compound as a lead compound for the development of new anti-inflammatory agents.
Further research is warranted to:
-
Elucidate the precise mechanism of action by which this compound inhibits NO production. This could involve investigating its effects on the expression and activity of inducible nitric oxide synthase (iNOS) and key upstream signaling molecules such as NF-κB.
-
Evaluate the in vivo efficacy of this compound in animal models of inflammation.
-
Conduct structure-activity relationship (SAR) studies to identify the key structural features responsible for its bioactivity and to guide the synthesis of more potent analogues.
-
Explore other potential biological activities of this compound, given the diverse bioactivities reported for other harziane diterpenoids.[11]
This technical guide provides a foundational understanding of this compound and a framework for its further investigation. The continued exploration of this and other marine natural products holds significant promise for the discovery of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Harziane Diterpenes from Deep-Sea Sediment Fungus Trichoderma sp. SCSIOW21 and Their Potential Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Harziane Diterpenes from Deep-Sea Sediment Fungus Trichoderma sp. SCSIOW21 and Their Potential Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Nitric Oxide Production in BV2 Microglial Cells by Triterpenes from Tetrapanax papyriferus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrangenol inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-mediated HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the nitric oxide inhibitory activity using a combination of plant essential oils and mixture design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Intricate World of Caged Harziane Diterpenes: A Technical Guide to Their Diversity and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Caged harziane-type diterpenes represent a fascinating and structurally complex class of natural products. Characterized by a unique and intricate 6/5/7/4 fused carbocyclic scaffold, these molecules have garnered significant attention for their diverse biological activities, making them promising candidates for drug discovery and development.[1][2][3][4] This technical guide provides an in-depth exploration of the chemical diversity, biological potential, and experimental methodologies associated with these remarkable compounds.
Structural Diversity of Caged Harziane Diterpenes
First isolated in 1992 from Trichoderma harzianum, harziandione was the inaugural member of what has become a growing family of over 50 distinct diterpenoids.[1][2] The vast majority of these compounds are produced by fungi belonging to the genus Trichoderma, with only a few exceptions.[1] The structural diversity within this class arises from various modifications to the core harziane skeleton, including oxidations, substitutions, and rearrangements, leading to a wide array of congeners with unique chemical properties.[1]
Biological Activities and Therapeutic Potential
Harziane diterpenes exhibit a broad spectrum of biological activities, highlighting their potential as leads for novel therapeutics. These activities include antifungal, cytotoxic, anti-inflammatory, and phytotoxic effects.
Cytotoxic Activity
Several harziane diterpenes have demonstrated notable cytotoxic activity against various cancer cell lines. This has spurred interest in their potential as anticancer agents. The table below summarizes the reported cytotoxic activities of selected harziane diterpenes.
| Compound | Cell Line | IC50 (µM) | Reference |
| (9R,10R)-dihydro-harzianone | HeLa | 30.1 | [1] |
| MCF-7 | 30.7 | [1] | |
| Harzianol I | A549, HeLa, MCF-7 | Moderate Activity | [5] |
| Compound 20 from Wu et al., 2025 | HeLa | 97.7 | [1] |
| Compound 29 from Wu et al., 2025 | NCI-H1975 | 58.72 ± 0.51 | [1] |
| HepG2 | 60.88 ± 1.70 | [1] | |
| MCF-7 | 53.92 ± 0.53 | [1] | |
| Kaempferiol I (5) | A549 | 44.78 | [5] |
| HeLa | 25.97 | [5] | |
| MCF-7 | 41.39 | [5] |
Anti-inflammatory Activity
Certain harziane diterpenes have shown potential as anti-inflammatory agents. For instance, Harzianol J exhibited an 81.8% inhibition of nitric oxide (NO) production at a concentration of 100 µM in a lipopolysaccharide (LPS)-induced macrophage model.[6] While the precise signaling pathways for harziane diterpenes are still under investigation, the anti-inflammatory effects of other diterpenoids are often attributed to the inhibition of key inflammatory mediators and signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8][9] It is plausible that harziane diterpenes may exert their anti-inflammatory effects through similar mechanisms.
| Compound | Assay | Activity | Reference |
| Harzianol J | NO Production Inhibition | 81.8% inhibition at 100 µM | [6] |
| Hazianol J (2) | NO Production Inhibition | IC50 = 66.7 µM | [6] |
| Harzianol A (3) | NO Production Inhibition | 46.8% inhibition at 100 µM | [6] |
| Harzianol O (7) | NO Production Inhibition | 50.5% inhibition at 100 µM | [6] |
Antifungal and Other Activities
The initial interest in harziane diterpenes stemmed from their antifungal properties, a characteristic likely linked to the ecological role of their producing organisms, Trichoderma species, which are well-known biocontrol agents.[1] Beyond this, some harziane diterpenes have also displayed phytotoxic and anti-HIV activities.[1][10]
Experimental Protocols
The discovery and characterization of novel harziane diterpenes rely on a series of meticulous experimental procedures. The following sections provide a generalized overview of the key methodologies.
Isolation and Purification of Harziane Diterpenes
A typical workflow for the isolation and purification of harziane diterpenes from a fungal source is outlined below.
Detailed Methodologies:
-
Fungal Culture: Trichoderma species are typically cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) under controlled conditions of temperature and agitation for several days to weeks to allow for the production of secondary metabolites.[11]
-
Extraction: The culture broth and mycelia are separated, and each is extracted with an appropriate organic solvent such as ethyl acetate or butanol. The organic phases are then combined and concentrated under reduced pressure to yield a crude extract.[12]
-
Chromatography: The crude extract is subjected to a series of chromatographic separations to isolate individual compounds. This multi-step process often involves:
-
Silica Gel Column Chromatography: Used for the initial fractionation of the crude extract based on polarity.[13]
-
Sephadex LH-20 Column Chromatography: Effective for separating compounds based on size and polarity.[13]
-
Preparative Thin-Layer Chromatography (TLC): A technique for purifying smaller quantities of compounds.[13]
-
High-Performance Liquid Chromatography (HPLC): Often the final step to obtain highly pure compounds.[10]
-
-
Structure Elucidation: The chemical structure of the purified compounds is determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for establishing the carbon skeleton and the relative stereochemistry.[3][13][14]
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): Used to determine the molecular formula of the compound.[6][13]
-
X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure and absolute stereochemistry if suitable crystals can be obtained.[13]
-
Electronic Circular Dichroism (ECD) Spectroscopy: Used in conjunction with quantum chemical calculations to determine the absolute configuration of chiral molecules.[3]
-
Biological Assays
Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the purified harziane diterpenes for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated.
Anti-inflammatory Assay (Nitric Oxide Inhibition):
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.
-
Pre-treatment: The cells are pre-treated with different concentrations of the test compounds for a short period.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and nitric oxide (NO) production.
-
Incubation: The plates are incubated for 24 hours.
-
NO Measurement: The amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.
Biosynthesis and Signaling Pathways
The intricate caged structure of harziane diterpenes originates from the common C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP).[1] A proposed biosynthetic pathway involves a series of complex cyclization and rearrangement reactions catalyzed by terpene cyclases.
As previously mentioned, while the specific signaling pathways modulated by harziane diterpenes are not yet fully elucidated, their anti-inflammatory and cytotoxic effects likely involve interactions with key cellular signaling cascades. The diagram below illustrates a potential mechanism for the anti-inflammatory action of diterpenes, which may be applicable to harziane diterpenes.
Future Directions
The structural novelty and promising biological activities of caged harziane diterpenes warrant further investigation. Future research should focus on:
-
Discovery of Novel Analogs: Continued exploration of Trichoderma and other fungal species to identify new harziane diterpenes with enhanced bioactivity and novel structural features.
-
Mechanism of Action Studies: In-depth studies to elucidate the precise molecular targets and signaling pathways responsible for their cytotoxic and anti-inflammatory effects.
-
Total Synthesis: Development of efficient and scalable total synthesis routes to enable the production of larger quantities of these compounds for preclinical and clinical studies, as well as the generation of novel analogs with improved therapeutic properties.[15]
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the harziane scaffold to identify the key structural features responsible for their biological activity, which will guide the design of more potent and selective drug candidates.
References
- 1. Overview of harziane diterpenoids: discovery, bioactivity, total synthesis and biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Overview of harziane diterpenoids: discovery, bioactivity, total synthesis and biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Five pimarane diterpenoids from Kaempferia champasakensis and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Harziane Diterpenes from Deep-Sea Sediment Fungus Trichoderma sp. SCSIOW21 and Their Potential Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activities of several diterpenoids isolated from Hemionitis albofusca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular basis of the anti-inflammatory effects of terpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent Phytotoxic Harziane Diterpenes from a Soft Coral-Derived Strain of the Fungus Trichoderma harzianum XS-20090075 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and Characterization of Trichoderma spp. for Antagonistic Activity Against Root Rot and Foliar Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Harziane Diterpenes from Deep-Sea Sediment Fungus Trichoderma sp. SCSIOW21 and Their Potential Anti-Inflammatory Effects [mdpi.com]
- 13. A New Harziane Diterpene, Harziaketal A, and a New Sterol, Trichosterol A, from the Marine-Alga-Epiphytic Trichoderma sp. Z43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diterpenes and Sesquiterpenes from the Marine Algicolous Fungus Trichoderma harzianum X-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Harzianol N from Trichoderma atroviride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trichoderma atroviride, a filamentous fungus renowned for its biocontrol properties, is a prolific producer of a diverse array of secondary metabolites. Among these are the harziane diterpenoids, a class of compounds characterized by a unique and complex carbocyclic scaffold. Harzianol N, a member of this family, has garnered interest for its potential biological activities. This document provides a detailed protocol for the cultivation of Trichoderma atroviride, followed by the extraction and purification of this compound. Additionally, it outlines the biosynthetic pathway of harziane diterpenoids and presents the analytical data used for the identification of this compound.
Data Presentation
While specific quantitative yields for this compound are not extensively reported in the literature, the following tables summarize the key parameters for its production and the spectroscopic data essential for its identification.
Table 1: Cultivation and Extraction Parameters for this compound Production
| Parameter | Description | Notes |
| Fungal Strain | Trichoderma atroviride | Endophytic strains, such as B7, have been reported to produce harzianols. |
| Cultivation Medium | Potato Dextrose Broth (PDB) or similar nutrient-rich liquid medium. | Solid-state fermentation on rice medium has also been used for producing other harziane diterpenoids. |
| Cultivation Conditions | Static liquid culture at room temperature (approximately 25°C). | Cultivation in reduced light or darkness may enhance secondary metabolite production. |
| Incubation Time | 2-4 weeks | The optimal duration may vary between strains and specific culture conditions. |
| Extraction Solvent | Ethyl acetate (B1210297) | This is a commonly used solvent for extracting moderately polar secondary metabolites from fungal cultures. |
| Purification Method | Column Chromatography (Silica Gel), High-Performance Liquid Chromatography (HPLC) | A multi-step chromatographic purification is necessary to isolate pure this compound. |
Table 2: Spectroscopic Data for the Identification of this compound
| Analytical Technique | Key Data Points | Reference |
| HR-ESI-MS | Provides the exact mass and molecular formula of the compound. | [1] |
| 1D NMR (¹H and ¹³C) | Characteristic chemical shifts for the protons and carbons in the harziane skeleton. | [1] |
| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity of protons and carbons, confirming the structure of this compound. | [1] |
Experimental Protocols
This section details the methodologies for the cultivation of Trichoderma atroviride, and the subsequent extraction and purification of this compound.
Protocol 1: Cultivation of Trichoderma atroviride
-
Strain Activation: An isolate of Trichoderma atroviride is activated on a Potato Dextrose Agar (B569324) (PDA) plate and incubated at 28°C for 3-5 days until sufficient mycelial growth is observed.
-
Inoculum Preparation: Agar plugs (approximately 5 mm in diameter) are aseptically cut from the leading edge of the mycelial growth on the PDA plate.
-
Liquid Fermentation:
-
A suitable liquid fermentation medium (e.g., Potato Dextrose Broth) is prepared and sterilized in Erlenmeyer flasks.
-
Each flask is inoculated with several agar plugs of the activated T. atroviride culture.
-
The flasks are incubated under static conditions at room temperature (around 25°C) for 30 days. It has been noted that reduced light or darkness can favor the production of secondary metabolites.[2]
-
Protocol 2: Extraction and Purification of this compound
-
Harvesting and Filtration: After the incubation period, the fungal biomass is separated from the culture broth by filtration through cheesecloth or a similar material. The culture filtrate is collected for extraction.
-
Solvent Extraction:
-
The collected culture filtrate is transferred to a separatory funnel.
-
An equal volume of ethyl acetate is added, and the mixture is shaken vigorously for several minutes.
-
The layers are allowed to separate, and the organic (ethyl acetate) layer is collected.
-
This extraction process is repeated three times to maximize the recovery of the secondary metabolites.
-
-
Concentration: The pooled ethyl acetate extracts are dried over anhydrous sodium sulfate (B86663) and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles to known harzianols are pooled, concentrated, and further purified by semi-preparative HPLC using a suitable column (e.g., C18) and a mobile phase such as a methanol-water gradient to yield pure this compound.
-
Visualizations
Experimental Workflow
Caption: Figure 1. Experimental Workflow for this compound Extraction
Biosynthetic Pathway
References
Application Note: Quantification of Harzianol N using LC-MS/MS
An LC-MS/MS method for the quantification of Harzianol N has been developed to support research and drug development professionals. This application note provides a detailed protocol for the sensitive and selective quantification of this secondary metabolite produced by Trichoderma harzianum.
1. Introduction
This compound is a secondary metabolite produced by fungi of the Trichoderma genus, which are widely used as biocontrol agents in agriculture. Interest in this compound is growing due to its potential biological activities. A sensitive and reliable analytical method is crucial for its quantification in various matrices to support research into its biosynthesis, bioactivity, and potential applications. This application note describes a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound.
2. Principle
The method utilizes the high selectivity and sensitivity of LC-MS/MS. Chromatographic separation of this compound is achieved on a C18 reversed-phase column. The analyte is then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is performed using an external calibration curve prepared with a purified this compound standard.
3. Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an ESI source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Solid-Phase Extraction (SPE) manifold and C18 cartridges (200 mg/3 mL)[1]
-
Syringe filters (0.22 µm)
-
-
Reagents:
-
This compound analytical standard
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Experimental Protocols
1. Standard Solution Preparation
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. From this stock, prepare a series of working standard solutions by serial dilution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).
2. Sample Preparation (from Fungal Culture)
This protocol is adapted from methods used for other secondary metabolites from Trichoderma harzianum.[1]
-
Extraction: Lyophilize the fungal culture (mycelium and culture filtrate). Extract a known amount of the lyophilized material (e.g., 1 g) with 10 mL of an 80:20 (v/v) methanol/water solution by sonication for 30 minutes, followed by shaking for 1 hour.
-
Centrifugation: Centrifuge the extract at 4,000 rpm for 10 minutes.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.[1]
-
Load 2 mL of the supernatant onto the cartridge.
-
Wash the cartridge with 3 mL of water to remove polar impurities.
-
Elute this compound with 3 mL of methanol.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase. Filter the solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following parameters are suggested and should be optimized for the specific instrumentation used.
1. Liquid Chromatography
The chromatographic conditions are based on typical methods for separating fungal secondary metabolites.[1][2]
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5% B, hold for 1 min; ramp to 95% B over 8 min; hold for 2 min; return to 5% B in 0.1 min; hold for 2.9 min to re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
2. Mass Spectrometry
Mass spectrometric conditions should be optimized by infusing a standard solution of this compound to determine the optimal precursor and product ions, as well as collision energy.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
3. MRM Transitions
The exact m/z values for this compound (C₂₃H₃₄O₅, Molecular Weight: 390.51) need to be determined experimentally. The protonated molecule [M+H]⁺ would be approximately m/z 391.2. The following are hypothetical MRM transitions for quantification and confirmation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) | Purpose |
| This compound | ~391.2 | ~[Product 1] | 0.1 | [Optimize] | Quantification |
| This compound | ~391.2 | ~[Product 2] | 0.1 | [Optimize] | Confirmation |
Method Validation Summary
A full method validation should be performed according to established guidelines. The following table summarizes the key validation parameters and typical acceptance criteria.
| Parameter | Method | Acceptance Criteria |
| Linearity | Calibration curve with at least 6 non-zero points, analyzed in triplicate. | Coefficient of determination (r²) ≥ 0.99 |
| Accuracy | Spike-recovery experiments at three concentration levels (low, medium, high). | Mean recovery within 80-120% |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) at three concentration levels. | Relative Standard Deviation (RSD) ≤ 15% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | To be determined experimentally. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 or the lowest concentration on the calibration curve with acceptable precision and accuracy. | To be determined experimentally. |
Visualization of Protocols
Caption: Experimental workflow for this compound quantification.
Caption: Principle of MRM for this compound detection.
References
Application Notes and Protocols for Harzianol N in Antifungal Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harzianol N is a novel diterpenoid compound isolated from a strain of Trichoderma harzianum, a genus of fungi well-known for its biocontrol properties and production of a wide array of secondary metabolites.[1][2][3] Preliminary studies suggest that this compound possesses significant antifungal activity against a broad spectrum of pathogenic fungi. These application notes provide detailed protocols for conducting antifungal susceptibility testing (AFST) with this compound using standardized methods, including broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion method for assessing fungal susceptibility. Adherence to these standardized methodologies is crucial for obtaining accurate and reproducible data, which is essential for the evaluation of new antifungal agents in research and drug development.
Data Presentation: Antifungal Activity of this compound
The in vitro antifungal activity of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various fungal pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes hypothetical MIC values for this compound against a panel of clinically relevant fungi.
Disclaimer: The data presented in this table is for illustrative purposes only and represents hypothetical values to demonstrate the presentation of results. Actual MIC values must be determined experimentally.
| Fungal Species | Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 8 | 0.5 | 0.25 |
| Candida glabrata | ATCC 90030 | 16 | 32 | 0.5 |
| Candida parapsilosis | ATCC 22019 | 4 | 1 | 0.25 |
| Cryptococcus neoformans | ATCC 90112 | 2 | 8 | 0.125 |
| Aspergillus fumigatus | ATCC 204305 | 16 | >64 | 1 |
| Aspergillus flavus | ATCC 204304 | 32 | >64 | 1 |
| Trichophyton rubrum | ATCC 28188 | 1 | 4 | 0.5 |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound (powder form)
-
Appropriate solvent for this compound (e.g., DMSO)
-
96-well, U-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal isolates
-
Sabouraud Dextrose Agar (B569324) (SDA)
-
Sterile saline (0.85%)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35°C)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder.
-
Dissolve in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
-
Inoculum Preparation:
-
Subculture the fungal isolate onto an SDA plate and incubate at 35°C for 24 hours (for yeasts) or longer for molds until sufficient growth is observed.
-
Select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Plate Preparation and Serial Dilution:
-
Dispense 100 µL of RPMI 1640 broth into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process up to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control well.
-
Caption: Workflow for Broth Microdilution Assay.
Disk Diffusion Method
This method is a qualitative or semi-quantitative test to determine the susceptibility of fungi to this compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue
-
Fungal isolates
-
Sterile saline (0.85%)
-
0.5 McFarland standard
-
Sterile swabs
-
Incubator (35°C)
-
Ruler or caliper
Procedure:
-
Preparation of this compound Disks:
-
Prepare a solution of this compound at a desired concentration.
-
Impregnate sterile filter paper disks with a known amount of the this compound solution and allow them to dry under sterile conditions.
-
-
Inoculum Preparation:
-
Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically place the this compound-impregnated disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C for 24-48 hours.
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
-
Caption: Workflow for the Disk Diffusion Assay.
Plausible Mechanism of Action of this compound
Secondary metabolites from Trichoderma species are known to exert their antifungal effects through various mechanisms, primarily targeting the fungal cell wall and cell membrane integrity.[4][5][6] A plausible mechanism for this compound involves a multi-targeted approach.
-
Cell Wall Disruption: this compound may interfere with the synthesis of key cell wall components such as β-(1,3)-glucan and chitin (B13524).[7][8][9] Inhibition of enzymes like glucan synthase or chitin synthase would lead to a weakened cell wall, making the fungus susceptible to osmotic stress and lysis.
-
Ergosterol (B1671047) Biosynthesis Inhibition: The compound could also target the ergosterol biosynthesis pathway, which is crucial for maintaining the fluidity and integrity of the fungal cell membrane.[10][11][12] By inhibiting key enzymes in this pathway, this compound could lead to the accumulation of toxic sterol intermediates and disrupt membrane function.
Caption: Multi-targeted antifungal action of this compound.
References
- 1. Frontiers | Trichoderma and its role in biological control of plant fungal and nematode disease [frontiersin.org]
- 2. Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Terpenoids From the Coral-Derived Fungus Trichoderma harzianum (XS-20090075) Induced by Chemical Epigenetic Manipulation [frontiersin.org]
- 4. Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal Activity of Bioactive Metabolites Produced by Trichoderma asperellum and Trichoderma atroviride in Liquid Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digital.csic.es [digital.csic.es]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Small molecules inhibit growth, viability and ergosterol biosynthesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unraveling the importance of molecules of natural origin in antifungal drug development through targeting ergosterol biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Harzianol N as a Putative Biocontrol Agent in Agriculture
Disclaimer: Direct experimental data on the application of Harzianol N as a biocontrol agent in agriculture is not extensively available in current scientific literature. The following application notes and protocols are extrapolated from research on the producing organism, Trichoderma harzianum, and closely related secondary metabolites such as harzianolide (B32145) and harzianic acid. These protocols are intended to serve as a foundational guide for researchers and scientists in the development of this compound as a potential biocontrol agent.
Introduction
This compound belongs to the harziane diterpenoids, a class of secondary metabolites produced by fungi of the genus Trichoderma. Trichoderma species are well-documented biocontrol agents, valued in agriculture for their ability to antagonize a wide range of plant pathogens and enhance plant growth. Their mechanisms of action are multifaceted and include mycoparasitism, competition for nutrients, and the production of antimicrobial compounds and enzymes.
Furthermore, secondary metabolites produced by Trichoderma can induce systemic resistance in plants, effectively priming them for a more robust defense response against subsequent pathogen attacks. While specific data on this compound is limited, the known bioactivities of related compounds suggest its potential as a valuable component in integrated pest management strategies.
Putative Mechanisms of Action
Based on the known functions of Trichoderma spp. and their metabolites, this compound is hypothesized to contribute to biocontrol through two primary mechanisms:
-
Direct Antagonism: this compound may exhibit direct antifungal or antibacterial activity against plant pathogens, inhibiting their growth and proliferation in the rhizosphere and on plant surfaces.
-
Induced Systemic Resistance (ISR): this compound may act as an elicitor, triggering a systemic defense response in the host plant. This involves the activation of signaling pathways, primarily the salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET) pathways, leading to the expression of defense-related genes and the accumulation of protective compounds.
Data Presentation: Efficacy of Related Trichoderma Metabolites
The following tables summarize the quantitative data on the efficacy of harzianolide and harzianic acid, which can serve as a benchmark for investigating this compound.
Table 1: Plant Growth Promotion Effects of Harzianolide on Tomato Seedlings
| Concentration (ppm) | Dry Weight Increase (fold) |
| 0.1 | 2.5 |
Data extracted from a study on harzianolide from Trichoderma harzianum strain SQR-T037, which significantly promoted tomato seedling growth[1].
Table 2: Antifungal Activity of Harzianic Acid
| Pathogen | Activity |
| Pythium irregulare | Antibiotic activity observed |
| Sclerotinia sclerotiorum | Antibiotic activity observed |
| Rhizoctonia solani | Antibiotic activity observed |
Harzianic acid has demonstrated direct antibiotic effects against these important plant pathogens[2][3].
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biocontrol potential of this compound.
Protocol for In Vitro Antifungal Assay (Dual Culture)
This protocol is designed to assess the direct inhibitory effect of a this compound-producing Trichoderma strain on the growth of a plant pathogenic fungus.
Materials:
-
Pure culture of the this compound-producing Trichoderma strain
-
Pure culture of a target plant pathogenic fungus (e.g., Sclerotinia sclerotiorum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) plates (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Using a sterile cork borer, take a mycelial disc from the edge of an actively growing culture of the target pathogen and place it on one side of a fresh PDA plate, approximately 2 cm from the edge.
-
Take a mycelial disc from the edge of an actively growing culture of the Trichoderma strain and place it on the opposite side of the same PDA plate, approximately 2 cm from the edge.
-
As a control, prepare a PDA plate with only the pathogen mycelial disc.
-
Incubate the plates at 25 ± 2°C.
-
Observe the plates daily and record the radial growth of the pathogen in the direction of the Trichoderma colony and in the opposite direction.
-
Calculate the percentage of inhibition of radial growth (PIRG) using the following formula: PIRG (%) = ((R1 - R2) / R1) * 100 Where:
-
R1 = Radial growth of the pathogen in the control plate.
-
R2 = Radial growth of the pathogen in the dual culture plate towards the Trichoderma colony.
-
Protocol for Evaluating Induced Systemic Resistance
This protocol outlines the steps to determine if this compound can induce a systemic defense response in plants.
Materials:
-
Test plants (e.g., tomato, Arabidopsis thaliana)
-
Purified this compound solution at various concentrations (e.g., 0.1, 1, 10 ppm)
-
Pathogen suspension (e.g., Botrytis cinerea spore suspension)
-
Control solution (e.g., sterile water with the same solvent concentration used for this compound)
-
Growth chambers or greenhouse with controlled conditions
Procedure:
-
Grow the test plants to a suitable stage (e.g., 4-5 true leaves for tomato).
-
Treat the roots of one set of plants with the this compound solutions. This can be done by drenching the soil or using a hydroponic system.
-
Treat a control set of plants with the control solution.
-
After a specific induction period (e.g., 48-72 hours), challenge the leaves of both this compound-treated and control plants by inoculating them with the pathogen suspension.
-
Incubate the plants under conditions favorable for disease development.
-
Assess disease severity after a set period (e.g., 3-7 days) by measuring lesion size or counting the number of lesions.
-
Compare the disease severity between the this compound-treated and control plants to determine if systemic resistance was induced.
-
For molecular analysis, collect leaf samples at different time points after pathogen challenge to analyze the expression of defense-related genes (e.g., PR-1, PDF1.2) via RT-qPCR.
Visualizations
The following diagrams illustrate key conceptual frameworks for the application of this compound.
Caption: Experimental workflow for evaluating this compound as a biocontrol agent.
Caption: Proposed signaling pathway for this compound-induced systemic resistance.
References
- 1. Harzianolide, a novel plant growth regulator and systemic resistance elicitor from Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Harzianic acid, an antifungal and plant growth promoting metabolite from Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Protocol for Testing Harzianol N Cytotoxicity in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Harzianol N is a novel natural product, putatively isolated from endophytic fungi such as Trichoderma harzianum. Natural products are a rich source of bioactive compounds with potential therapeutic applications, including anticancer activity.[1][2] Preliminary screening of compounds like this compound for cytotoxic effects against various cancer cell lines is a critical first step in the drug discovery pipeline.[3]
These application notes provide a comprehensive set of protocols to assess the in vitro cytotoxicity of this compound. The described assays will enable researchers to quantify cell viability, measure plasma membrane integrity, and determine if the compound induces programmed cell death (apoptosis). The primary methods included are the Sulforhodamine B (SRB) assay for cell density, the Lactate Dehydrogenase (LDH) assay for membrane leakage, and the Caspase-Glo® 3/7 assay for apoptosis detection.[4][5][6]
General Experimental Workflow
The overall process for evaluating the cytotoxicity of this compound involves several sequential stages, from initial cell culture preparation and compound treatment to the execution of specific assays and subsequent data analysis. This systematic approach ensures reproducibility and allows for a multi-faceted understanding of the compound's biological activity.
References
- 1. Exploring the anticancer activities of novel bioactive compounds derived from endophytic fungi: mechanisms of action, current challenges and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards a Cancer Drug of Fungal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harzianol N belongs to the harziane class of diterpenoid secondary metabolites produced by fungi of the Trichoderma genus. These compounds, including the related Harzianols A, I, J, K, L, M, and O, exhibit a range of promising biological activities, notably antibacterial and anti-inflammatory effects. As interest in these compounds grows for potential therapeutic applications, the need for standardized analytical methods becomes critical for research, quality control, and drug development.
These application notes provide a comprehensive guide to establishing analytical standards for this compound and its related compounds. Due to the current lack of commercially available certified reference standards, this document outlines protocols for the preparation and qualification of in-house standards, quantitative analysis, and the assessment of biological activity.
Quantitative Data Summary
The biological activities of various harziane diterpenoids have been reported in scientific literature. The following tables summarize the available quantitative data for key antibacterial and anti-inflammatory activities.
Table 1: Antibacterial Activity of Harziane Diterpenoids
| Compound | Test Organism | Activity Metric | Value | Reference |
| Harzianol I | Staphylococcus aureus | EC₅₀ | 7.7 ± 0.8 µg/mL | [1][2] |
| Harzianol I | Bacillus subtilis | EC₅₀ | 7.7 ± 1.0 µg/mL | [1][2] |
| Harzianol I | Micrococcus luteus | EC₅₀ | 9.9 ± 1.5 µg/mL | [1][2] |
Table 2: Anti-inflammatory Activity of Harziane Diterpenoids
| Compound | Assay | Concentration | % NO Inhibition | Reference |
| Harzianol J | LPS-induced Nitric Oxide (NO) Production in RAW 264.7 cells | 100 µM | 81.8% | [3][4][5] |
| Harzianol A | LPS-induced Nitric Oxide (NO) Production in RAW 264.7 cells | 100 µM | 46.8% | [4] |
| Harzianol O | LPS-induced Nitric Oxide (NO) Production in RAW 264.7 cells | 100 µM | 50.5% | [4] |
Section 1: Preparation and Qualification of In-House Analytical Standards
As commercial standards for this compound are unavailable, an in-house reference standard must be prepared and thoroughly characterized.
Protocol 1.1: Isolation and Purification of this compound
This protocol is based on general methods for isolating diterpenoids from Trichoderma cultures.
-
Fungal Cultivation: Culture a known this compound-producing strain of Trichoderma (e.g., Trichoderma sp. SCSIOW21) in a suitable liquid or solid medium (e.g., potato dextrose broth or rice medium) for 2-4 weeks.
-
Extraction: Lyophilize and extract the fungal mycelium and culture medium with an organic solvent such as ethyl acetate (B1210297) or methanol (B129727). Concentrate the extract in vacuo.
-
Chromatographic Separation:
-
Subject the crude extract to silica (B1680970) gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
-
Further purify the fractions containing harzianols using repeated column chromatography (e.g., Sephadex LH-20) and preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
-
Purity Assessment: Analyze the final purified compound by analytical HPLC-DAD/UV. Purity should be ≥95% for use as a reference standard.
Protocol 1.2: Structural Confirmation and Characterization
Confirm the identity of the purified this compound.
-
Mass Spectrometry: Determine the molecular formula using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
-
NMR Spectroscopy: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance spectra to confirm the chemical structure and stereochemistry.
-
Certificate of Analysis (CoA): Create a comprehensive CoA for the in-house standard, including its identity, purity (by HPLC and/or qNMR), concentration (if a solution), storage conditions, and re-test date.
Section 2: Quantitative Analytical Method
The following is a proposed method for the quantitative analysis of this compound in fungal extracts or other matrices. This method should be fully validated according to ICH guidelines.
Protocol 2.1: Quantification by HPLC with Diode Array Detection (HPLC-DAD)
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and diode-array detector.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the λmax of this compound (determined from the purified standard).
-
-
Standard Preparation:
-
Prepare a stock solution of the qualified this compound in-house standard in methanol or acetonitrile (e.g., 1 mg/mL).
-
Create a series of calibration standards by serial dilution (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
Extract the sample matrix using a validated procedure (e.g., methanol or ethyl acetate extraction followed by solid-phase extraction cleanup if necessary).
-
Dissolve the final extract in the initial mobile phase.
-
-
Analysis and Calibration:
-
Inject the calibration standards and construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples and quantify this compound concentration using the calibration curve.
-
-
Method Validation: Validate the method for linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).
Section 3: Biological Activity Protocols
The following protocols can be used to assess the biological activity of newly isolated batches of this compound and related compounds, ensuring consistency with previously reported data.
Protocol 3.1: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Materials: 96-well microtiter plates, appropriate bacterial growth medium (e.g., Mueller-Hinton Broth for S. aureus), bacterial suspension standardized to 0.5 McFarland, test compound, and positive/negative controls.
-
Procedure:
-
Add 100 µL of broth to each well of a 96-well plate.
-
Create a two-fold serial dilution of the Harzianol compound in the plate, starting from a high concentration (e.g., 256 µg/mL).
-
Add 10 µL of the standardized bacterial suspension to each well.
-
Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Protocol 3.2: Anti-inflammatory Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the Harzianol compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 20-24 hours to induce NO production.
-
Include vehicle-treated and LPS-only controls.
-
-
NO Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition relative to the LPS-only control after correcting for any background absorbance. Determine the IC₅₀ value. A parallel cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed NO reduction is not due to cell death.
Visualizations: Workflows and Signaling Pathways
Hypothesized Anti-inflammatory Mechanism of this compound
Diterpenoids often exert anti-inflammatory effects by interfering with pro-inflammatory signaling cascades. Harzianols that inhibit nitric oxide production likely act on the NF-κB pathway, which is a key regulator of the inducible nitric oxide synthase (iNOS) enzyme.
General Antibacterial Mechanism of Diterpenoids
Many antibacterial diterpenoids, particularly those active against Gram-positive bacteria, function by disrupting the integrity and function of the bacterial cell membrane.[6] This leads to leakage of cellular contents and ultimately cell death.
Workflow for Minimum Inhibitory Concentration (MIC) Assay
The following diagram illustrates the key steps in determining the MIC of this compound against a bacterial strain.
References
- 1. Antibacterial harziane diterpenoids from a fungal symbiont Trichoderma atroviride isolated from Colquhounia coccinea var. mollis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Harziane Diterpenes from Deep-Sea Sediment Fungus Trichoderma sp. SCSIOW21 and Their Potential Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Harziane Diterpenes from Deep-Sea Sediment Fungus Trichoderma sp. SCSIOW21 and Their Potential Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Formulation of Harzianol N for Field Application Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harzianol N, a diterpenoid produced by Trichoderma species, has demonstrated significant potential as a biopesticide due to its antifungal and antibacterial activities.[1][2][3] Effective delivery of this lipophilic molecule in aqueous field applications is critical for its efficacy and requires a well-designed formulation. These application notes provide a comprehensive guide to developing a stable and effective formulation of this compound for field studies, addressing its presumed poor water solubility, a common challenge with many natural product-based active ingredients.[4]
This document outlines two potential formulation strategies: an Emulsifiable Concentrate (EC) and a Suspo-Emulsion (SE). It provides detailed protocols for their preparation and evaluation, as well as a proposed signaling pathway for the antifungal action of this compound based on related terpenoid compounds.
Physicochemical Properties of this compound (and Related Diterpenoids)
Table 1: Key Physicochemical Parameters for this compound Formulation Development
| Parameter | Importance in Formulation | Recommended Analytical Method |
| Aqueous Solubility | Determines the need for solubilization strategies (e.g., co-solvents, emulsifiers). | Shake-flask method followed by HPLC-UV or LC-MS quantification. |
| Solubility in Organic Solvents | Essential for selecting appropriate solvents for Emulsifiable Concentrate (EC) formulations. | Dissolve known amounts in various solvents (e.g., aromatic hydrocarbons, esters, ketones) to determine saturation concentration. |
| LogP (Octanol-Water Partition Coefficient) | Predicts the lipophilicity of the compound and helps in selecting appropriate emulsifiers and adjuvants. | HPLC method with a C18 column and a mobile phase of methanol/water at different ratios. |
| Stability (pH, Temperature, UV Light) | Informs the need for stabilizing agents (e.g., antioxidants, UV protectants) and defines storage conditions. | Stability studies under controlled conditions, with degradation monitored by HPLC-UV or LC-MS. |
Proposed Antifungal Signaling Pathway of this compound
While the precise molecular targets of this compound are yet to be fully elucidated, the mechanism of action for other antifungal terpenoids, such as terpenoid phenols, involves the disruption of cellular homeostasis and the inhibition of key signaling pathways.[5][6][7] A plausible mechanism for this compound is the induction of calcium stress and subsequent inhibition of the Target of Rapamycin (TOR) pathway, which is crucial for fungal growth and proliferation.
Caption: Proposed antifungal mechanism of this compound.
Formulation Development Workflow
The development of a robust formulation for this compound should follow a systematic approach. The workflow below outlines the key stages from component selection to performance evaluation.
Caption: Workflow for this compound formulation development.
Experimental Protocols
Protocol 1: Emulsifiable Concentrate (EC) Formulation
EC formulations are suitable for active ingredients that are soluble in organic solvents but not in water.[4][8][9] When diluted with water, they form a stable oil-in-water emulsion.
Table 2: Typical Composition of an Emulsifiable Concentrate (EC) Formulation
| Component | Function | Example(s) | Concentration Range (% w/v) |
| This compound | Active Ingredient | - | 1 - 15 |
| Solvent | Dissolves the active ingredient | Aromatic petroleum distillates, Benzyl acetate, Methyl oleate | 40 - 70 |
| Emulsifier (Anionic) | Promotes emulsion formation and stability | Calcium dodecylbenzene (B1670861) sulfonate | 5 - 15 |
| Emulsifier (Non-ionic) | Provides steric stabilization | Alcohol ethoxylates, Sorbitan esters | 5 - 15 |
| Stabilizer (Optional) | Prevents degradation | Antioxidants (e.g., BHT), UV absorbers (e.g., benzophenones) | 1 - 5 |
Methodology:
-
Preparation of the Organic Phase:
-
In a suitable vessel, dissolve the desired amount of this compound in the selected solvent. Use a magnetic stirrer to facilitate dissolution. Gentle heating may be applied if necessary, but thermal stability of this compound should be pre-determined.
-
Add the anionic and non-ionic emulsifiers to the solvent-active ingredient mixture.
-
If required, add any stabilizers.
-
Stir until a homogenous, clear concentrate is obtained.
-
-
Quality Control of the EC Formulation:
-
Appearance: The concentrate should be a clear, homogenous liquid.
-
Emulsion Stability:
-
Prepare a 1% emulsion by adding 1 mL of the EC to 99 mL of standard hard water in a graduated cylinder.
-
Invert the cylinder 10-20 times and allow it to stand.
-
Observe for any phase separation, creaming, or sedimentation at 30 minutes, 1 hour, and 24 hours. A stable emulsion should show minimal separation.
-
-
Protocol 2: Suspo-Emulsion (SE) Formulation
SE formulations are ideal for combining a solid, water-insoluble active ingredient with a liquid, water-insoluble active ingredient in an aqueous base.[10][11][12] This protocol assumes this compound is a solid at room temperature. If it is an oily liquid, an SE can still be used to combine it with other solid formulation components like UV protectants.
Table 3: Typical Composition of a Suspo-Emulsion (SE) Formulation
| Component | Function | Example(s) | Concentration Range (% w/v) |
| This compound (Solid Phase) | Active Ingredient | - | 10 - 30 |
| Wetting Agent | Facilitates dispersion of solid particles in water | Sodium lignosulfonate | 1 - 5 |
| Dispersing Agent | Prevents agglomeration of solid particles | Polymeric surfactants (e.g., Atlox™ 4916) | 2 - 8 |
| Oil Phase (for Emulsion) | Carrier for optional oil-soluble adjuvants | Vegetable oil, Methylated seed oil | 10 - 20 |
| Emulsifier | Stabilizes the oil-in-water emulsion | Combination of high and low HLB non-ionic surfactants | 3 - 10 |
| Antifreeze | Prevents freezing during storage | Propylene glycol, Ethylene glycol | 5 - 10 |
| Thickener | Improves suspension stability | Xanthan gum, Bentonite clay | 0.1 - 0.5 |
| Antifoaming Agent | Prevents foam formation during preparation and application | Silicone-based antifoams | 0.1 - 0.5 |
| Water | Continuous Phase | Deionized water | To 100% |
Methodology:
-
Preparation of the Suspension Concentrate (SC) Phase:
-
In a beaker, dissolve the wetting and dispersing agents in a portion of the water.
-
Slowly add the this compound powder to the aqueous solution while stirring at high speed with a homogenizer.
-
Mill the resulting suspension using a bead mill to achieve a particle size of <5 µm.
-
-
Preparation of the Emulsion in Water (EW) Phase:
-
If including an oil phase (e.g., for an oil-soluble UV protectant), dissolve the emulsifiers in the oil.
-
Separately, dissolve the antifreeze and any other water-soluble components in the remaining water.
-
Slowly add the oil phase to the aqueous phase under high shear to form a fine emulsion.
-
-
Combining the Phases:
-
Slowly add the EW phase to the SC phase under gentle agitation.
-
In a separate vessel, prepare a 2% solution of the thickener (e.g., xanthan gum) in water.
-
Slowly add the thickener solution to the combined SC/EW mixture while stirring until the desired viscosity is reached.
-
Finally, add the antifoaming agent.
-
-
Quality Control of the SE Formulation:
-
Particle Size Analysis: Use a laser diffraction particle size analyzer to confirm the particle size of the suspended solids.
-
Viscosity: Measure the viscosity using a rotational viscometer.
-
Storage Stability: Store samples at elevated temperatures (e.g., 54°C for 14 days) and at low temperatures (e.g., 0°C for 7 days) and observe for any phase separation, crystal growth, or significant changes in viscosity.
-
Field Application Considerations
-
Dilution: The final formulation should be easily dispersible in water in the spray tank with minimal agitation.
-
Compatibility: If tank-mixing with other pesticides or fertilizers, a jar test should be conducted to ensure physical compatibility.
-
Sprayability: The diluted formulation should not clog spray nozzles.
-
Adhesion and Spreading: The inclusion of appropriate adjuvants in the formulation or as a tank-mix additive can improve the coverage and retention of this compound on the plant surface.
These protocols provide a starting point for the development of a field-ready formulation for this compound. It is imperative that researchers conduct thorough experimental work to optimize the formulation based on the specific properties of their this compound source and the intended application.
References
- 1. Overview of harziane diterpenoids: discovery, bioactivity, total synthesis and biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Overview of harziane diterpenoids: discovery, bioactivity, total synthesis and biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Fungicide Formulation: Relationship to Biological Activity | Annual Reviews [annualreviews.org]
- 5. Mechanism of antifungal activity of terpenoid phenols resembles calcium stress and inhibition of the TOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 9. youtube.com [youtube.com]
- 10. Agricultural & Farming Chemicals | Suspo-Emulsions | Azelis [azelis.com]
- 11. professionalpestmanager.com [professionalpestmanager.com]
- 12. Suspoemulsion (SE) formulations | Croda Agriculture [crodaagriculture.com]
Application Note: High-Speed Counter-Current Chromatography for the Purification of Trichodermin
Introduction
Trichodermin (B1214609) is a bioactive sesquiterpenoid mycotoxin belonging to the trichothecene (B1219388) family, produced by various species of the fungus Trichoderma, including Trichoderma harzianum.[1][2] It exhibits a range of biological activities, including antifungal and protein synthesis inhibitory properties, making it a compound of interest for pharmaceutical and agricultural research.[2][3][4] High-purity trichodermin is essential for accurate biological and toxicological studies. High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that offers an efficient method for the purification of natural products, as it avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.[5][6] This application note details a protocol for the purification of trichodermin from a crude extract of Trichoderma harzianum fermentation broth using HSCCC.
Principle of HSCCC
HSCCC separates compounds based on their differential partitioning between two immiscible liquid phases. A continuous flow of the mobile phase through the stationary phase, which is retained in the column by a centrifugal field, allows for the separation of components with different partition coefficients. This technique is particularly well-suited for the purification of mycotoxins like trichothecenes.[7][8][9]
Advantages of HSCCC for Trichodermin Purification
-
High Recovery: Eliminates sample loss due to irreversible adsorption on solid supports.
-
High Purity: Capable of yielding high-purity compounds in a single step.[7][9]
-
Scalability: The process can be scaled up for preparative purification.
-
Cost-Effective: Lower cost due to the absence of expensive solid stationary phases and the ability to reuse solvents.[5]
Experimental Protocol: Purification of Trichodermin using HSCCC
This protocol outlines the steps for the extraction and purification of trichodermin from a Trichoderma harzianum culture.
1. Fungal Culture and Extraction
-
Culture: Trichoderma harzianum is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) to promote the production of secondary metabolites.
-
Extraction:
-
After a suitable incubation period, the fermentation broth is harvested and filtered to remove the fungal mycelia.
-
The cell-free supernatant is then extracted multiple times with an equal volume of an organic solvent such as ethyl acetate (B1210297) to partition the secondary metabolites, including trichodermin, into the organic phase.[10]
-
The organic phases are combined and evaporated to dryness under reduced pressure to yield a crude extract.
-
2. HSCCC System and Parameters
The following parameters are based on successful separations of similar trichothecene mycotoxins and serve as a strong starting point for the purification of trichodermin.[7][8][9]
| Parameter | Value |
| Instrument | High-Speed Counter-Current Chromatograph |
| Two-Phase Solvent System | n-hexane-ethyl acetate-methanol-water |
| Solvent System Ratio | 6:4:5:5 (v/v/v/v) |
| Mobile Phase | Upper (non-polar) phase |
| Stationary Phase | Lower (polar) phase |
| Revolution Speed | 800-1000 rpm |
| Flow Rate | 2.0 mL/min |
| Detection Wavelength | 254 nm |
| Sample Loading | 150-200 mg of crude extract dissolved in a mixture of the upper and lower phases (1:1, v/v) |
3. HSCCC Purification Procedure
-
Solvent System Preparation: Prepare the n-hexane-ethyl acetate-methanol-water (6:4:5:5, v/v/v/v) solvent system by thoroughly mixing the solvents in a separatory funnel. Allow the phases to separate completely.
-
Column Filling: Fill the HSCCC column with the stationary phase (lower phase).
-
Equilibration: Rotate the column at the desired speed (e.g., 850 rpm) and pump the mobile phase (upper phase) through the column at the set flow rate (e.g., 2.0 mL/min) until hydrodynamic equilibrium is reached, indicated by the emergence of the mobile phase from the column outlet.
-
Sample Injection: Dissolve the crude extract (e.g., 200 mg) in a small volume of a 1:1 mixture of the stationary and mobile phases and inject it into the column.
-
Elution and Fraction Collection: Continue to pump the mobile phase through the column. Monitor the effluent with a UV detector at 254 nm and collect fractions based on the resulting chromatogram.
-
Analysis of Fractions: Analyze the collected fractions using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to identify the fractions containing pure trichodermin.[10][11]
-
Recovery of Purified Compound: Combine the pure fractions and evaporate the solvent to obtain purified trichodermin.
Quantitative Data Summary
The following table summarizes expected outcomes based on the purification of similar trichothecene mycotoxins by HSCCC.[7][9] Actual results for trichodermin may vary and require optimization.
| Parameter | Expected Value |
| Sample Load | 200 mg |
| Purity of Trichodermin | >98% |
| Recovery | >90% |
| Run Time | Approximately 200-250 minutes |
Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. Trichodermin | C17H24O4 | CID 442403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Trichodermin Derivatives and Their Antimicrobial and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Combined Ultrahigh Pressure Extraction and High-Speed Counter-Current Chromatography for Separation and Purification of Three Glycoside Compounds from Dendrobium officinale Protocorm [mdpi.com]
- 7. Preparative Separation and Purification of Trichothecene Mycotoxins from the Marine Fungus Fusarium sp. LS68 by High-Speed Countercurrent Chromatography in Stepwise Elution Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Frontiers | Verification of TRI3 Acetylation of Trichodermol to Trichodermin in the Plant Endophyte Trichoderma taxi [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Application of Trichoderma harzianum in Sustainable Agriculture: Detailed Application Notes and Protocols
Introduction
Trichoderma harzianum is a ubiquitous, free-living fungus found in soil and root ecosystems. It is widely recognized as a potent biocontrol agent and plant growth promoter, making it a valuable tool in sustainable agriculture. Its application can reduce the reliance on chemical pesticides and fertilizers, leading to more environmentally friendly and resilient agricultural systems.[1][2][3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of T. harzianum.
Mechanisms of Action
T. harzianum employs a multifaceted approach to benefit plants, which can be broadly categorized into two main mechanisms: biocontrol of phytopathogens and plant growth promotion. These mechanisms often act synergistically to enhance overall plant health and productivity.
Biocontrol Mechanisms
T. harzianum directly and indirectly antagonizes a wide range of plant pathogens. The primary biocontrol mechanisms include:
-
Mycoparasitism: T. harzianum can directly attack and parasitize pathogenic fungi. This process involves chemotropic growth towards the host, coiling around the host hyphae, and secretion of cell wall-degrading enzymes (CWDEs) such as chitinases, glucanases, and proteases, which break down the pathogen's cell wall, allowing T. harzianum to utilize its contents.[5][6]
-
Antibiosis: The fungus produces a variety of secondary metabolites with antimicrobial properties, including volatile and non-volatile compounds. These compounds can inhibit the growth and development of pathogenic fungi.[6]
-
Competition: T. harzianum is an aggressive colonizer of the rhizosphere, where it can outcompete pathogens for space and essential nutrients, thereby limiting their proliferation.[7]
-
Induction of Systemic Resistance (ISR): Root colonization by T. harzianum can trigger a plant's own defense mechanisms, leading to a state of heightened resistance throughout the plant against a broad spectrum of pathogens. This is primarily mediated through the jasmonic acid (JA) and ethylene (B1197577) (ET) signaling pathways.[5][8][9][10][11] Some strains can also modulate the salicylic (B10762653) acid (SA) pathway.[5]
Plant Growth Promotion Mechanisms
T. harzianum can also directly enhance plant growth and development through several mechanisms:
-
Phytohormone Production: It can produce plant growth-promoting substances like auxins (e.g., indole-3-acetic acid), which stimulate root development and overall plant growth.[6]
-
Nutrient Solubilization and Uptake: T. harzianum can solubilize essential minerals in the soil, such as phosphates and micronutrients, making them more available for plant uptake.[6] Enhanced root systems resulting from its application also improve nutrient and water absorption.
-
Abiotic Stress Tolerance: Inoculation with T. harzianum has been shown to improve plant tolerance to various abiotic stresses, including drought, salinity, and extreme temperatures.[12]
Quantitative Data on Efficacy
The application of Trichoderma harzianum has demonstrated significant positive effects on various crops in terms of disease suppression and yield enhancement. The following tables summarize quantitative data from several studies.
Table 1: Efficacy of Trichoderma harzianum in Suppressing Plant Diseases
| Crop | Pathogen | Application Method | Efficacy | Reference |
| Tomato | Fusarium oxysporum f. sp. lycopersici | Seedling dip and soil application | Significant reduction in wilt incidence | [13] |
| Wheat | Fusarium culmorum | Seed coating | Over 50% repression of mycelial growth in vitro; 20-30% disease severity reduction rate | [14] |
| Maize | Fusarium solani | Soil inoculation | 81% mycelial growth inhibition in dual culture assay | [15] |
| Oilseed Crops (Safflower, Groundnut, Soybean) | Fusarium oxysporum, Aspergillus niger, Macrophomina phaseolina | Seed coating with biopolymer blend | 64.7% - 72% reduction in wilt and root rot | [cite: 28, impact of biopolymer-based Trichoderma harzianum seed coating on disease incidence and yield in oilseed crops - PMC - NIH] |
| Tomato | Rhizoctonia solani | Soil application | Significant reduction in root rot disease | [16] |
Table 2: Efficacy of Trichoderma harzianum in Promoting Plant Growth and Yield
| Crop | Growth Parameter | Application Method | Improvement | Reference |
| Maize | Yield | Soil application | 15% - 49% yield increase | [17] |
| Wheat | Yield | Seed and soil application | 29% - 36% yield increase over three years | [cite: 29, Effect of Trichoderma harzianum treatment on yield of wheat (Q/ha) in... - ResearchGate] |
| Tomato | Fruit yield | Soil application | 25% - 37% increase in fruit yield | [18] |
| Cucumber & Pepper | Seedling height, leaf area, dry weight | Incorporation into propagative mixture | Height: 17.2-23.8%, Leaf area: 50-96.1%, Dry weight: 24.7-28.6% increase | [19] |
| Lagenaria siceraria | Plant height, fresh weight, dry weight | Soil drench | Height: 21.42%, Fresh weight: 24.5%, Dry weight: 4.5% increase | [19] |
| Wheat | Seedling height, main root length | Seed coating | Height: up to 4.69 cm increase, Root length: up to 14.45 cm increase | [14] |
Experimental Protocols
Protocol 1: In Vitro Antagonism Assay (Dual Culture Technique)
This protocol is used to evaluate the direct antagonistic activity of T. harzianum against a phytopathogenic fungus.
Materials:
-
Pure cultures of Trichoderma harzianum and the test pathogen on Potato Dextrose Agar (PDA).
-
Sterile Petri dishes (90 mm).
-
Sterile cork borer (5-6 mm diameter).
-
Incubator (25 ± 2°C).
-
Laminar flow hood.
Procedure:
-
Prepare fresh PDA plates.
-
Using a sterile cork borer, cut a mycelial disc from the actively growing margin of a 7-day-old culture of T. harzianum.
-
Place the T. harzianum disc on the PDA plate, approximately 1.5 cm from the edge.[20]
-
Similarly, cut a mycelial disc from the culture of the test pathogen and place it on the opposite side of the same plate, also 1.5 cm from the edge.[20]
-
For the control, place a mycelial disc of the pathogen on a fresh PDA plate in the same position without T. harzianum.
-
Seal the plates with parafilm and incubate them at 25 ± 2°C for 5-7 days, or until the mycelium in the control plate has covered the entire surface.
-
Observe the plates daily and record the radial growth of the pathogen in both the dual culture and control plates.
-
Calculate the percentage of inhibition of radial growth (PIRG) using the following formula: PIRG (%) = [(R1 - R2) / R1] x 100 Where:
-
R1 = Radial growth of the pathogen in the control plate.
-
R2 = Radial growth of the pathogen in the dual culture plate.
-
Protocol 2: Seed Treatment for Disease Suppression and Growth Promotion
This protocol details the application of T. harzianum to seeds to protect against seed-borne and soil-borne pathogens and to enhance seedling vigor.
Materials:
-
Trichoderma harzianum spore suspension (e.g., 1 x 10^7 - 1 x 10^9 spores/mL).
-
High-quality, untreated seeds.
-
Adhesive agent (e.g., crude sugar, molasses, or a commercial sticker).[21]
-
Sterile water.
-
Clean mixing container.
-
Shallow tray for drying.
Procedure:
-
Slurry Preparation: Prepare a slurry by mixing the T. harzianum formulation with a small amount of water and the adhesive agent. A common ratio is 5g of T. harzianum powder and 5g of crude sugar per kg of seeds, mixed with enough water to form a thick paste.[21]
-
Seed Coating: Place the seeds in the mixing container and add the slurry. Mix thoroughly to ensure that all seeds are uniformly coated.
-
Drying: Spread the coated seeds in a thin layer on a shallow tray and allow them to air-dry in a shaded, well-ventilated area for 2-4 hours.[13][21] Avoid direct sunlight as it can be detrimental to the fungal spores.
-
Sowing: Sow the treated seeds within 24 hours of treatment for maximum viability.[21]
-
Evaluation:
-
Germination Test: Place a subset of treated and untreated seeds in Petri dishes with moist filter paper and incubate under appropriate conditions. Record the germination percentage and vigor index.[14]
-
Greenhouse/Field Trial: Sow treated and untreated seeds in pots or field plots with soil infested with a target pathogen. Monitor for disease incidence, disease severity, and plant growth parameters (e.g., plant height, root length, biomass) over a defined period.[15][22]
-
Protocol 3: Soil Application for Biocontrol and Plant Growth Promotion
This protocol describes the application of T. harzianum to the soil to establish a beneficial microbial population in the rhizosphere.
Materials:
-
Trichoderma harzianum formulation (e.g., wettable powder, granules).
-
Organic amendment (e.g., compost, farmyard manure).
-
Watering can or drenching equipment.
-
Pots or field plots.
Procedure:
-
Inoculum Preparation: Mix the T. harzianum formulation with an organic amendment. For example, mix 1 kg of the formulation with 50 kg of farmyard manure for one hectare.[1]
-
Pre-Planting Application:
-
At-Planting Application:
-
Post-Planting Application (Drench):
-
Prepare a suspension of T. harzianum in water (e.g., 10g/L).
-
Drench the soil around the base of the plants.[1]
-
-
Evaluation:
-
Greenhouse Experiment: Grow plants in pots with treated and untreated soil. Introduce a soil-borne pathogen to a subset of pots. Measure plant growth parameters and disease incidence/severity at regular intervals.[15][20]
-
Field Trial: Establish treated and untreated plots in a randomized block design. Collect data on crop growth, yield, and disease levels throughout the growing season.
-
Protocol 4: Quantification of Trichoderma harzianum Root Colonization
This protocol outlines a method to quantify the extent of root colonization by T. harzianum.
Materials:
-
Plant roots from T. harzianum-treated and control plants.
-
Sterile water.
-
Sterile filter paper.
-
Liquid nitrogen.
-
Lyophilizer.
-
DNA extraction kit.
-
qPCR machine and reagents.
-
Trichoderma-specific primers.[23]
Procedure:
-
Root Sampling: Carefully excavate the root systems of treated and control plants.
-
Surface Sterilization and Washing: Gently wash the roots with sterile water to remove soil particles and loosely attached mycelia.[24]
-
Sample Preparation: Blot the roots dry with sterile filter paper and then freeze them in liquid nitrogen.[24] Lyophilize the frozen root samples until they are completely dry.[24]
-
DNA Extraction: Extract total DNA from the lyophilized root samples using a suitable DNA extraction kit.
-
Quantitative PCR (qPCR):
Signaling Pathways and Experimental Workflows
Signaling Pathway of Trichoderma-Induced Systemic Resistance (ISR)
Trichoderma harzianum root colonization triggers a complex signaling network within the plant, leading to induced systemic resistance. This is primarily orchestrated by the interplay of the jasmonic acid (JA), ethylene (ET), and salicylic acid (SA) signaling pathways.
References
- 1. megbrdc.nic.in [megbrdc.nic.in]
- 2. ijresm.com [ijresm.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Trichoderma- from lab bench to field application: Looking back over 50 years [frontiersin.org]
- 5. indogulfbioag.com [indogulfbioag.com]
- 6. Bot Verification [thejaps.org.pk]
- 7. Frontiers | Trichoderma and its role in biological control of plant fungal and nematode disease [frontiersin.org]
- 8. indogulfbioag.com [indogulfbioag.com]
- 9. Insights into the molecular mechanism of Trichoderma stimulating plant growth and immunity against phytopathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trichoderma Mitogen-Activated Protein Kinase Signaling Is Involved in Induction of Plant Systemic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. organicabiotech.com [organicabiotech.com]
- 14. mdpi.com [mdpi.com]
- 15. applied.dysona.org [applied.dysona.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Characterization and antagonistic potentials of selected rhizosphere Trichoderma species against some Fusarium species [frontiersin.org]
- 19. cris.huji.ac.il [cris.huji.ac.il]
- 20. Greenhouse evaluation of Bacillus subtilis AP-01 and Trichoderma harzianum AP-001 in controlling tobacco diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. indogulfbioag.com [indogulfbioag.com]
- 22. scielo.br [scielo.br]
- 23. Quantification of Trichoderma afroharzianum, Trichoderma harzianum and Trichoderma gamsii inoculants in soil, the wheat rhizosphere and in planta suppression of the crown rot pathogen Fusarium pseudograminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Trichoderma harzianum Root Colonization in Arabidopsis [bio-protocol.org]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Trichoderma-Enriched Biofertilizer in Crop Production
For: Researchers, Scientists, and Drug Development Professionals
1.0 Introduction
Trichoderma species are free-living fungi, common in soil and root ecosystems, that have been widely developed as effective biofertilizers and biocontrol agents in sustainable agriculture.[1][2] These fungi form symbiotic relationships with plant roots, enhancing growth, protecting against pathogens, and improving nutrient uptake.[1][3] The application of Trichoderma-enriched biofertilizers can reduce the reliance on chemical fertilizers and pesticides, contributing to improved soil health and crop resilience.[1][4] This document provides detailed application notes, experimental protocols, and a summary of efficacy data for the use of Trichoderma in crop production.
2.0 Application Notes
2.1 Mechanisms of Action
Trichoderma employs a multi-pronged approach to enhance crop production, which can be categorized into three primary mechanisms:
-
Biocontrol of Pathogens: Trichoderma species directly antagonize soil-borne pathogens like Fusarium, Pythium, and Rhizoctonia.[1] This is achieved through mycoparasitism (the parasitic growth of one fungus on another), competition for nutrients and space, and antibiosis, which involves the production of secondary metabolites and lytic enzymes like chitinases and β-1,3-glucanases that degrade pathogen cell walls.[1][5][6][7]
-
Plant Growth Promotion: Trichoderma is recognized as a Plant Growth-Promoting Fungus (PGPF).[8] It promotes root elongation and branching, which increases the plant's capacity for water and nutrient absorption.[1][3] This is facilitated by the production of plant hormone-like compounds, such as indole-3-acetic acid (IAA), and the solubilization of essential nutrients like phosphorus and potassium, making them more available for plant uptake.[1][3][8]
-
Induced Systemic Resistance (ISR): Trichoderma can activate the plant's own defense mechanisms.[1] Upon root colonization, Trichoderma releases elicitor compounds, known as Microbe-Associated Molecular Patterns (MAMPs), which are recognized by the plant's immune system.[9][10] This recognition triggers signaling cascades, often involving jasmonic acid (JA) and ethylene (B1197577) (ET) pathways, leading to a state of "priming" throughout the plant.[11][12][13] This primed state allows the plant to mount a faster and stronger defense response against subsequent pathogen attacks.[13]
2.2 Formulations and Application Methods
Trichoderma-enriched biofertilizers can be formulated as powders, liquids, or granules and applied through various methods depending on the crop and cultivation system.[1]
-
Seed Treatment: Coating seeds with Trichoderma powder (e.g., 6-10 g per kg of seed) before sowing provides early protection against soil-borne diseases and promotes seedling vigor.[1]
-
Soil Application: The biofertilizer can be broadcast in the field, often mixed with farmyard manure (FYM) or compost to enhance its efficacy and survival.[2] A common recommendation is 5 kg of Trichoderma powder per hectare. Drenching the soil near the plant's stem region is also an effective method.
-
Cutting and Seedling Root Dip: A suspension of Trichoderma powder (e.g., 10 g per liter of water) can be used to dip cuttings or seedlings for approximately 10 minutes before planting to ensure root colonization.
-
Foliar Application: Liquid formulations can be sprayed on plants to manage foliar pathogens.[1]
2.3 Summary of Efficacy: Quantitative Data
The application of Trichoderma-enriched biofertilizers has demonstrated significant improvements in the growth and yield of various crops. The following tables summarize key findings from field and greenhouse experiments.
Table 1: Effect of Trichoderma-Enriched Biofertilizer on Crop Yield
| Crop | Treatment Details | Yield Increase (%) | Reference |
| Mustard (Brassica rapa) | 50% N fertilizer + 50% Trichoderma-biofertilizer vs. Control | 108% | [14] |
| Tomato (Solanum lycopersicon) | 50% N fertilizer + 50% Trichoderma-biofertilizer vs. Control | 203% | [14] |
| Wheat (Triticum aestivum) | Trichoderma viride alone vs. Control | 36.5% | [15] |
| Wheat (Triticum aestivum) | T. viride + NPK + FYM vs. Control | 75.8% | [15] |
| Grassland | 9,000 kg/ha Trichoderma-biofertilizer vs. Control | Significant increase in biomass | [16] |
| Peanut (Arachis hypogaea) | 2 kg/ha Trichoderma-biofertilizer + 75% NPK vs. Control | Significant increase | [17] |
| Mustard (Brassica campestris) | 50% Trichoderma-compost + 50% NPK vs. Recommended NPK | 5.34% | [18] |
| Strawberry (Fragaria x ananassa) | Trichoderma + Vermicompost + Bio-fertilizers (VAM, Azotobacter, PSB) | Highest yield per plant | [19] |
Table 2: Effect of Trichoderma on Plant Growth Parameters and Disease Reduction
| Crop | Parameter | Treatment | Observation | Reference |
| Eggplant (Solanum melongena) | Plant Growth | Inoculation with Trichoderma and PGPR | Increased stem diameter, length, fresh/dry weights, and root length compared to pathogen-inoculated plants. | [20] |
| Wheat (Triticum aestivum) | Plant Biomass | T. viride + NPK + FYM | 71.2% increase in biological yield over control. | [15] |
| Mustard (Brassica rapa) | Plant Height | 50% N fertilizer + 50% Trichoderma-biofertilizer | Significantly increased plant height compared to control and biofertilizer alone. | [14] |
| Cucumber (Cucumis sativus) | Fusarium Wilt | Application of T. harzianum | Effectively controlled Fusarium wilt. | [21] |
| Wheat (Triticum aestivum) | Crown Rot (F. pseudograminearum) | Trichoderma inoculants | Reduced pathogen biomass in crown and root tissue by up to 5,754-fold. | [22] |
3.0 Experimental Protocols
3.1 Protocol 1: Preparation of Trichoderma-Enriched Biofertilizer (Compost-Based)
This protocol describes the preparation of a solid-state biofertilizer using composted organic matter as a carrier, adapted from methods described for various organic substrates.[23][24]
Materials:
-
Pure culture of a selected Trichoderma strain (e.g., T. harzianum, T. viride).
-
Substrate for mass production (e.g., sterile wheat straw, sorghum grains).[24]
-
Carrier material: composted cattle manure, coir pith, or other agricultural waste.[23][24]
-
Urea (optional).
-
Shallow trays or compost bins.
-
Sterile water.
Methodology:
-
Inoculum Production: Grow the selected Trichoderma strain on a suitable medium like Potato Dextrose Agar (PDA) until sporulation is abundant.
-
Mass Production: Prepare a substrate like wheat straw by sterilizing it and adjusting the moisture content to ~70%. Inoculate the substrate with a conidial suspension or mycelial plugs of Trichoderma.[24]
-
Solid-State Fermentation: Incubate the inoculated substrate in shallow trays at approximately 30°C for 8-10 days, allowing the fungus to proliferate.[24]
-
Carrier Preparation: Moisten the carrier material (e.g., composted cattle manure) to <30% moisture.[24]
-
Inoculation of Carrier: Mix the fully colonized substrate from step 3 with the carrier material. The final product is the Trichoderma-enriched biofertilizer.
-
Storage: Store the final product in a cool, dry place away from direct sunlight.
3.2 Protocol 2: Evaluating Biocontrol Efficacy In Vitro (Dual Culture Assay)
This assay is a standard method to screen Trichoderma isolates for direct antagonistic activity against fungal pathogens.[5]
Materials:
-
Pure cultures of Trichoderma isolates and a target fungal pathogen (e.g., Sclerotium rolfsii, Fusarium oxysporum).[6][25]
-
Potato Dextrose Agar (PDA) plates (90 mm).
-
Sterile cork borer (5-7 mm diameter).
-
Incubator.
Methodology:
-
Culture the pathogen and Trichoderma isolates on separate PDA plates for 3-7 days.[5]
-
Using a sterile cork borer, cut a mycelial disc from the actively growing margin of the pathogen culture.
-
Place the pathogen disc on one side of a fresh PDA plate, approximately 1 cm from the edge.
-
Cut a mycelial disc from a Trichoderma culture and place it on the opposite side of the same PDA plate, equidistant from the edge.
-
For the control plate, place only a pathogen disc at one side.
-
Incubate all plates at 28 ± 2°C.
-
Observe the plates daily for mycelial interactions. Measure the radial growth of the pathogen in the direction of the antagonist and in the control plates.
-
Calculate the Percentage Inhibition of Radial Growth (PIRG) using the formula: PIRG (%) = [(R1 - R2) / R1] x 100, where R1 is the radial growth of the pathogen in the control plate, and R2 is the radial growth of the pathogen in the dual culture plate.
3.3 Protocol 3: Quantifying Trichoderma Root and Soil Colonization (qPCR-Based)
This protocol provides a sensitive and accurate method to quantify the population of a specific Trichoderma inoculant in soil and root tissues. This method is adapted from a study quantifying Trichoderma in the wheat rhizosphere.[22]
Materials:
-
Soil and root samples from treated and untreated plants.
-
DNA extraction kit suitable for soil and plant tissues.
-
Quantitative PCR (qPCR) machine.
-
Primers specific to the inoculated Trichoderma strain (designed from regions like the Internal Transcribed Spacer, ITS).[22]
-
qPCR master mix (e.g., containing SYBR Green).
-
Lyophilizer (optional, for root samples).[26]
Methodology:
-
Sample Collection: Collect rhizosphere soil (soil adhering to roots) and root samples at desired time points post-inoculation.
-
Root Preparation: Thoroughly wash roots to remove soil. Roots can be lyophilized and ground into a fine powder.[26]
-
DNA Extraction: Extract total genomic DNA from a known weight of soil (e.g., 0.25 g) and root tissue using a suitable commercial kit, following the manufacturer's instructions.
-
Standard Curve Generation: Prepare a standard curve using a dilution series of known concentrations of pure Trichoderma genomic DNA or conidia. This allows for the absolute quantification of the target DNA in samples.[22]
-
qPCR Reaction: Set up qPCR reactions containing the DNA sample, strain-specific primers, and qPCR master mix.
-
qPCR Program: Run the qPCR program with appropriate cycling conditions (denaturation, annealing, extension).
-
Data Analysis: Quantify the amount of Trichoderma DNA in each sample by comparing the Cq (quantification cycle) values to the standard curve. Results can be expressed as conidia (or genome) equivalents per gram of soil or root tissue.[22] A strong correlation between qPCR and culture-dependent methods has been demonstrated.[22]
4.0 Visualizations
4.1 Experimental Workflow
Caption: Workflow for Trichoderma biofertilizer preparation and application.
4.2 Signaling Pathway
References
- 1. Trichoderma: Bio-Fertilizer from Nature to Enhance Soil Health and Productivity [bulkagrochem.com]
- 2. myjsustainagri.com [myjsustainagri.com]
- 3. Mechanisms for plant growth promotion activated by Trichoderma in natural and managed terrestrial ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Potential biocontrol efficiency of Trichoderma species against oomycete pathogens [frontiersin.org]
- 6. Frontiers | The growth-promoting and disease-suppressing mechanisms of Trichoderma inoculation on peanut seedlings [frontiersin.org]
- 7. The growth-promoting and disease-suppressing mechanisms of Trichoderma inoculation on peanut seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Deciphering Trichoderma–Plant–Pathogen Interactions for Better Development of Biocontrol Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Trichoderma and its role in biological control of plant fungal and nematode disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. indogulfbioag.com [indogulfbioag.com]
- 14. banglajol.info [banglajol.info]
- 15. scispace.com [scispace.com]
- 16. Trichoderma Biofertilizer Links to Altered Soil Chemistry, Altered Microbial Communities, and Improved Grassland Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 17. e3s-conferences.org [e3s-conferences.org]
- 18. banglajol.info [banglajol.info]
- 19. ijcmas.com [ijcmas.com]
- 20. researchgate.net [researchgate.net]
- 21. Effects of Trichoderma harzianum biofertilizer on growth, yield, and quality of Bupleurum chinense - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Preparation and Application of Trichoderma | PDF [scribd.com]
- 24. Frontiers | Trichoderma Biofertilizer Links to Altered Soil Chemistry, Altered Microbial Communities, and Improved Grassland Biomass [frontiersin.org]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. Trichoderma harzianum Root Colonization in Arabidopsis [bio-protocol.org]
Application of Trichoderma as a Biofungicide in Soil: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichoderma species are filamentous fungi widely recognized for their application as biofungicides in agriculture.[1][2] These microorganisms are effective against a broad spectrum of soil-borne fungal pathogens, including Fusarium, Rhizoctonia, and Pythium.[1] Their mechanisms of action are multifaceted and include mycoparasitism, competition for nutrients and space, antibiosis through the production of secondary metabolites, and induction of systemic resistance in plants.[1][3][4] Furthermore, Trichoderma can enhance plant growth by promoting nutrient uptake and producing growth-stimulating compounds.[1][2] This document provides detailed application notes and protocols for the use of Trichoderma as a biofungicide in soil, tailored for a scientific audience.
Data Presentation: Quantitative Application Rates
The effective application of Trichoderma is highly dependent on the chosen method, formulation, and target crop. The following tables summarize quantitative data for various application methods based on commercially available products and research findings.
Table 1: Trichoderma Application Rates for Seed Treatment
| Formulation Type | Application Rate | Source |
| Powder | 4-10 g/kg of seed | [2][5][6][7] |
| Powder | 5 g/kg of seed (mixed with 5g crude sugar) | [8] |
| Liquid | 5-10 ml/kg of seed | [1][9] |
Table 2: Trichoderma Application Rates for Soil Application and Drenching
| Application Method | Formulation Type | Application Rate | Source | |---|---|---| | Soil Application | Powder | 1-2 kg mixed with 100 kg Farm Yard Manure (FYM) per acre |[1] | | Soil Application | Powder | 1.2 kg mixed with 500 kg of manure |[1] | | Soil Application | Powder | 5 kg/hectare after green manuring |[2] | | Soil Application | Liquid | 1 liter mixed with 50-100 kg of well-decomposed manure |[1] | | Soil Drenching | Powder | 10 g/liter of water |[2] | | Soil Drenching | Liquid | 5-10 ml/liter of water |[1][9] | | In-furrow | Granules | 8-10 g/hole for maize |[10] |
Table 3: Trichoderma Application Rates for Seedling Treatment
| Application Method | Formulation Type | Application Rate | Source | |---|---|---| | Seedling Dip/Root Dip | Powder | 10-20 g/liter of water |[1] | | Seedling Dip/Root Dip | Liquid | 10 ml/liter of water |[1] | | Seedling Dip/Root Dip | - | Soak roots for 10 minutes in solution |[8] |
Experimental Protocols
The following protocols provide detailed methodologies for the application of Trichoderma as a biofungicide in a research setting.
Protocol 1: Seed Treatment with Trichoderma
Objective: To coat seeds with Trichoderma spores to protect against seed and soil-borne pathogens during germination and early seedling development.
Materials:
-
Trichoderma formulation (powder or liquid)
-
High-quality, untreated seeds
-
Adhesive agent (e.g., 1% carboxymethyl cellulose, rice gruel, or a crude sugar solution)[6][8]
-
Sterile water
-
Shallow tray or plastic bag
-
Shade-drying area
Procedure:
-
Prepare the Slurry:
-
For powder formulations, create a slurry by mixing the recommended amount of Trichoderma powder (e.g., 5-10 g/kg of seed) with a small volume of the adhesive agent.[5][8] Add sterile water as needed to create a paste-like consistency that will adhere to the seeds.
-
For liquid formulations, dilute the product with sterile water according to the manufacturer's instructions (e.g., 10 ml/L).[1]
-
-
Seed Coating:
-
Place the seeds in a shallow tray or a clean plastic bag.
-
Add the Trichoderma slurry to the seeds.
-
Gently mix the seeds and slurry until the seeds are uniformly coated. Ensure complete coverage of the seed surface.[8]
-
-
Drying:
-
Sowing:
Quality Control:
-
Use seeds that have not been treated with chemical fungicides, as these can be detrimental to Trichoderma.[8]
-
Perform a germination test on a small batch of treated seeds before large-scale planting.
Protocol 2: Soil Application of Trichoderma
Objective: To introduce Trichoderma into the soil to establish a protective microbial community in the plant rhizosphere.
Materials:
-
Trichoderma formulation (powder or granules)
-
Organic carrier (e.g., Farm Yard Manure (FYM), compost, vermicompost)[1][5]
-
Shovel or mixer
-
Water source
Procedure:
-
Inoculum Preparation:
-
Mix the recommended amount of Trichoderma formulation (e.g., 1-2 kg) with a larger volume of organic carrier (e.g., 100 kg of FYM).[1] This helps in achieving a uniform distribution in the field.
-
Moisten the mixture slightly with water to activate the Trichoderma. Moisture is crucial for its survival and proliferation.[2]
-
Cover the mixture and allow it to incubate for 7-10 days in a shaded place, turning it every 3-4 days to ensure proper aeration and colonization.[2][3]
-
-
Field Application:
-
Irrigation:
Protocol 3: Soil Drenching with Trichoderma
Objective: To apply Trichoderma directly to the root zone of established plants for curative or preventative control of root diseases.
Materials:
-
Trichoderma formulation (powder or liquid)
-
Water
-
Watering can or drenching equipment
Procedure:
-
Suspension Preparation:
-
Application:
-
Apply the suspension directly to the soil around the base of the plants, ensuring the root zone is well-saturated.[1]
-
-
Frequency:
-
Repeat the application every 15-20 days for continuous protection, especially during periods favorable for disease development.[9]
-
Visualization of Protocols and Pathways
Experimental Workflow for Trichoderma Application
Caption: Experimental workflows for three common methods of Trichoderma application.
Signaling Pathway for Trichoderma Biocontrol Mechanisms
Caption: Key biocontrol mechanisms of Trichoderma against pathogenic fungi.
Important Considerations for Application
-
Environmental Factors: Trichoderma is a living organism, and its efficacy is influenced by environmental conditions. It thrives in moist soil with a pH between 5.5 and 7.5.[8] Avoid application in dry soil, as moisture is essential for its growth and survival.[2]
-
Compatibility: Trichoderma is incompatible with chemical fungicides.[1] A separation period of 7-14 days between the application of Trichoderma and chemical fungicides is recommended.[8] It is, however, generally compatible with biofertilizers.[1]
-
Timing: For optimal results, apply Trichoderma before the onset of disease. Pre-planting soil inoculation allows Trichoderma to establish in the rhizosphere and outcompete pathogens.[8] Foliar applications should be done in the early morning or late evening.[1]
-
Storage: Store Trichoderma products in a cool, dry place away from direct sunlight to maintain the viability of the spores.[11]
By following these detailed protocols and considering the critical application factors, researchers can effectively utilize Trichoderma as a biofungicide in their studies, contributing to the development of sustainable agricultural practices.
References
- 1. Trichoderma: An Eco-friendly Bio-Fungal Agent For Sustainable Agriculture | BigHaat [bighaat.com]
- 2. megbrdc.nic.in [megbrdc.nic.in]
- 3. researchgate.net [researchgate.net]
- 4. gardenerspath.com [gardenerspath.com]
- 5. peptechbio.com [peptechbio.com]
- 6. Research - SEED TREATMENT -Trichoderma viride | AgriCommunity [agricultureinformation.com]
- 7. Seed Treatment :: Insecticides & Fungicides [agritech.tnau.ac.in]
- 8. indogulfbioag.com [indogulfbioag.com]
- 9. wesframarket.com [wesframarket.com]
- 10. researchgate.net [researchgate.net]
- 11. organicabiotech.com [organicabiotech.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Harzianol N Production in Fermentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the production yield of Harzianol N in fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which microorganisms produce it?
This compound is a harziane diterpenoid, a class of secondary metabolites with a complex carbocyclic scaffold.[1][2] These compounds are predominantly produced by various species of the filamentous fungus Trichoderma, including Trichoderma harzianum, Trichoderma atroviride, and other species isolated from diverse environments such as deep-sea sediments.[1][3][4]
Q2: What is the biosynthetic origin of this compound?
This compound, like other harziane diterpenoids, is biosynthesized from the precursor geranylgeranyl diphosphate (B83284) (GGPP).[2] The intricate carbocyclic structure is formed through a series of enzymatic reactions, initiated by terpene cyclases.[1] While the complete enzymatic cascade for this compound is a subject of ongoing research, a plausible biosynthetic pathway has been proposed.[1]
Q3: What are the key factors influencing the production yield of this compound?
The production of this compound is influenced by a combination of factors, including:
-
Fungal Strain: Different species and strains of Trichoderma exhibit varying capacities for producing this compound.
-
Culture Medium Composition: The type and concentration of carbon and nitrogen sources are critical.
-
Fermentation Parameters: pH, temperature, aeration, and agitation speed significantly impact fungal growth and secondary metabolism.
-
Cultivation Time: The production of this compound is growth-phase dependent, typically occurring during the stationary phase.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound fermentation experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | - Inappropriate fungal strain. - Suboptimal fermentation medium. - Incorrect fermentation parameters (pH, temperature, aeration). - Insufficient incubation time. - Degradation of this compound post-fermentation. | - Verify the this compound production capability of your Trichoderma strain. - Optimize the carbon-to-nitrogen ratio in your culture medium. - Systematically evaluate and optimize pH, temperature, and agitation speed. - Perform a time-course experiment to determine the optimal harvest time. - Ensure proper extraction and storage conditions to prevent product degradation. |
| Poor Mycelial Growth | - Low inoculum density. - Nutrient-poor medium. - Presence of inhibitory compounds. - Suboptimal pH or temperature for growth. | - Increase the initial spore or mycelial concentration. - Supplement the medium with essential nutrients and trace elements. - Ensure all glassware and media components are free of contaminants. - Adjust the initial pH and maintain the optimal temperature for your Trichoderma strain. |
| Contamination of Culture | - Inadequate sterilization of media or equipment. - Airborne contamination during inoculation or sampling. - Contaminated inoculum. | - Ensure proper autoclaving of all media, flasks, and instruments. - Use a laminar flow hood for all aseptic procedures. - Regularly check the purity of your stock cultures. |
| Accumulation of Precursor Molecules | - Inefficient activity of downstream biosynthetic enzymes. - Feedback inhibition of biosynthetic enzymes. | - Consider overexpression of key enzymes in the this compound pathway if genetically modifying the strain is an option. - Experiment with fed-batch fermentation to control substrate levels and potentially mitigate feedback inhibition. |
| Product Degradation | - Unstable pH during fermentation or extraction. - High temperatures during extraction and purification. - Exposure to light. | - Buffer the fermentation medium and use pH-controlled extraction methods. - Perform all extraction and purification steps at low temperatures. - Protect the extracted this compound from direct light. |
Quantitative Data Summary
Optimizing fermentation parameters is crucial for maximizing this compound yield. The following tables provide a summary of reported optimal conditions for Trichoderma species, which can be used as a starting point for your experiments.
Table 1: Optimal Fermentation Parameters for Trichoderma spp.
| Parameter | Optimal Range | Reference(s) |
| Temperature | 25-30 °C | [5] |
| pH | 4.0 - 6.0 | |
| Agitation | 150 - 200 rpm | |
| Incubation Time | 7 - 14 days |
Table 2: Effect of Carbon and Nitrogen Sources on Trichoderma Secondary Metabolite Production
| Nutrient Source | Examples | Effect on Yield |
| Carbon Source | Glucose, Sucrose, Maltose | The choice and concentration of the carbon source can significantly influence the switch from primary to secondary metabolism. |
| Nitrogen Source | Peptone, Yeast Extract, Ammonium Sulfate | The type and C:N ratio are critical. Nitrogen limitation can sometimes trigger secondary metabolite production.[6][7][8][9] |
Experimental Protocols
Protocol 1: Inoculum Preparation for Trichoderma Fermentation
-
Culture Preparation: Grow the desired Trichoderma strain on Potato Dextrose Agar (B569324) (PDA) plates at 28°C for 5-7 days until sporulation is observed.
-
Spore Suspension: Add 10 mL of sterile 0.05% (v/v) Tween 80 solution to the PDA plate.
-
Spore Harvesting: Gently scrape the surface of the agar with a sterile loop to release the conidia.
-
Concentration Adjustment: Transfer the spore suspension to a sterile tube. Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁷ spores/mL) with sterile distilled water.
Protocol 2: Solid-State Fermentation (SSF) for this compound Production
-
Substrate Preparation: Prepare a solid substrate mixture, for example, rice bran and tea residue (3:7 w/w).[10] Moisten the substrate with distilled water to achieve a final moisture content of 60-70%.
-
Sterilization: Autoclave the moistened substrate in fermentation flasks at 121°C for 30 minutes.
-
Inoculation: After cooling to room temperature, inoculate the sterilized substrate with the prepared Trichoderma spore suspension (e.g., 15% v/w).[10]
-
Incubation: Incubate the flasks at 28-30°C for 4-6 days.[10]
-
Harvesting: After incubation, the fungal biomass containing this compound is ready for extraction.
Protocol 3: Extraction of this compound
-
Extraction Solvent: Use ethyl acetate (B1210297) as the extraction solvent.
-
Extraction Procedure: Submerge the fermented solid substrate or the mycelial mass from a liquid culture in ethyl acetate (1:3 w/v).
-
Agitation: Agitate the mixture on a rotary shaker at 150 rpm for 24 hours at room temperature.
-
Filtration: Separate the ethyl acetate extract from the solid biomass by filtration through Whatman No. 1 filter paper.
-
Concentration: Concentrate the ethyl acetate extract in a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.
Protocol 4: Quantification of this compound by HPLC-UV
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. The exact gradient program should be optimized for the best separation.
-
Detection: Monitor the elution at a wavelength of approximately 220-254 nm, where diterpenoids often exhibit UV absorbance.
-
Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations.
-
Quantification: Inject the standards and the prepared sample extracts. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Plausible biosynthetic pathway of this compound.
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of harziane diterpenoids: discovery, bioactivity, total synthesis and biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A New Harziane Diterpene, Harziaketal A, and a New Sterol, Trichosterol A, from the Marine-Alga-Epiphytic Trichoderma sp. Z43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Nutrient limitation leads to penetrative growth into agar and affects aroma formation in Pichia fabianii, P. kudriavzevii and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Nutrient Limitation on the Synthesis of N-Rich Phytoplankton Toxins: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Nutrient Limitation on the Synthesis of N-Rich Phytoplankton Toxins: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Nutrient Imbalance on Wine Alcoholic Fermentations: Nitrogen Excess Enhances Yeast Cell Death in Lipid-Limited Must - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Turning Waste into Wealth: Utilizing Trichoderma’s Solid-State Fermentation to Recycle Tea Residue for Tea Cutting Production | MDPI [mdpi.com]
Harzianol N Stability: A Technical Support Resource for Researchers
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Harzianol N. The following information addresses potential stability issues in various solvents and pH conditions, offering troubleshooting advice and standardized experimental protocols.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and challenges encountered during the handling and experimental use of this compound.
Q1: My this compound solution appears cloudy or shows precipitation after preparation. What could be the cause and how can I resolve this?
A1: This issue is likely due to the poor solubility of this compound in the chosen solvent. This compound, as a diterpenoid, is expected to have limited aqueous solubility.
Troubleshooting Steps:
-
Verify Solvent Choice: Ensure you are using a suitable organic solvent for initial stock solutions. Common choices for similar natural products include DMSO, ethanol, methanol, or acetonitrile (B52724).
-
Solubility Testing: If the issue persists, perform a preliminary solubility test. Start with a small, known amount of this compound and gradually add the solvent to determine the approximate solubility limit.
-
Sonication/Vortexing: Gentle sonication or vortexing can aid in the dissolution of the compound.
-
Warming: Cautiously warming the solution may improve solubility, but be mindful of potential degradation at elevated temperatures. Always monitor for any changes in color or the appearance of degradation products.
-
Co-solvents: For aqueous buffers, preparing a concentrated stock in a water-miscible organic solvent (like DMSO) and then diluting it into the aqueous medium can be effective. Ensure the final concentration of the organic solvent is low enough to not affect your experiment.
Q2: I am observing a decrease in the activity of my this compound sample over time. How can I investigate potential degradation?
A2: A loss of activity suggests that this compound may be unstable under your storage or experimental conditions. A systematic stability study is recommended to identify the cause.
Troubleshooting and Investigation Workflow:
Caption: Workflow for investigating this compound instability.
Q3: What are the typical conditions for performing a forced degradation study on a natural product like this compound?
A3: Forced degradation studies, or stress testing, are crucial for understanding the intrinsic stability of a compound.[1][2][3] These studies involve exposing the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways and products.[1][3]
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or slightly elevated (e.g., 40-60 °C).[2]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature.[2]
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Exposing the solid compound or a solution to temperatures ranging from 40 °C to 80 °C.
-
Photostability: Exposing the compound to a combination of UV and visible light, as per ICH Q1B guidelines.[2]
The goal is to achieve 5-20% degradation to ensure that the degradation products can be adequately characterized without being obscured by excessive degradation.[2]
Quantitative Data Summary
As specific stability data for this compound is not publicly available, the following table provides a template for how to structure and present the results from a forced degradation study.
| Condition | Solvent/Medium | Temperature (°C) | Duration (hr) | This compound Remaining (%) | Major Degradation Products (if identified) |
| Control | Acetonitrile:Water (1:1) | 25 | 48 | 100 | None Detected |
| Acidic Hydrolysis | 0.1 M HCl | 60 | 24 | Data | Data |
| Basic Hydrolysis | 0.1 M NaOH | 25 | 8 | Data | Data |
| Oxidative Degradation | 3% H₂O₂ | 25 | 12 | Data | Data |
| Thermal Degradation (Solution) | DMSO | 80 | 48 | Data | Data |
| Thermal Degradation (Solid) | N/A | 80 | 72 | Data | Data |
| Photostability | Acetonitrile:Water (1:1) | 25 | 24 | Data | Data |
Experimental Protocols
The following are generalized protocols for conducting stability studies on this compound. These should be adapted based on the specific properties of the compound and the analytical methods available.
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO, methanol, or acetonitrile) to prepare a concentrated stock solution (e.g., 1-10 mg/mL). Store this stock solution at -20 °C or -80 °C, protected from light.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution with the appropriate solvent or buffer for your experiment. It is recommended to prepare only the amount needed for immediate use to minimize degradation.
Protocol 2: General Forced Degradation Study
Caption: Experimental workflow for a forced degradation study.
-
Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system.[2]
-
Stress Conditions:
-
Hydrolysis: Mix equal volumes of the this compound solution with 0.2 M HCl or 0.2 M NaOH to achieve final concentrations of 0.1 M acid or base.
-
Oxidation: Mix the this compound solution with a solution of H₂O₂ to achieve the desired final concentration (e.g., 3%).
-
Thermal: Place vials of the this compound solution (and solid sample) in an oven at the desired temperature.
-
Photostability: Place vials of the this compound solution in a photostability chamber.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours). The sampling frequency should be adjusted based on the observed rate of degradation.
-
Sample Quenching: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation on the analytical instrument.
-
Analysis: Analyze the stressed samples and a control sample (stored at 4 °C in the dark) using a validated stability-indicating analytical method, such as HPLC with UV or MS detection.[1][4][5]
Protocol 3: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, excipients, or impurities.
-
Column and Mobile Phase Selection: Start with a standard reverse-phase column (e.g., C18) and a mobile phase gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol.
-
Wavelength Selection: Determine the optimal UV detection wavelength for this compound by acquiring a UV spectrum.
-
Method Development:
-
Inject a solution of undegraded this compound to determine its retention time.
-
Inject samples from the forced degradation studies.
-
Adjust the mobile phase gradient and other chromatographic parameters to achieve baseline separation between the this compound peak and all degradation product peaks.
-
-
Peak Purity Analysis: Use a photodiode array (PDA) detector or mass spectrometry (MS) to assess the peak purity of this compound in the stressed samples. This ensures that no degradation products are co-eluting with the main peak.[3]
Signaling Pathways and Degradation Mechanisms
While the specific degradation pathways of this compound are not yet elucidated, the following diagram illustrates a hypothetical degradation process based on common reactions for natural products.
Caption: Potential degradation pathways for this compound.
Further research utilizing techniques like LC-MS/MS would be required to identify the exact structures of any degradation products.[6]
References
- 1. biomedres.us [biomedres.us]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. sgs.com [sgs.com]
- 4. An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in analytical methods for mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Harzianol N Bioactivity: A Technical Support Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Researchers in drug development and natural product chemistry now have access to a comprehensive technical support center focused on optimizing the bioactivity of Harzianol N, a promising harziane diterpenoid. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to accelerate research and development efforts aimed at enhancing the therapeutic potential of this natural compound.
This compound and its related compounds, primarily isolated from fungi of the genus Trichoderma, have demonstrated a range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[1][2] This technical guide addresses common challenges and questions that arise during the structural modification and bioactivity screening of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: My structural modifications to this compound resulted in a complete loss of antifungal activity. What are the likely critical pharmacophores?
A1: Based on preliminary structure-activity relationship (SAR) studies of harziane diterpenoids, the core 6/5/7/4 carbocyclic scaffold is essential for bioactivity. Additionally, modifications at the C-2 and C-3 positions have been shown to significantly reduce antibacterial and cytotoxic activities.[2] It is also suggested that the cyclobutanone (B123998) ring is required for in vitro anticancer activity against certain cell lines.[2] Therefore, derivatization efforts should focus on other positions to avoid disrupting these key structural features.
Q2: I am seeing high variability in my bioassay results. What are the critical parameters to control in the antifungal susceptibility testing of this compound and its analogs?
A2: High variability in bioassay results can often be attributed to inconsistencies in the experimental protocol. For antifungal susceptibility testing using the broth microdilution method, it is crucial to standardize the fungal inoculum size, use a defined culture medium (e.g., RPMI-1640 with MOPS), and control the incubation time and temperature precisely. The Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines provide a robust framework for testing filamentous fungi. Utilizing a colorimetric indicator like resazurin (B115843) can also aid in more consistent endpoint determination.
Q3: I am struggling with the synthesis of this compound analogs due to the complexity of the core structure. Are there any recommended strategies for derivatization?
A3: The total synthesis of the harziane core is indeed challenging.[3] For generating a library of analogs for SAR studies, semi-synthesis starting from isolated this compound is a more practical approach. Functional groups that are more amenable to modification without disrupting the core scaffold include the hydroxyl groups. For instance, esterification or etherification of hydroxyl groups at positions other than C-2 and C-3 could be a viable strategy. Microbial biotransformation has also been shown to be an effective method for derivatizing harziane diterpenoids, yielding novel oxidized derivatives.
Troubleshooting Guides
Problem 1: Low Yield of a Specific this compound Derivative
| Possible Cause | Troubleshooting Step |
| Steric Hindrance | The target functional group for modification may be sterically hindered within the complex 3D structure of this compound. |
| Suggestion: Employ smaller and more reactive reagents. Consider using a catalyst that can overcome steric hindrance. | |
| Reagent Incompatibility | The chosen reagents may be reacting with other functional groups on the this compound molecule, leading to side products. |
| Suggestion: Utilize protecting groups for sensitive functionalities that are not the target of the modification. | |
| Reaction Conditions | The reaction temperature, time, or solvent may not be optimal for the desired transformation. |
| Suggestion: Perform a systematic optimization of reaction conditions (e.g., a design of experiments approach). |
Problem 2: Inconsistent Bioactivity Data for the Same Analog
| Possible Cause | Troubleshooting Step |
| Compound Purity | The synthesized analog may contain impurities that are interfering with the bioassay. |
| Suggestion: Ensure high purity of the compound through rigorous purification methods (e.g., HPLC) and confirm purity using analytical techniques (e.g., NMR, LC-MS). | |
| Solubility Issues | The analog may have poor solubility in the assay medium, leading to inaccurate concentration and unreliable results. |
| Suggestion: Use a co-solvent such as DMSO to ensure complete dissolution of the compound in the stock solution. Ensure the final concentration of the co-solvent in the assay does not affect the biological system. | |
| Assay Endpoint Determination | Subjective reading of the minimal inhibitory concentration (MIC) can lead to variability. |
| Suggestion: Employ a quantitative method for determining cell viability, such as a colorimetric assay (e.g., MTT, XTT) or a fluorescent viability stain. |
Quantitative Data Summary
The following tables summarize the known bioactivity data for this compound and related naturally occurring analogs. This data can serve as a baseline for comparison when evaluating newly synthesized derivatives.
Table 1: Anti-inflammatory Activity of Harzianol Analogs
| Compound | Source Organism | Bioactivity (NO Inhibition at 100 µM) | IC50 (µM) |
| Harzianol J | Trichoderma sp. SCSIOW21 | 81.8% | 66.7 |
| Harzianol A | Trichoderma sp. SCSIOW21 | 46.8% | N/A |
| Harzianol O | Trichoderma sp. SCSIOW21 | 50.5% | N/A |
| This compound | Trichoderma sp. SCSIOW21 | Weak Inhibition | N/A |
| Harzianol K | Trichoderma sp. SCSIOW21 | Weak Inhibition | N/A |
| Harzianol L | Trichoderma sp. SCSIOW21 | Weak Inhibition | N/A |
| Data from Li et al., 2021. Weak inhibition indicates that the inhibitory rate was not significant at the tested concentration. |
Table 2: Antibacterial Activity of Selected Harziane Diterpenoids
| Compound | Test Organism | Bioactivity (EC50 µg/mL) |
| Harzianol I | Staphylococcus aureus | 7.7 ± 0.8 |
| Bacillus subtilis | 7.7 ± 1.0 | |
| Micrococcus luteus | 9.9 ± 1.5 | |
| Data from Li et al., 2020. |
Experimental Protocols
1. General Protocol for Broth Microdilution Antifungal Susceptibility Assay
This protocol is adapted from the CLSI M38-A2 guidelines and is suitable for testing this compound and its analogs against filamentous fungi.
-
Materials:
-
96-well flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal strain of interest
-
This compound or analog dissolved in DMSO (stock solution)
-
Positive control antifungal (e.g., Amphotericin B)
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium directly in the 96-well plate. The final concentration of DMSO should not exceed 1% (v/v).
-
Prepare a fungal inoculum suspension and adjust the concentration to approximately 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI-1640.
-
Add the fungal inoculum to each well containing the diluted compound.
-
Include a positive control (antifungal drug), a negative control (medium with DMSO), and a growth control (medium with fungal inoculum only).
-
Incubate the plates at 35°C for 24-72 hours, depending on the growth rate of the fungus.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. The endpoint can be determined visually or by using a spectrophotometer to measure absorbance.
-
2. Conceptual Workflow for Semi-synthesis of this compound Analogs
This workflow outlines a general approach for the derivatization of this compound.
Caption: Workflow for the semi-synthesis and bio-evaluation of this compound analogs.
Signaling Pathways
Preliminary evidence from related compounds suggests that the anti-inflammatory effects of harziane diterpenoids may be mediated through the modulation of key inflammatory signaling pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways. These pathways are central regulators of the inflammatory response, controlling the production of pro-inflammatory cytokines and mediators. Further investigation is required to elucidate the precise mechanism of action of this compound.
Caption: Putative anti-inflammatory mechanism of this compound via MAPK and NF-κB pathways.
References
Technical Support Center: Enhancing the Solubility of Harzianol N
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solubility enhancement of Harzianol N, a harziane diterpene with significant therapeutic potential. Due to its complex and hydrophobic structure, this compound exhibits poor aqueous solubility, which can impede its bioavailability and clinical utility. The following sections detail established techniques to overcome this limitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a harziane diterpenoid, a class of natural products known for their intricate carbocyclic scaffolds.[1][2] Like many other complex natural compounds, this compound is inherently lipophilic and thus exhibits poor solubility in aqueous solutions. This low solubility can lead to challenges in formulation, reduced absorption in biological systems, and ultimately, diminished therapeutic efficacy. Enhancing its solubility is a critical step in the preclinical and clinical development of this compound.
Q2: What are the most promising techniques for enhancing the solubility of this compound?
A2: Based on the physicochemical properties of similar poorly soluble natural products, the most promising solubility enhancement techniques for this compound include:
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate lipophilic molecules like this compound, thereby increasing their apparent water solubility.[3][4]
-
Nanoformulation: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to a higher dissolution rate and improved solubility.[5][6][7]
-
Co-solvency: The addition of a water-miscible organic solvent (co-solvent) to an aqueous solution can reduce the polarity of the solvent system, thereby increasing the solubility of non-polar compounds like this compound.[8]
Q3: How do I choose the best solubility enhancement technique for my experiment?
A3: The choice of technique depends on several factors, including the desired fold-increase in solubility, the intended application and dosage form, scalability, and potential toxicity of the excipients. For early-stage in vitro studies, co-solvency can be a quick and effective method. For in vivo applications, inclusion complexation and nanoformulation are often preferred as they can lead to more stable formulations with improved bioavailability.[9][10] A preliminary screening of different methods is recommended.
Troubleshooting Guide: Inclusion Complexation with Cyclodextrins
This guide addresses common issues encountered when preparing this compound-cyclodextrin inclusion complexes.
Issue 1: Low Solubility Enhancement
-
Possible Cause: Suboptimal choice of cyclodextrin (B1172386).
-
Troubleshooting: Screen different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD)). The size of the cyclodextrin cavity must be suitable to accommodate the this compound molecule.
-
-
Possible Cause: Incorrect molar ratio of this compound to cyclodextrin.
-
Troubleshooting: Conduct a phase solubility study to determine the optimal stoichiometric ratio for complexation.
-
-
Possible Cause: Inefficient preparation method.
-
Troubleshooting: Methods like kneading, co-evaporation, and freeze-drying generally yield higher complexation efficiency than simple physical mixing.[11]
-
Issue 2: Precipitation of the Complex Over Time
-
Possible Cause: The complex is not thermodynamically stable at the storage concentration.
-
Troubleshooting: Re-evaluate the phase solubility diagram to determine the concentration at which the complex remains soluble. Consider using a modified cyclodextrin, such as HP-β-CD, which often forms more soluble complexes.[11]
-
-
Possible Cause: Aggregation of the inclusion complexes.
-
Troubleshooting: The addition of a small amount of a pharmaceutically acceptable polymer can sometimes prevent aggregation.[12]
-
Experimental Protocol: Preparation of this compound-HP-β-CD Inclusion Complex by Freeze-Drying
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0-50 mM).
-
Add an excess amount of this compound to each solution.
-
Shake the mixtures at a constant temperature (e.g., 25°C) for 48-72 hours to reach equilibrium.
-
Filter the suspensions and analyze the concentration of dissolved this compound in the filtrate by a validated analytical method (e.g., HPLC-UV).
-
Plot the concentration of this compound against the concentration of HP-β-CD to determine the complex stoichiometry and stability constant.
-
-
Preparation of the Solid Inclusion Complex:
-
Based on the optimal molar ratio determined from the phase solubility study, dissolve the appropriate amounts of this compound and HP-β-CD in a suitable solvent mixture (e.g., ethanol/water).
-
Stir the solution for 24 hours at room temperature.
-
Freeze the solution rapidly using liquid nitrogen.
-
Lyophilize the frozen solution for 48 hours to obtain a dry powder of the this compound-HP-β-CD inclusion complex.
-
Quantitative Data Summary: Solubility Enhancement of this compound
| Technique | Excipient | Molar Ratio (Drug:Excipient) | Solvent | Fold Increase in Aqueous Solubility (Hypothetical) |
| Inclusion Complexation | β-Cyclodextrin | 1:1 | Water | ~50-fold |
| Inclusion Complexation | HP-β-Cyclodextrin | 1:1 | Water | ~200-fold |
| Co-solvency | Ethanol | N/A | 20% Ethanol in Water | ~100-fold |
| Co-solvency | PEG 400 | N/A | 30% PEG 400 in Water | ~150-fold |
| Nanoformulation | N/A | N/A | Water | >500-fold |
Note: The above data is hypothetical and for illustrative purposes. Actual results may vary based on experimental conditions.
Experimental Workflow for Cyclodextrin Inclusion Complexation
Caption: Workflow for preparing this compound-cyclodextrin inclusion complexes.
Troubleshooting Guide: Nanoformulation
This guide addresses common issues encountered during the preparation of this compound nanoformulations.
Issue 1: Large Particle Size and High Polydispersity Index (PDI)
-
Possible Cause: Inefficient particle size reduction method.
-
Troubleshooting: Optimize the parameters of the chosen method (e.g., increase sonication time/power for high-energy methods, or adjust the solvent/anti-solvent addition rate for precipitation methods).
-
-
Possible Cause: Aggregation of nanoparticles.
-
Troubleshooting: Ensure adequate concentration of a suitable stabilizer (e.g., a surfactant or polymer) in the formulation.
-
Issue 2: Instability of the Nanosuspension (e.g., Sedimentation)
-
Possible Cause: Insufficient surface charge on the nanoparticles leading to aggregation.
-
Troubleshooting: Measure the zeta potential of the nanosuspension. A value further from zero (e.g., > |30| mV) indicates better stability. Consider using a stabilizer that imparts a higher surface charge.
-
-
Possible Cause: Ostwald ripening.
-
Troubleshooting: This can be minimized by using a combination of stabilizers or by converting the nanosuspension into a solid dosage form (e.g., by freeze-drying).
-
Experimental Protocol: Preparation of this compound Nanosuspension by Anti-Solvent Precipitation
-
Solvent Selection: Identify a good solvent for this compound (e.g., acetone, ethanol) and an anti-solvent in which it is poorly soluble (e.g., water). The solvent and anti-solvent must be miscible.
-
Preparation of Solutions:
-
Dissolve this compound in the chosen solvent to prepare the organic phase.
-
Dissolve a stabilizer (e.g., Poloxamer 188) in the anti-solvent (water) to prepare the aqueous phase.
-
-
Precipitation:
-
Inject the organic phase into the aqueous phase under high-speed homogenization or sonication.
-
The rapid mixing causes the precipitation of this compound as nanoparticles.
-
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.
-
Characterization: Characterize the resulting nanosuspension for particle size, PDI, and zeta potential using dynamic light scattering (DLS).
Logical Flow for Nanoformulation Troubleshooting
References
- 1. Overview of harziane diterpenoids: discovery, bioactivity, total synthesis and biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nanoformulations of natural products for management of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations | Bentham Science [benthamscience.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oatext.com [oatext.com]
- 12. scienceasia.org [scienceasia.org]
troubleshooting inconsistent results in Harzianol N bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during Harzianol N bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a harziane-type diterpene derivative isolated from the deep-sea sediment-derived fungus Trichoderma sp. SCSIOW21. Harziane diterpenoids, as a class, are known for a range of biological activities, including antibacterial, antifungal, cytotoxic, and anti-inflammatory effects. While specific data for this compound is limited, related compounds from the same chemical family have shown significant bioactivity. For instance, Harzianol I has demonstrated notable antibacterial effects against Gram-positive bacteria.
Q2: I am observing no activity of this compound in my bioassay. What are the possible reasons?
Several factors could lead to a lack of observable activity:
-
Compound Solubility: this compound, being a diterpenoid, is likely lipophilic and may have poor solubility in aqueous assay media. This can lead to precipitation and a lower effective concentration.
-
Compound Stability: The stability of this compound under your specific experimental conditions (e.g., temperature, pH, light exposure) may be a factor. Degradation of the compound would lead to reduced or no activity.
-
Inappropriate Assay Target: The selected bacterial strain, fungal species, or cell line may not be sensitive to the mechanism of action of this compound.
-
Sub-optimal Assay Conditions: Factors such as incubation time, temperature, and media composition can significantly impact the outcome of the bioassay.
Q3: My results are highly variable between replicate plates and experiments. What are the common causes of such inconsistency?
Inconsistent results in bioassays with lipophilic natural products like this compound are common and can often be attributed to:
-
Inconsistent Solubilization: If the compound is not fully and consistently dissolved in the stock solution and subsequent dilutions, the concentration will vary between wells and experiments.
-
Adsorption to Plastics: Lipophilic compounds can adsorb to the surfaces of standard polystyrene microplates, effectively lowering the concentration of the compound available to the cells or microorganisms.
-
Solvent Effects: The solvent used to dissolve this compound (commonly DMSO) can have its own biological effects, especially at higher concentrations. Inconsistent final solvent concentrations across wells can introduce variability.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variations in compound and cell concentrations.
-
Cell/Microorganism Viability and Density: Variations in the initial number and viability of cells or microorganisms seeded into the wells are a major source of inconsistent results.
Troubleshooting Guides
Issue 1: Poor Solubility and Compound Precipitation
Symptoms:
-
Visible precipitate in stock solution or assay wells.
-
Inconsistent results or lower than expected activity.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Solvent | This compound is likely soluble in organic solvents like DMSO or ethanol. Ensure the initial stock solution is fully dissolved. |
| Precipitation in Aqueous Media | Minimize the final concentration of the organic solvent in the assay medium (typically ≤0.5% DMSO). The use of a small amount of a non-ionic surfactant like Tween 80 (e.g., 0.002%) can help maintain solubility.[1][2][3] |
| Low Temperature | Prepare dilutions at room temperature to prevent precipitation that can occur at lower temperatures. |
Issue 2: High Variability in Bioassay Results
Symptoms:
-
Large standard deviations between technical and biological replicates.
-
Lack of reproducibility between experiments.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Adsorption to Microplates | For lipophilic compounds, consider using low-binding microplates or polypropylene (B1209903) plates to minimize adsorption.[1][2][3] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between pipetting steps. Use calibrated pipettes and proper technique. |
| Edge Effects in Microplates | Evaporation from wells on the edge of the plate can concentrate solutes and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile medium or water. |
| Solvent Toxicity | Always include a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO) to assess any effects of the solvent on the biological system. |
Issue 3: Interference with Assay Readout (e.g., in MTT assays)
Symptoms:
-
High background signal in control wells (no cells).
-
Unexpected color changes in the assay medium.
-
Discrepancy between observed cell viability under a microscope and the assay readout.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Direct Reduction of MTT | Some natural products can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[4] Include a control with this compound in cell-free medium with the MTT reagent to check for this. |
| Interference with Formazan (B1609692) Crystal Solubilization | If the compound precipitates, it may interfere with the complete solubilization of the formazan crystals. Ensure thorough mixing after adding the solubilization buffer. |
| Culture Media Components | Phenol (B47542) red and other components in culture media can interfere with colorimetric assays. Consider using a phenol red-free medium for the assay incubation period.[5] |
Data Summary: Bioactivity of Harziane Diterpenoids
The following table summarizes reported biological activities for this compound and related compounds. This data can serve as a reference for expected activity ranges.
| Compound | Bioassay Type | Target Organism/Cell Line | Reported Activity |
| Harzianol I | Antibacterial | Staphylococcus aureus | EC50 = 7.7 ± 0.8 µg/mL[6][7] |
| Antibacterial | Bacillus subtilis | EC50 = 7.7 ± 1.0 µg/mL[6][7] | |
| Antibacterial | Micrococcus luteus | EC50 = 9.9 ± 1.5 µg/mL[6][7] | |
| Cytotoxicity | Various cancer cell lines | Activity observed[6][7] | |
| Harzianol J | Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | 81.8% NO inhibition at 100 µM[8] |
| (9R,10R)-dihydro-harzianone | Cytotoxicity | HeLa and MCF-7 cells | Selective inhibition reported[9] |
Experimental Protocols
Broth Microdilution Assay for Antibacterial Activity (Generalized Protocol)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.
-
Preparation of this compound Stock Solution: Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Serial Dilutions: In a 96-well microplate, perform a two-fold serial dilution of the this compound stock solution in the broth medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Controls:
-
Positive Control: Wells with bacteria and medium but no compound.
-
Negative Control: Wells with medium only (no bacteria).
-
Vehicle Control: Wells with bacteria, medium, and the highest concentration of DMSO used in the assay.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
MTT Assay for Cytotoxicity (Generalized Protocol)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a cell culture medium. Replace the old medium in the wells with the medium containing the different concentrations of this compound.
-
Controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the same final concentration of DMSO as the treated wells.
-
Blank Control: Medium only (no cells).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antibacterial harziane diterpenoids from a fungal symbiont Trichoderma atroviride isolated from Colquhounia coccinea var. mollis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Harziane Diterpenes from Deep-Sea Sediment Fungus Trichoderma sp. SCSIOW21 and Their Potential Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of harziane diterpenoids: discovery, bioactivity, total synthesis and biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Harzianol N Production: A Technical Support Guide for Scaling Up
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the large-scale production of Harzianol N. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing low yields of this compound in our initial fermentation trials. What are the most critical fermentation parameters to optimize for improved production?
A1: Low yields of this compound can often be attributed to suboptimal fermentation conditions. Several parameters are crucial for maximizing the production of secondary metabolites like this compound from Trichoderma species. Key factors to investigate include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration. Optimization of these parameters is essential for enhancing the yield. For instance, studies on other Trichoderma metabolites have shown that the choice of nitrogen source can significantly influence production levels.
Q2: Our this compound production seems to decrease significantly upon scaling up from shake flasks to a bioreactor. What could be the cause of this drop in productivity?
A2: This is a common challenge in scaling up fermentation processes. The primary reasons for decreased productivity at a larger scale often relate to issues with mass and heat transfer. In a larger bioreactor, it is more difficult to maintain homogeneity, leading to gradients in nutrient availability, dissolved oxygen, and temperature. These inconsistencies can stress the fungus and reduce the production of this compound. It is crucial to ensure adequate mixing and aeration in the bioreactor to mimic the conditions of the smaller scale experiments as closely as possible. Process analytical technology (PAT) can be employed to monitor these critical parameters in real-time.[1]
Q3: We are struggling with the purification of this compound from the fermentation broth, and the purity is inconsistent. What purification strategies are recommended for harziane diterpenoids?
A3: The purification of harziane diterpenoids like this compound typically involves a multi-step chromatographic process. A common initial step is the extraction of the fermentation broth with an organic solvent such as ethyl acetate. This crude extract can then be subjected to a series of chromatographic techniques, including column chromatography on silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity. The choice of solvents and gradients for chromatography needs to be optimized for this compound. Inconsistent purity might stem from incomplete separation from other closely related harziane diterpenoids produced by the fungus.
Q4: What is the biosynthetic origin of this compound, and can this knowledge be used to enhance its production?
A4: Harziane diterpenoids, including this compound, are biosynthesized from the precursor geranylgeranyl diphosphate (B83284) (GGPP).[1] Understanding the biosynthetic pathway can indeed open up strategies for metabolic engineering to increase yield. For example, overexpression of key enzymes in the pathway, such as the terpene cyclases responsible for forming the characteristic harziane skeleton, could lead to higher production levels. Additionally, feeding the culture with precursors like mevalonate (B85504) or leucine (B10760876) might also boost the biosynthesis of GGPP and, consequently, this compound.
Quantitative Data Summary
For successful scale-up, it is crucial to monitor and optimize key process parameters. The following tables provide typical ranges for the fermentation of Trichoderma species for secondary metabolite production, which can be used as a starting point for optimizing this compound production.
Table 1: Fermentation Parameters for this compound Production
| Parameter | Lab Scale (Shake Flask) | Pilot/Industrial Scale (Bioreactor) |
| Temperature | 25-30°C | 25-30°C |
| pH | 5.0-6.5 | 5.0-6.5 (controlled) |
| Agitation | 150-200 rpm | Tip speed dependent on impeller geometry |
| Aeration | N/A (passive diffusion) | 0.5-1.5 vvm (volume of air per volume of medium per minute) |
| Incubation Time | 7-14 days | 7-14 days |
Table 2: Typical Media Composition for Trichoderma Fermentation
| Component | Concentration Range (g/L) |
| Carbon Source | |
| Glucose | 20-50 |
| Sucrose | 20-50 |
| Nitrogen Source | |
| Peptone | 5-15 |
| Yeast Extract | 5-15 |
| Ammonium Sulfate | 2-5 |
| Minerals | |
| KH2PO4 | 1-3 |
| MgSO4·7H2O | 0.5-1.5 |
| CaCl2·2H2O | 0.1-0.5 |
Experimental Protocols
Fermentation Protocol for this compound Production (Shake Flask Scale)
-
Media Preparation: Prepare the fermentation medium (e.g., Potato Dextrose Broth or a custom medium as described in Table 2). Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks and autoclave at 121°C for 20 minutes.
-
Inoculation: Inoculate each flask with a 1 cm² agar (B569324) plug from a 7-day-old culture of the Trichoderma strain.
-
Incubation: Incubate the flasks on a rotary shaker at 180 rpm and 28°C for 10-14 days in the dark.
-
Monitoring: Monitor the pH of the culture periodically and observe the fungal growth.
-
Harvesting: After the incubation period, separate the mycelium from the culture broth by filtration. The broth will contain the secreted this compound.
Extraction and Preliminary Purification of this compound
-
Extraction: Extract the filtered culture broth three times with an equal volume of ethyl acetate.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto a silica gel column. Elute the column with a gradient of increasing polarity (e.g., hexane-ethyl acetate) to separate the compounds based on their polarity.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Further Purification: Pool the fractions containing this compound and concentrate them. For higher purity, subject the enriched fraction to preparative HPLC.
Visualizations
Biosynthetic Pathway of Harziane Diterpenoids
References
shelf life and storage conditions for Trichoderma formulations.
This technical support center provides guidance on the shelf life and optimal storage conditions for various Trichoderma formulations. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the viability and efficacy of your Trichoderma-based experiments.
Summary of Shelf Life and Storage Conditions for Trichoderma Formulations
The longevity of Trichoderma formulations is critically dependent on the formulation type and storage conditions. Proper storage is essential to maintain a high viable spore count, which is crucial for its efficacy as a biocontrol agent. Cool and dry conditions are generally recommended to prolong shelf life.
| Formulation Type | Carrier/Base | Recommended Storage Temperature | Reported Shelf Life | Initial CFU | Final CFU | Reference |
| Solid Formulations | ||||||
| Talc Powder | Talc | Room Temperature (15-35°C) | Up to 180 days | 34.0x10⁸ cfu/g | Gradual decline | [1] |
| Talc Powder | Talc | Refrigerated (4°C) | Up to 10 months | 34.0x10⁸ cfu/g | 7.7x10⁸ cfu/g | [1] |
| Talc-based | Talc | Room Temperature (25±2°C) | Up to 6 months | Not Specified | >18x10⁸ cfu/g | [2] |
| Talc-based | Talc | 4°C | > 90 days | 28.7x10⁷ cfu/g | 11.9x10⁷ cfu/g | [2] |
| Talc-based | Talc with chitin (B13524) & glycerol (B35011) | Refrigerated (4°C) | Up to 1 year | Not Specified | Not Specified | [3] |
| Granular | Bentonite-vermiculite | Not Specified | 8 weeks | Not Specified | Stable | [4] |
| Granular (Encapsulated) | Alginate | 28°C | 14 months | Not Specified | >10⁶ CFU/g | [5] |
| Pellet | Calcium gluconate gel | Room Temperature or 4°C | Up to 105 days without significant difference | Not Specified | Higher than talc-based | [6] |
| Peat-based | Peat | 15°C | 1 year | Not Specified | Viable | [7][8] |
| Liquid Formulations | ||||||
| Oil-based | Mineral Oil | Refrigerated (4°C) | Up to 10 months | 20x10¹¹ cfu/ml | 16.7x10⁹ cfu/ml | [1] |
| Oil-based | Paraffin (B1166041) Oil | Room Temperature (15-35°C) | Up to 6 months | Not Specified | 31.2x10⁵ CFU/ml | [9] |
| Oil-based | Paraffin Oil | 27°C | 6 months | 2.8x10⁹ CFU/ml | 1.8x10⁹ CFU/ml | [4] |
| Oil-based | Soybean Oil | 25°C | 22.5 weeks (50% germination) | Not Specified | Not Specified | [4] |
| Aqueous Suspension | Sterile Deionized Water | 25±1°C | > 720 days | ~10⁸ cfu/ml | 2x10⁵ cfu/ml | [10] |
| Aqueous Suspension | Sterile Deionized Water | 28-32°C | 480 days | ~10⁸ cfu/ml | 3.2x10⁶ cfu/ml | [10] |
| Broth-based | Glycerol amended nutrient broth | 4°C | 90 days | 41.5x10⁸ cfu/ml | 10.3x10⁸ cfu/ml | [2] |
Troubleshooting Guide
This guide addresses common issues researchers may encounter with Trichoderma formulations.
Q1: My Trichoderma formulation is not showing the expected efficacy in my experiments. What could be the problem?
A1: Reduced efficacy is often linked to a decline in the viability of the Trichoderma spores. Several factors could contribute to this:
-
Improper Storage: Check if the formulation was stored according to the manufacturer's recommendations. Exposure to high temperatures and humidity can significantly reduce shelf life. For instance, talc-based formulations maintain higher viability when stored at 4°C compared to room temperature.[1][2]
-
Age of the Formulation: Formulations have a finite shelf life. An older product may have a naturally lower colony-forming unit (CFU) count.
-
Contamination: The formulation may have been contaminated with other microorganisms. Ensure aseptic techniques are used when handling the product.
-
Incompatible Tank Mixes: If you are applying the formulation with other chemicals, there may be compatibility issues. Some pesticides and fertilizers can be detrimental to Trichoderma.
Q2: I've noticed a significant drop in the CFU count of my liquid formulation after a short period. Why is this happening?
A2: Liquid formulations can be more susceptible to viability loss compared to dry formulations.[4] Reasons for a rapid decline in CFU include:
-
Storage Temperature: Storing liquid formulations at room temperature when refrigeration is required can lead to a rapid decrease in viability. For example, a glycerol-amended nutrient broth formulation of P. fluorescens (often used in conjunction with Trichoderma) maintained a higher CFU count at 4°C than at room temperature.[2]
-
Carrier Medium: The composition of the liquid carrier is crucial. While some oil-based formulations have a good shelf life at room temperature[4][9], aqueous suspensions may require refrigeration for long-term stability.[10]
-
Oxygen Availability: Improper sealing or excessive headspace in the container can affect the viability of some strains.
-
Germination in Storage: In some liquid formulations, premature germination of conidia can occur, leading to mycelial clumping and a decrease in countable viable spores.[10]
Q3: My granular/pellet formulation seems to have lost its integrity and is very dusty. Will this affect its performance?
A3: The physical integrity of granular and pellet formulations is important for proper application and delivery of the active ingredient.
-
Moisture: Exposure to high humidity can cause granules or pellets to break down. Store in a dry place and ensure the packaging is sealed tightly.
-
Mechanical Stress: Rough handling can lead to the abrasion of the formulation, creating dust.
-
Impact on Efficacy: While some dustiness may not completely eliminate efficacy, it can lead to uneven application and reduced concentration of the biocontrol agent in the target zone. It is advisable to use a new, intact batch for critical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the ideal storage temperature for most Trichoderma formulations?
A1: For long-term storage and to maintain maximum viability, refrigeration at 4°C is generally recommended for most formulation types, including talc-based and many liquid formulations.[1][2][3] However, some formulations, such as certain oil-based and pelletized products, can be stored at room temperature for a specified period without a significant loss of viability.[6][9] Always refer to the product-specific storage instructions.
Q2: Can I freeze my Trichoderma formulation to extend its shelf life?
A2: Freezing is generally not recommended unless specified by the manufacturer. The formation of ice crystals can damage the spores and reduce viability.
Q3: How does the type of carrier material affect the shelf life of a Trichoderma formulation?
A3: The carrier material plays a significant role in protecting the Trichoderma propagules and influencing their longevity.
-
Solid Carriers: Talc, peat, and vermiculite (B1170534) are common solid carriers that provide a stable environment.[1][4][7] Encapsulation in materials like alginate can offer enhanced protection and extend shelf life even at room temperature.[5]
-
Liquid Carriers: Oil-based carriers (e.g., paraffin oil, mineral oil) can offer good stability and protection against desiccation.[1][4][9] Sterile deionized water has also been shown to be a suitable medium for long-term storage of conidia.[10] The addition of cryoprotectants like glycerol can also enhance viability in liquid formulations.[2]
Q4: How long can I expect my Trichoderma formulation to last once the package is opened?
A4: Once the packaging is opened, the formulation is exposed to environmental factors like humidity and potential contaminants, which can accelerate the decline in viability. It is best to use the product as quickly as possible after opening. If you need to store it, reseal the package tightly and store it under the recommended conditions. For critical applications, it is advisable to use a fresh, unopened product.
Q5: Are there any visual cues to determine if my Trichoderma formulation is still viable?
A5: While visual inspection alone is not a reliable indicator of viability, you should look for:
-
Color and Texture: Any significant change in color or texture from the original product could indicate contamination or degradation.
-
Clumping: Excessive clumping in dry formulations may suggest moisture absorption.
-
Mold Growth: The presence of foreign mold or a foul odor is a clear sign of contamination. However, the most accurate way to determine viability is to perform a CFU count.
Experimental Protocols
Protocol for Determining Viable Spore Count (CFU Assay)
This protocol outlines the standard procedure for quantifying the number of viable Trichoderma spores in a formulation using the dilution plating method.
Materials:
-
Trichoderma formulation sample
-
Sterile distilled water
-
0.1% Tween 80 (or similar surfactant) solution (sterile)
-
Sterile test tubes or flasks
-
Pipettes and sterile tips
-
Trichoderma-selective medium (TSM) or Potato Dextrose Agar (PDA) plates
-
Incubator set to 25-28°C
-
Vortex mixer
-
Spreader (sterile)
Procedure:
-
Sample Preparation:
-
Solid Formulations (e.g., talc, granules): Weigh 1 gram of the formulation and suspend it in 9 ml of sterile 0.1% Tween 80 solution in a sterile test tube. This creates a 10⁻¹ dilution.
-
Liquid Formulations: Take 1 ml of the liquid formulation and add it to 9 ml of sterile distilled water. This creates a 10⁻¹ dilution.
-
-
Serial Dilution:
-
Vortex the 10⁻¹ dilution thoroughly for 1-2 minutes to ensure a homogenous suspension.
-
Pipette 1 ml from the 10⁻¹ dilution into a new test tube containing 9 ml of sterile distilled water to make a 10⁻² dilution.
-
Continue this process to create a series of dilutions (e.g., 10⁻³, 10⁻⁴, 10⁻⁵, 10⁻⁶, 10⁻⁷). The appropriate dilution range will depend on the expected concentration of the formulation.
-
-
Plating:
-
Pipette 0.1 ml (100 µl) from the desired dilutions (e.g., 10⁻⁵, 10⁻⁶, 10⁻⁷) onto the surface of the TSM or PDA plates. Use a separate plate for each dilution. It is recommended to plate in triplicate for each dilution.
-
Using a sterile spreader, evenly distribute the suspension over the entire surface of the agar.
-
-
Incubation:
-
Incubate the plates in an inverted position at 25-28°C for 3-5 days.
-
-
Colony Counting:
-
After the incubation period, select the plates that have between 30 and 300 distinct colonies.
-
Count the number of Trichoderma colonies on each plate. Trichoderma colonies are typically fast-growing and initially appear as white mycelium, later developing a characteristic green color due to sporulation.
-
-
Calculation of CFU:
-
Use the following formula to calculate the number of colony-forming units per gram or milliliter of the original formulation: CFU/g (or ml) = (Number of colonies × Dilution factor) / Volume plated (ml) Example: If you counted an average of 50 colonies on the plates from the 10⁻⁶ dilution and plated 0.1 ml, the calculation would be: (50 × 10⁶) / 0.1 = 5 × 10⁸ CFU/g (or ml)
-
Visualizations
Caption: Logical workflow of storage conditions affecting Trichoderma viability.
Caption: Troubleshooting flowchart for reduced Trichoderma efficacy.
References
- 1. aaj.net.in [aaj.net.in]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. scispace.com [scispace.com]
- 4. Biotechnological development of Trichoderma-based formulations for biological control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. imskolkata.org [imskolkata.org]
- 7. Impact of Growth Conditions on the Viability of Trichoderma asperellum during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Impact of Growth Conditions on the Viability of Trichoderma asperellum during Storage | Semantic Scholar [semanticscholar.org]
- 9. ijcmas.com [ijcmas.com]
- 10. updatepublishing.com [updatepublishing.com]
variability in field performance vs laboratory results for Trichoderma.
Welcome to the technical support center for researchers working with Trichoderma. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of variability between laboratory and field performance of Trichoderma strains.
Troubleshooting Guide
Issue 1: Excellent in vitro antagonism, but poor disease control in the field.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Unfavorable Soil Conditions | pH: Trichoderma activity is often optimal in a specific pH range. Test the soil pH of your field site. If it is outside the optimal range for your strain, consider soil amendments or selecting a strain adapted to the local soil pH. |
| Temperature & Moisture: Extreme temperatures or lack of moisture can inhibit Trichoderma growth and sporulation.[1] Monitor field conditions and consider irrigation to maintain adequate soil moisture. Select strains known to be tolerant to the temperature extremes of your region. | |
| Organic Matter: Low organic matter can limit the nutrient source for Trichoderma. Consider amending the soil with compost or other organic matter to support the establishment and proliferation of your Trichoderma strain. | |
| Poor Rhizosphere Competence | The ability of a Trichoderma strain to colonize and persist in the root zone is crucial for its efficacy.[2] If you suspect poor colonization, you can try to reisolate your strain from the rhizosphere of treated plants to assess its population density. Consider using strains with proven rhizosphere competence. |
| Biotic Factors | The complex microbial community in the field can outcompete or antagonize your introduced Trichoderma strain. It is difficult to control the entire soil microbiome, but promoting a healthy and diverse soil ecosystem through sustainable agricultural practices can sometimes mitigate the negative effects of competition. |
| Inappropriate Formulation | The formulation of the biocontrol agent plays a critical role in its survival and efficacy in the field.[3][4][5] A formulation that is not optimized for field conditions can lead to rapid degradation of the active spores. Experiment with different formulations (e.g., wettable powders, granules, liquid suspensions) to find one that provides better stability and delivery for your specific application. |
Issue 2: Inconsistent results between different field trials.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Environmental Variability | Weather conditions can vary significantly between seasons and locations, impacting the performance of Trichoderma.[2] Record detailed environmental data (temperature, rainfall, humidity) for each trial to identify correlations between conditions and efficacy. |
| Inconsistent Application | Ensure that the application of the Trichoderma product is consistent across all trials in terms of dosage, timing, and method.[6] Calibrate application equipment and follow a standardized protocol. |
| Genetic Variability of the Pathogen | The target pathogen population in the field may have genetic variability, with some strains being more or less susceptible to your Trichoderma strain. If possible, isolate and identify the pathogen strains present at each trial site. |
Frequently Asked Questions (FAQs)
Q1: Why do my Trichoderma cultures get contaminated with green mold?
A1: Ironically, the "green mold" contaminant in your mushroom or other fungal cultures is often a species of Trichoderma itself.[7][8] Trichoderma is a fast-growing and aggressive fungus that can easily outcompete other fungi in a culture medium. To avoid this, ensure strict aseptic techniques during all stages of your laboratory work. This includes working in a laminar flow hood, sterilizing all media and equipment properly, and minimizing exposure of cultures to the open air.[9]
Q2: My Trichoderma strain shows high chitinase (B1577495) activity in the lab, but it's not controlling chitinous pathogens in the greenhouse. What could be the reason?
A2: While chitinase activity is an important mechanism of mycoparasitism, it is not the only factor determining biocontrol efficacy.[10] The expression of chitinase and other cell wall degrading enzymes can be influenced by various factors in the greenhouse environment that are not present in the lab, such as signals from the plant roots or interactions with other microorganisms.[1] Furthermore, the pathogen may have mechanisms to evade or suppress the activity of Trichoderma's enzymes in a more complex environment. It's also possible that other biocontrol mechanisms, such as competition for nutrients or induced systemic resistance, are more critical for disease control in your specific system.
Q3: Can the formulation of a Trichoderma product really make a big difference in its field performance?
A3: Absolutely. The formulation is critical for protecting the Trichoderma spores from harsh environmental conditions such as UV radiation, desiccation, and temperature fluctuations.[3][4][5] A good formulation also ensures that the spores are delivered to the target area (e.g., the seed surface or the root zone) in a viable and active state. An inappropriate formulation can lead to a rapid decline in the number of viable spores, resulting in poor field performance even with a highly effective strain.[11]
Q4: How can I be sure that the Trichoderma product I'm using contains the correct species and a sufficient number of viable spores?
A4: This can be a significant challenge, as studies have shown that commercial Trichoderma products can sometimes be mislabeled or contain a lower concentration of viable spores than advertised.[12][13] To ensure the quality of your product, you can perform your own quality control by conducting colony-forming unit (CFU) counts to determine the number of viable spores. For species identification, molecular techniques such as ITS sequencing are the most reliable methods.[13]
Experimental Protocols
Protocol 1: In Vitro Antagonism Assay - Dual Culture Technique
This method is used to assess the direct antagonistic activity of a Trichoderma isolate against a fungal pathogen in a controlled laboratory setting.[14][15][16][17]
Materials:
-
Petri dishes (90 mm)
-
Potato Dextrose Agar (PDA) medium
-
Pure cultures of Trichoderma sp. and the target fungal pathogen
-
Sterile cork borer (5 mm diameter)
-
Sterile scalpel or inoculation loop
-
Incubator
Procedure:
-
Prepare and sterilize PDA medium and pour it into sterile Petri dishes.
-
From a 7-day-old culture of the pathogen, take a 5 mm mycelial disc using a sterile cork borer.
-
Place the pathogen disc on one side of a fresh PDA plate, approximately 2 cm from the edge.
-
From a 7-day-old culture of the Trichoderma isolate, take a 5 mm mycelial disc.
-
Place the Trichoderma disc on the opposite side of the same PDA plate, approximately 2 cm from the edge.
-
As a control, prepare a PDA plate with only the pathogen disc.
-
Incubate the plates at 25-28°C for 5-7 days, or until the pathogen in the control plate has grown to cover a significant portion of the plate.
-
Observe the interaction between the two fungi. Measure the radial growth of the pathogen in the direction of the Trichoderma colony and in the opposite direction.
-
Calculate the percentage of inhibition of the pathogen's growth using the formula: % Inhibition = [(C - T) / C] x 100 Where C is the radial growth of the pathogen in the control plate, and T is the radial growth of the pathogen in the dual culture plate.
Protocol 2: Greenhouse Efficacy Trial
This protocol outlines a general procedure for evaluating the efficacy of a Trichoderma product in a greenhouse setting.[18][19][20]
Materials:
-
Pots or trays
-
Sterilized potting mix
-
Seeds or seedlings of the host plant
-
Culture of the target pathogen
-
Trichoderma product to be tested
-
Greenhouse with controlled temperature and humidity
Procedure:
-
Fill pots with sterilized potting mix.
-
Inoculate the potting mix with the target pathogen. The method of inoculation will depend on the pathogen (e.g., drenching with a spore suspension, mixing in infested grain).
-
Apply the Trichoderma product according to the manufacturer's instructions. This may involve seed treatment, soil drench, or incorporation into the potting mix.[21]
-
Include appropriate control groups:
-
Untreated, uninoculated control (healthy plants)
-
Untreated, inoculated control (diseased plants)
-
Positive control with a standard chemical fungicide (optional)
-
-
Plant the seeds or transplant the seedlings into the prepared pots.
-
Maintain the plants in the greenhouse under optimal conditions for both the plant and the pathogen.
-
Monitor the plants regularly for disease symptoms.
-
At the end of the experiment, assess disease severity using a rating scale. Also, measure plant growth parameters such as plant height, root length, and biomass.
-
Analyze the data statistically to determine if the Trichoderma treatment significantly reduced disease severity and/or promoted plant growth compared to the controls.
Signaling Pathways
Mycoparasitism Signaling Pathway
The process of mycoparasitism in Trichoderma is initiated by the recognition of a fungal host, which triggers a complex signaling cascade involving G-proteins and MAP kinases. This leads to the production of cell wall-degrading enzymes and antifungal metabolites.[22][23]
References
- 1. Frontiers | Trichoderma- from lab bench to field application: Looking back over 50 years [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Biotechnological development of Trichoderma-based formulations for biological control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academicjournals.org [academicjournals.org]
- 6. TRICHODERMA – Effective Natural Bio-fungicide – Hasiru Organic [hasiruorganic.com]
- 7. lamycosphere.com [lamycosphere.com]
- 8. lamycosphere.com [lamycosphere.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Why Is the Correct Selection of Trichoderma Strains Important? The Case of Wheat Endophytic Strains of T. harzianum and T. simmonsii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. In-depth comparison of commercial Trichoderma-based products: integrative approaches to quantitative analysis, taxonomy and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | In-depth comparison of commercial Trichoderma-based products: integrative approaches to quantitative analysis, taxonomy and efficacy [frontiersin.org]
- 14. In-vitro compatibility assay of indigenous Trichoderma and Pseudomonas species and their antagonistic activities against black root rot disease (Fusarium solani) of faba bean (Vicia faba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. publisher.unimas.my [publisher.unimas.my]
- 17. researchgate.net [researchgate.net]
- 18. Greenhouse evaluation of Bacillus subtilis AP-01 and Trichoderma harzianum AP-001 in controlling tobacco diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biocontrol Potential of Trichoderma Ghanense and Trichoderma Citrinoviride toward Pythium aphanidermatum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ppqs.gov.in [ppqs.gov.in]
- 22. Trichoderma Biocontrol: Signal Transduction Pathways Involved in Host Sensing and Mycoparasitism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. How a Mycoparasite Employs G-Protein Signaling: Using the Example of Trichoderma - PMC [pmc.ncbi.nlm.nih.gov]
compatibility of Trichoderma with synthetic fertilizers and fungicides.
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and standardized protocols regarding the compatibility of Trichoderma species with synthetic fertilizers and fungicides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the general compatibility of Trichoderma species with common synthetic fungicides?
The compatibility of Trichoderma with fungicides is highly variable and depends on the active ingredient, its concentration, and the specific Trichoderma strain. Fungicides can be broadly categorized as incompatible (highly toxic), moderately compatible (inhibitory at high concentrations), or compatible (low to no inhibition).
Systemic fungicides, particularly those from the benzimidazole (B57391) (e.g., Carbendazim) and triazole (e.g., Hexaconazole, Tebuconazole) groups, are often highly inhibitory to Trichoderma growth, even at low concentrations.[1][2][3] In contrast, many contact fungicides, such as Mancozeb and Copper oxychloride, tend to be more compatible, especially at recommended field application rates.[4][5]
The following table summarizes in vitro compatibility data from various studies. Compatibility is generally determined by the percentage of mycelial growth inhibition.
Data Presentation: Fungicide Compatibility with Trichoderma
| Fungicide (Active Ingredient) | Compatibility Level | Mycelial Inhibition (%) & Concentration (ppm) | Source(s) |
| Incompatible / Highly Toxic | |||
| Carbendazim | Incompatible | 100% inhibition even at 50 ppm.[1][2] | [1][2][3] |
| Carbendazim + Mancozeb | Incompatible | 100% inhibition at 100 ppm.[4] | [4] |
| Hexaconazole | Incompatible | 93.3% - 100% inhibition at concentrations from 50 ppm to 1500 ppm.[1][4][6] | [1][4][6] |
| Difenoconazole | Incompatible | 95.6% inhibition at 1500 ppm.[6] | [6] |
| Propiconazole | Incompatible | 100% inhibition at 50 ppm and above.[1] | [1] |
| Tebuconazole | Incompatible | 40.8% - 90.6% inhibition from 100 to 1500 ppm.[6] | [6] |
| Thiram | Incompatible | Can cause complete inhibition.[7] Some studies show moderate compatibility at higher concentrations (30.74% compatibility at 1000 ppm).[1] | [1][7] |
| Moderately Compatible | |||
| Chlorothalonil | Moderately Compatible | Low inhibition at lower doses, becoming moderately compatible (43.5% - 72.2%) after extended incubation.[7] 75.29% inhibition at 1000 ppm.[1] | [1][7][8] |
| Metalaxyl | Moderately Compatible | Generally considered compatible, often used in combination products.[5] | [5] |
| Azoxystrobin | Moderately Compatible | Found to be highly compatible in some studies.[5] | [5] |
| Compatible / Low Toxicity | |||
| Mancozeb | Compatible | Low inhibition; often considered compatible up to 200 ppm.[1][3][5][8][9] | [1][3][5][8][9] |
| Pencycuron | Compatible | Very low inhibition; 11.9% at 1500 ppm.[6] | [6] |
| Propineb | Compatible | Negligible to low inhibitory effects.[6][10] | [6][10] |
| Copper Oxychloride | Compatible | High compatibility, with as low as 1.75% inhibition at 100 ppm.[4] | [4] |
| Metalaxyl M + Mancozeb | Compatible | Least inhibitory among many tested fungicides.[3][9] | [3][9] |
| Captan | Compatible | High compatibility (100% in one study) with T. harzianum at 450-1350 mg/L.[8] | [8][11] |
Q2: How do synthetic fertilizers affect Trichoderma viability?
Trichoderma generally shows good compatibility with many common synthetic fertilizers.[12] However, high concentrations of certain fertilizers, particularly those that significantly alter soil pH or increase salt concentration, can be inhibitory.[13][14] Direct mixing of concentrated, dry fertilizers with Trichoderma spores is not recommended.[14]
Studies indicate that Muriate of Potash (MOP) and Super Phosphate can be more compatible than Urea.[12] Some research even shows that Urea and MOP can increase the growth of T. harzianum at certain concentrations.[13] The application of Trichoderma alongside NPK fertilizers can enhance nutrient availability and uptake by the plant.[15][16]
Data Presentation: Fertilizer Compatibility with Trichoderma
| Fertilizer Type | Effect on Trichoderma Mycelial Growth | Observations | Source(s) |
| Urea (Nitrogen) | Variable | Some studies report no negative impact or even growth promotion.[12][13] Others note high concentrations can generate ammonia, adversely affecting survival.[14] | [12][13][14] |
| Super Phosphate (SPP/SSP) | Generally Compatible | Showed more compatibility than Urea in some studies.[12] Can become inhibitory at very high concentrations (>2000 ppm).[13] | [12][13] |
| Muriate of Potash (MOP / KCl) | Compatible | Generally shows good compatibility and can even increase growth at tested concentrations.[12][13] | [12][13] |
| Calcium Ammonium Nitrate (CAN) | Inhibitory | Showed significant inhibition that increased with concentration (11.1% to 71.9%).[13] | [13] |
| NPK (Balanced Fertilizers) | Compatible | Combined application can improve soil fertility and enhance plant nutrient uptake. Trichoderma can increase the efficiency of NPK fertilizers.[15][16][17][18] | [15][16][17][18] |
Troubleshooting Guides
Q3: My Trichoderma application seems ineffective after applying other agrochemicals. What could be the cause?
Ineffectiveness of a Trichoderma application when used with other agrochemicals is a common issue. The problem can typically be traced to chemical incompatibility, improper application timing, or environmental factors. Use the following workflow to diagnose the potential cause.
References
- 1. ijpab.com [ijpab.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. journal.isrc.in [journal.isrc.in]
- 4. nepjol.info [nepjol.info]
- 5. ijcmas.com [ijcmas.com]
- 6. researchtrend.net [researchtrend.net]
- 7. recentscientific.com [recentscientific.com]
- 8. mdpi.com [mdpi.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. biochemjournal.com [biochemjournal.com]
- 11. Toxicity of contact fungicides to four Trichoderma species: an in vitro compatibility approach [scielo.org.mx]
- 12. Studies on the compatibility of Trichoderma viride with certain Agro-chemicals [cwejournal.org]
- 13. researchgate.net [researchgate.net]
- 14. livetoplant.com [livetoplant.com]
- 15. journal.unila.ac.id [journal.unila.ac.id]
- 16. researchgate.net [researchgate.net]
- 17. banglajol.info [banglajol.info]
- 18. ijplantenviro.com [ijplantenviro.com]
Technical Support Center: Optimizing Trichoderma Field Performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in Trichoderma field performance. The information is tailored for researchers, scientists, and drug development professionals to diagnose and resolve issues encountered during their experiments.
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms by which Trichoderma acts as a biocontrol agent?
Trichoderma employs a multifaceted approach to biocontrol, which includes:
-
Mycoparasitism: Directly attacking and feeding on plant pathogenic fungi.[1][2][3][4]
-
Antibiosis: Producing and secreting secondary metabolites, such as antibiotics and lytic enzymes (chitinases, glucanases, proteases), that inhibit the growth of pathogens.[1][2][5]
-
Competition: Rapidly colonizing the rhizosphere (the area around plant roots), thereby outcompeting pathogens for space and essential nutrients.[1][2][3]
-
Induction of Plant Systemic Resistance: Triggering the plant's own defense mechanisms, making it more resistant to a broad range of pathogens.[1][4][6]
-
Plant Growth Promotion: Producing substances that enhance root development and nutrient uptake, leading to healthier and more vigorous plants that are better able to withstand stress.[3][7]
2. What are the most critical environmental factors influencing the efficacy of Trichoderma in the field?
The performance of Trichoderma is significantly influenced by a range of abiotic and biotic factors in the soil environment.[8][9][10] Key factors include:
-
Temperature: Most Trichoderma strains are mesophilic, with optimal growth and activity typically occurring between 25°C and 35°C.[11][12] Efficacy can be significantly reduced at temperatures below 15°C or above 35°C.[11][13]
-
Soil pH: Trichoderma generally prefers acidic to neutral soil conditions, with an optimal pH range of 4.0 to 6.5 for many species.[11][14][15][16][17] Alkaline soils can inhibit their growth and biocontrol activity.[11][16]
-
Soil Moisture: Adequate soil moisture is crucial for the germination, growth, and activity of Trichoderma.[8][18][19] Both excessively dry and waterlogged conditions can be detrimental.[8][20]
-
Presence of Pesticides and Heavy Metals: Certain chemical fungicides and heavy metals can be toxic to Trichoderma, negatively impacting its survival and efficacy.[8][21]
-
Native Soil Microbiome: The existing microbial community in the soil can compete with or be antagonistic towards the introduced Trichoderma strain, affecting its establishment and persistence.[6][22]
3. How important is the formulation of a Trichoderma-based product?
The formulation is critical for the successful application and performance of Trichoderma. A good formulation should:
-
Facilitate Application: Be easy to handle, mix, and apply using standard agricultural equipment.[23][24] Common formulations include wettable powders, granules, and liquid suspensions.[23][28]
-
Promote Efficacy: Contain carriers and additives that support the survival and proliferation of Trichoderma in the soil after application.[23][24]
4. Can Trichoderma be used in conjunction with chemical fertilizers and pesticides?
Compatibility varies depending on the specific chemical and the Trichoderma strain. While some Trichoderma strains have been shown to be compatible with certain herbicides and insecticides, many chemical fungicides are inhibitory.[21] It is crucial to check the compatibility of the specific Trichoderma product with any agrochemicals that will be used. When possible, it is best to apply Trichoderma and chemical fungicides at different times to minimize negative interactions.[19]
Troubleshooting Guide
This guide addresses common issues observed during the field application of Trichoderma.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy / Inconsistent Disease Control | Poor Product Quality: Low viability or incorrect strain in the commercial product. | 1. Check Product Viability: Perform a Colony Forming Unit (CFU) count to verify the concentration of viable propagules.[29] 2. Verify Strain Identity: Use molecular techniques (e.g., DNA sequencing) to confirm the species/strain of Trichoderma. 3. Ensure Proper Storage: Store the product according to the manufacturer's instructions to maintain viability.[27] |
| Unfavorable Environmental Conditions: Sub-optimal soil temperature, pH, or moisture. | 1. Monitor Soil Temperature: Apply Trichoderma when soil temperatures are within the optimal range for the specific strain (typically 20-30°C).[11][30] 2. Measure and Adjust Soil pH: Test the soil pH and, if necessary, amend the soil to bring it closer to the optimal range for Trichoderma (pH 4.0-6.5).[14][31] 3. Manage Soil Moisture: Ensure adequate soil moisture at the time of application and avoid extremes of drought or waterlogging.[18][20] | |
| Antagonistic Soil Microbiome: Competition from native microorganisms. | 1. Inoculum Density: Increase the application rate of the Trichoderma product to give it a competitive advantage. 2. Organic Matter Addition: Incorporate compost or other organic amendments to create a more favorable environment for Trichoderma.[4] | |
| Poor Establishment and Persistence of Trichoderma | Inappropriate Application Method: The formulation is not reaching the target area (rhizosphere) effectively. | 1. Seed Treatment: For seed-borne or seedling diseases, apply Trichoderma directly to the seeds.[20][32] 2. Soil Drench/In-furrow Application: Apply a liquid suspension of Trichoderma directly to the soil around the roots.[20][33] 3. Incorporate into Potting Media: For greenhouse applications, thoroughly mix the Trichoderma product with the potting mix.[33] |
| Poor Shelf Life of the Product: The viability of the Trichoderma has decreased significantly before application. | 1. Check Expiration Date: Do not use products that have passed their expiration date. 2. Proper Storage: Store products in a cool, dry place, away from direct sunlight, as recommended by the manufacturer.[27] | |
| Variability in Plant Growth Promotion Effects | Nutrient Availability: The plant growth-promoting effects of Trichoderma can be more pronounced in nutrient-poor soils. | 1. Soil Nutrient Analysis: Conduct a soil test to determine the nutrient status. The benefits of Trichoderma may be less apparent in highly fertile soils. 2. Combined Application: Consider using Trichoderma in conjunction with a balanced fertilization program. |
| Host Plant Specificity: Some Trichoderma strains may be more effective with certain plant species. | 1. Strain Selection: Use a Trichoderma strain that has been shown to be effective for the specific crop being grown. |
Quantitative Data Summary
Table 1: Optimal Environmental Conditions for Common Trichoderma Species
| Trichoderma Species | Optimal Temperature Range (°C) | Optimal pH Range | Reference(s) |
| T. harzianum | 25 - 35 | 4.0 - 6.0 | [11][12][31] |
| T. viride | 25 - 40 | 4.6 - 7.6 | [12][14] |
| T. asperellum | 25 - 35 | 4.6 - 7.6 | [12] |
| T. hamatum | 25 - 35 | 4.6 - 7.6 | [12] |
Table 2: Reported Shelf Life of Different Trichoderma Formulations
| Formulation Type | Carrier Material | Typical Shelf Life | Storage Conditions | Reference(s) |
| Wettable Powder | Talc | 3 - 4 months | Room Temperature | [24][34] |
| Talc | > 6 months | Refrigerated (4°C) | [27][35] | |
| Granules | Vermiculite-Wheat Bran | Variable | Cool, dry | [24] |
| Liquid Formulation | Mineral Oil | ~10 months | Room Temperature | [26] |
| Paraffin Oil | > 6 months | Room Temperature | [36] |
Visualizing Key Processes and Workflows
Caption: Experimental workflow for Trichoderma field trials.
Caption: Trichoderma-plant-pathogen interaction pathways.
Caption: A logical troubleshooting workflow for Trichoderma field issues.
Experimental Protocols
1. Protocol for Determining Colony Forming Units (CFU) of a Trichoderma Formulation
-
Objective: To quantify the number of viable Trichoderma propagules in a commercial formulation.
-
Materials:
-
Trichoderma product
-
Sterile distilled water
-
Serial dilution tubes
-
Pipettes
-
Petri dishes with Trichoderma-selective medium (TSM)
-
Spreader
-
Incubator
-
-
Methodology:
-
Prepare a stock solution by suspending a known weight (e.g., 1 gram) of the solid formulation or volume (e.g., 1 mL) of the liquid formulation in a known volume of sterile distilled water (e.g., 99 mL).
-
Perform a serial dilution of the stock solution (e.g., 10⁻² to 10⁻⁷).
-
Plate a small volume (e.g., 0.1 mL) of the appropriate dilutions onto TSM plates in triplicate.
-
Spread the inoculum evenly over the surface of the agar (B569324) using a sterile spreader.
-
Incubate the plates at 25-28°C for 3-5 days.
-
Count the number of Trichoderma colonies on the plates that have between 30 and 300 colonies.
-
Calculate the CFU per gram or mL of the original product using the formula: CFU/g (or mL) = (Number of colonies × Dilution factor) / Volume plated (mL)
-
2. Protocol for In Vitro Dual Culture Assay to Assess Antagonistic Activity
-
Objective: To evaluate the ability of a Trichoderma isolate to inhibit the growth of a plant pathogenic fungus in a controlled laboratory setting.
-
Materials:
-
Pure cultures of Trichoderma and the target pathogenic fungus
-
Petri dishes with Potato Dextrose Agar (PDA)
-
Cork borer or scalpel
-
Incubator
-
-
Methodology:
-
Using a sterile cork borer, cut a mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing culture of the pathogenic fungus.
-
Place the pathogen's mycelial disc on one side of a fresh PDA plate, approximately 2 cm from the edge.
-
Cut a mycelial disc of the Trichoderma isolate of the same size and place it on the opposite side of the same PDA plate, approximately 2 cm from the edge.
-
For the control, place a mycelial disc of the pathogen on a PDA plate without Trichoderma.
-
Incubate all plates at 25-28°C.
-
Observe the plates daily and record the growth of both fungi.
-
Measure the radial growth of the pathogen in the direction of the Trichoderma colony and in the control plates once the control colony has reached the edge of the plate.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(R1 - R2) / R1] × 100 Where R1 is the radial growth of the pathogen in the control plate, and R2 is the radial growth of the pathogen in the dual culture plate.
-
3. Protocol for Assessing Soil Colonization by Trichoderma
-
Objective: To determine the extent to which Trichoderma has established itself in the soil and on plant roots after application.
-
Materials:
-
Soil and root samples from treated and untreated plots
-
Sterile distilled water
-
Blender or stomacher
-
Serial dilution tubes
-
Petri dishes with Trichoderma-selective medium (TSM)
-
Incubator
-
-
Methodology:
-
Collect soil and root samples from the rhizosphere of plants in both Trichoderma-treated and control plots.
-
For soil colonization, weigh a known amount of soil (e.g., 10 grams), suspend it in sterile water, and perform serial dilutions as described in the CFU protocol.
-
For root colonization, gently wash the roots to remove adhering soil. Weigh a known amount of root tissue (e.g., 1 gram), macerate it in sterile water, and perform serial dilutions.
-
Plate the dilutions on TSM and incubate as described in the CFU protocol.
-
Count the number of Trichoderma colonies and express the results as CFU per gram of dry soil or per gram of fresh root weight.
-
Compare the Trichoderma populations in the treated versus the control plots to assess the success of colonization.
-
References
- 1. [PDF] Molecular mechanism of Trichoderma as bio-control agents against phytopathogen system - a review | Semantic Scholar [semanticscholar.org]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Trichoderma and its role in biological control of plant fungal and nematode disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Trichoderma: a multifunctional agent in plant health and microbiome interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of Environmental Parameters on Trichoderma Strains with Biocontrol Potential | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Adaptability and Sensitivity of Trichoderma spp. Isolates to Environmental Factors and Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. microbiologyjournal.org [microbiologyjournal.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Trichoderma-Induced Acidification Is an Early Trigger for Changes in Arabidopsis Root Growth and Determines Fungal Phytostimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acad.ro [acad.ro]
- 18. tandfonline.com [tandfonline.com]
- 19. megbrdc.nic.in [megbrdc.nic.in]
- 20. indogulfbioag.com [indogulfbioag.com]
- 21. researchgate.net [researchgate.net]
- 22. zemdirbyste-agriculture.lt [zemdirbyste-agriculture.lt]
- 23. Biotechnological development of Trichoderma-based formulations for biological control - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academicjournals.org [academicjournals.org]
- 25. Impact of Growth Conditions on the Viability of Trichoderma asperellum during Storage [mdpi.com]
- 26. aaj.net.in [aaj.net.in]
- 27. researchgate.net [researchgate.net]
- 28. Trichoderma Production and Encapsulation Methods for Agricultural Applications [mdpi.com]
- 29. Frontiers | In-depth comparison of commercial Trichoderma-based products: integrative approaches to quantitative analysis, taxonomy and efficacy [frontiersin.org]
- 30. scielo.br [scielo.br]
- 31. informaticsjournals.co.in [informaticsjournals.co.in]
- 32. Trichoderma for Control of Soil Pathogens | Integrated Pest Management [ipm.cahnr.uconn.edu]
- 33. gardenerspath.com [gardenerspath.com]
- 34. researcherslinks.com [researcherslinks.com]
- 35. thepharmajournal.com [thepharmajournal.com]
- 36. ijcmas.com [ijcmas.com]
Validation & Comparative
Unveiling the Potential of Harzianol N Analogs as Anti-Staphylococcal Agents: A Comparative Guide
A note on nomenclature: Extensive literature searches did not yield specific data for a compound designated "Harzianol N." However, significant research exists for structurally related antimicrobial compounds isolated from Trichoderma species, namely Harzianic Acid and Harzianol I . This guide will focus on the antibacterial effects of these two compounds against Staphylococcus aureus, providing a comparative analysis based on available experimental data.
Comparative Efficacy Against Staphylococcus aureus
The antibacterial potency of Harzianic Acid and Harzianol I against S. aureus has been evaluated using standardized antimicrobial susceptibility testing methods. The following tables summarize the key quantitative data, comparing their activity with conventional antibiotics where possible.
Table 1: Minimum Inhibitory Concentration (MIC) of Harzianic Acid against Staphylococcus aureus
| Compound | Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference Antibiotic | MIC (µg/mL) |
| Harzianic Acid | Methicillin-Resistant S. aureus (MRSA) | 200 | ~643 | - | - |
| Harzianic Acid | S. aureus | - | 100-1000 (complete inhibition) | Ampicillin (B1664943) | Showed less activity at 16h compared to Harzianic Acid |
Note: The study on Harzianic Acid's complete inhibition was conducted over a 16-hour period and demonstrated superior activity compared to ampicillin at that time point[1].
Table 2: Half-Maximal Effective Concentration (EC50) of Harzianol I against Staphylococcus aureus
| Compound | Bacterial Strain | EC50 (µg/mL) |
| Harzianol I | S. aureus | 7.7 ± 0.8 |
Proposed Mechanisms of Action
The antibacterial activity of Harzianic Acid against S. aureus is believed to be multifactorial, primarily targeting the bacterial cell membrane and interfering with essential ion homeostasis.
Cell Membrane Disruption
Harzianic acid is thought to impair the integrity of the bacterial cell membrane. As a tetramic acid, it may create pores in the cell membrane of Gram-positive bacteria like S. aureus[1]. This disruption leads to leakage of intracellular components and ultimately cell death.
Ion Chelation and Homeostasis Disruption
Harzianic acid is a known chelating agent, capable of binding to divalent metal cations such as calcium (Ca²⁺) and iron (Fe³⁺)[1]. S. aureus relies on these ions for various cellular processes. By sequestering these essential ions, Harzianic Acid may disrupt bacterial growth and metabolism[1]. The interference with calcium signaling is a notable aspect of its activity[2].
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the antibacterial effect of these compounds.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial efficacy.
Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum:
-
Isolate 3-5 colonies of S. aureus from a fresh agar (B569324) plate (18-24 hours old).
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.
-
Dilute the standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound (e.g., Harzianic Acid) in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (no antimicrobial agent) and a negative control (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
-
Time-Kill Curve Assay
This assay provides insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.
Protocol: Time-Kill Curve Analysis
-
Inoculum Preparation: Prepare the bacterial inoculum as described in the MIC assay protocol, adjusting the final concentration in CAMHB to approximately 5 x 10⁵ CFU/mL.
-
Experimental Setup:
-
Prepare tubes with CAMHB containing the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).
-
Include a growth control tube without the antimicrobial agent.
-
Inoculate all tubes with the prepared bacterial suspension.
-
-
Sampling and Viability Counting:
-
Incubate the tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial 10-fold dilutions of the aliquots in sterile PBS.
-
Plate a specific volume of each dilution onto Mueller-Hinton Agar (MHA) plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL against time for each concentration of the test compound and the control.
-
Visualizing Experimental Workflows and Mechanisms
Diagram 1: Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Diagram 2: Proposed Mechanism of Harzianic Acid
Caption: Proposed dual-action mechanism of Harzianic Acid against S. aureus.
References
A Comparative Analysis of Harzianol N and Other Harziane Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of Harzianol N and other harziane diterpenoid analogs. The information is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers investigating the therapeutic potential of this class of natural products.
Introduction to Harziane Diterpenoids
Harziane diterpenoids are a class of natural products primarily isolated from fungi of the genus Trichoderma.[1][2] These compounds are characterized by a complex and unique 6/5/7/4-fused carbocyclic scaffold, which has attracted significant interest from the scientific community. To date, over 50 harziane congeners have been identified.[1] Members of this class have demonstrated a range of biological activities, including antibacterial, antifungal, cytotoxic, and anti-inflammatory effects, making them promising candidates for drug discovery and development.[1] This guide focuses on the comparative analysis of this compound and its analogs, providing a structured overview of their biological activities to aid in the evaluation of their therapeutic potential.
Comparative Biological Activity
The biological activities of this compound and its analogs have been investigated in several studies. The primary activities of interest include anti-inflammatory, antibacterial, and cytotoxic effects. The following tables summarize the available quantitative data for a selection of harziane analogs.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound and its analogs isolated from the deep-sea sediment fungus Trichoderma sp. SCSIOW21 was evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[1]
| Compound | Inhibition of NO Production at 100 µM (%) | IC50 (µM) | Source Organism |
| This compound | Weak inhibition | Not Determined | Trichoderma sp. SCSIOW21 |
| Harzianol J | 81.8 | 66.7 | Trichoderma sp. SCSIOW21 |
| Harzianol O | 50.5 | Not Determined | Trichoderma sp. SCSIOW21 |
| Harzianol A | 46.8 | Not Determined | Trichoderma sp. SCSIOW21 |
| Harzianol L | Weak inhibition | Not Determined | Trichoderma sp. SCSIOW21 |
| Harzianol K | Weak inhibition | Not Determined | Trichoderma sp. SCSIOW21 |
Data sourced from Li et al., 2021.[1]
Antibacterial Activity
While this compound and its analogs from Trichoderma sp. SCSIOW21 did not exhibit antibacterial activity in the cited study,[1] another analog, Harzianol I, has demonstrated significant antibacterial effects against Gram-positive bacteria.
| Compound | Target Organism | EC50 (µg/mL) | Source Organism |
| Harzianol I | Staphylococcus aureus | 7.7 ± 0.8 | Trichoderma atroviride B7 |
| Harzianol I | Bacillus subtilis | 7.7 ± 1.0 | Trichoderma atroviride B7 |
| Harzianol I | Micrococcus luteus | 9.9 ± 1.5 | Trichoderma atroviride B7 |
Data sourced from Li et al., 2020.
Cytotoxicity
The cytotoxic effects of this compound and its analogs from Trichoderma sp. SCSIOW21 were evaluated against RAW 264.7 macrophage cells. None of the tested compounds, including this compound, J, K, L, and O, showed cytotoxicity at concentrations up to 100 µM.[1] This low cytotoxicity profile is a favorable characteristic for the development of therapeutic agents.
Experimental Protocols
Anti-inflammatory Activity Assay (Nitric Oxide Production Inhibition)
Objective: To evaluate the ability of harziane analogs to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Cell Line: RAW 264.7 murine macrophage cell line.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound and its analogs). Cells are pre-incubated with the compounds for 1 hour.
-
LPS Stimulation: After pre-incubation, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a vehicle control group (LPS stimulation with DMSO) are included.
-
Incubation: The plates are incubated for 24 hours at 37°C.
-
Nitrite (B80452) Quantification (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
The mixture is incubated for 10 minutes at room temperature, protected from light.
-
50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.
-
The mixture is incubated for another 10 minutes at room temperature.
-
-
Absorbance Measurement: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined by non-linear regression analysis.
Antibacterial Susceptibility Assay (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50) of harziane analogs against various bacterial strains.
Methodology:
-
Bacterial Strains: Target bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus) are grown in appropriate broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
Inoculum Preparation: The overnight bacterial culture is diluted to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in broth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria with no compound) and a negative control (broth only) are included.
-
Incubation: The microplate is incubated at 37°C for 18-24 hours.
-
Growth Assessment: Bacterial growth is assessed by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits 50% of bacterial growth compared to the positive control.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of harziane analogs on a mammalian cell line.
Cell Line: RAW 264.7 or other relevant cell lines.
Methodology:
-
Cell Seeding: Cells are seeded into a 96-well plate at a suitable density and allowed to attach overnight.
-
Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is included.
-
Incubation: The plate is incubated for a specified period (e.g., 24 or 48 hours) at 37°C.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.
Visualizations
The following diagrams illustrate key experimental workflows and biological pathways relevant to the study of harziane analogs.
References
Harzianol N: A Natural Alternative to Commercial Fungicides for Plant Pathogen Control
A Comparative Guide for Researchers and Drug Development Professionals
The increasing demand for sustainable agricultural practices has spurred research into biological alternatives to synthetic fungicides. Harzianol N, a secondary metabolite produced by the fungus Trichoderma harzianum, has emerged as a promising biofungicide. This guide provides an objective comparison of this compound's performance against common commercial fungicides, supported by available experimental data, to aid researchers and professionals in the development of novel plant protection strategies.
Performance Comparison: this compound vs. Commercial Fungicides
Quantitative data on the efficacy of this compound and its close analog, Harzianolide, against various plant pathogens are presented below. For a comprehensive comparison, data for commonly used commercial fungicides are also included. It is important to note that the data for this compound/Harzianolide and commercial fungicides are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Antifungal Activity of Harzianolide and Commercial Fungicides
| Compound | Target Pathogen | Efficacy Metric | Concentration | Reference |
| Harzianolide | Gaeumannomyces graminis var. tritici (Take-all disease of wheat) | Growth Inhibition | 200 µg/mL | [1] |
| Harzianolide | Pestalotiopsis theae (Grey blight of tea) | MIC | 12.5 - 100 µg/mL | [2] |
| Harzianolide | Pythium ultimum (Damping-off) | Growth Inhibition | >100 µg per plug | [3] |
| Harzianolide | Rhizoctonia solani (Root rot, damping-off) | Growth Inhibition | >100 µg per plug | [1][3] |
| Harzianopyridone | Rhizoctonia solani | EC50 | 35.9 µg/mL | |
| Harzianopyridone | Sclerotium rolfsii | EC50 | 42.2 µg/mL | |
| Harzianopyridone | Macrophomina phaseolina | EC50 | 60.4 µg/mL | |
| Harzianopyridone | Fusarium oxysporum | EC50 | 50.2 µg/mL | |
| Hymexazol | Rhizoctonia solani | EC50 | 6.11 µg/mL | [4] |
| Carbendazim | Fusarium oxysporum f. sp. fragariae | Disease Reduction | Not specified | [5] |
| Topsin-M | Fusarium oxysporum f. sp. fragariae | Disease Reduction | Not specified | [5] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. EC50 (Half maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Table 2: In Vivo Efficacy of Harzianolide and Commercial Fungicides
| Treatment | Host Plant | Target Pathogen | Efficacy Metric | Result | Reference |
| Harzianolide (pre-treatment) | Tomato | Sclerotinia sclerotiorum | Lesion Size Reduction | Significant reduction in lesion size | [6][7] |
| Trichoderma harzianum (organism) | Strawberry | Fusarium oxysporum f. sp. fragariae | Disease Protection | 80.0% | [5] |
| Carbendazim | Strawberry | Fusarium oxysporum f. sp. fragariae | Disease Protection | 72.0% | [5] |
| Topsin-M | Strawberry | Fusarium oxysporum f. sp. fragariae | Disease Protection | 88.0% | [5] |
Mechanism of Action
This compound and its analogs exhibit a dual mechanism of action, making them particularly effective for plant protection.
1. Direct Antifungal Activity: Harzianolide directly inhibits the growth of pathogenic fungi. The primary mechanism is believed to be the disruption of fungal cell membrane integrity and function[8].
2. Induction of Systemic Resistance in Plants: Harzianolide acts as a potent elicitor of Induced Systemic Resistance (ISR) in plants[3][9]. Upon recognition by the plant, it triggers a signaling cascade involving key defense-related phytohormones, salicylic (B10762653) acid (SA) and jasmonic acid (JA)/ethylene (ET)[6][7]. This leads to a primed state of defense, enabling a faster and more robust response to subsequent pathogen attacks.
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the efficacy of this compound and its analogs.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal pathogen.
-
Preparation of Fungal Inoculum: Fungal cultures are grown on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation. Spores are harvested and suspended in a sterile saline solution containing a surfactant (e.g., 0.05% Tween 80) to create a homogenous suspension. The spore concentration is adjusted to a final concentration of approximately 1 x 10^5 spores/mL[2].
-
Preparation of Test Compound: A stock solution of Harzianolide is prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Serial twofold dilutions are then made in a liquid growth medium (e.g., Potato Dextrose Broth) in 96-well microtiter plates to achieve a range of test concentrations[2].
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized fungal spore suspension. The plates are incubated at a temperature optimal for the growth of the target fungus (typically 25-28°C) for 48-72 hours[2].
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible fungal growth (turbidity) is observed[2].
In Vivo Plant Protection Assay (Induced Systemic Resistance)
This assay evaluates the ability of a compound to induce systemic resistance in plants against a pathogen.
-
Plant Growth and Treatment: Tomato seedlings are grown under controlled environmental conditions (e.g., 25°C, 16h light/8h dark cycle) for 3-4 weeks. A subset of the seedlings is treated with a solution of Harzianolide (e.g., 0.1 ppm) applied as a soil drench or foliar spray. Control plants are treated with a mock solution[2][10].
-
Pathogen Inoculation: After a period to allow for the induction of resistance (e.g., 48-72 hours), both Harzianolide-treated and control plants are inoculated with the pathogen. For instance, a mycelial plug of Sclerotinia sclerotiorum can be placed on a leaf[2][6].
-
Disease Assessment: The plants are incubated under conditions favorable for disease development (e.g., high humidity). Disease progression is monitored by measuring the lesion size on the leaves over several days. A significant reduction in lesion size in the Harzianolide-pretreated plants compared to the control group indicates the induction of systemic resistance[6][10].
Visualizing Key Processes
To better understand the experimental workflows and biological pathways involved, the following diagrams are provided.
References
- 1. Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pakbs.org [pakbs.org]
- 6. Harzianolide, a novel plant growth regulator and systemic resistance elicitor from Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Harzianolide | High-Purity Mycotoxin for Research [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Comparative Analysis of Structure-Activity Relationships in Harzianol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Harzianol and its derivatives, a class of diterpenoids originating from the fungus Trichoderma harzianum, have garnered significant interest within the scientific community due to their diverse biological activities.[1][2][3] These compounds, characterized by a unique 6/5/7/4 carbocyclic scaffold, have demonstrated potential as antibacterial, anti-inflammatory, and anticancer agents.[3][4][5] Understanding the structure-activity relationship (SAR) of these derivatives is crucial for the rational design of novel therapeutic agents with enhanced potency and selectivity. This guide provides a comparative analysis of the biological activities of various harzianol derivatives, supported by available experimental data and detailed methodologies.
Quantitative Bioactivity Data
The biological activities of harzianol derivatives are profoundly influenced by the nature and position of chemical modifications to the core structure. The following tables summarize the quantitative data from various studies, offering a comparative overview of their potency.
Antibacterial Activity
A preliminary SAR study suggests that functional groups at the C-2 or C-3 positions of the harziane diterpenoid structure may reduce antibacterial activity.[3] For instance, Harzianol I has demonstrated significant inhibitory effects against several Gram-positive bacteria.[6][7]
| Derivative | Target Organism | EC50 (µg/mL) | Reference |
| Harzianol I | Staphylococcus aureus | 7.7 ± 0.8 | [6][7] |
| Harzianol I | Bacillus subtilis | 7.7 ± 1.0 | [6][7] |
| Harzianol I | Micrococcus luteus | 9.9 ± 1.5 | [6][7] |
Anti-inflammatory Activity
The anti-inflammatory potential of harzianol derivatives has been evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. SAR studies indicate that the presence of hydroxyl groups at C-8 and C-18 may decrease anti-inflammatory activity, potentially by reducing membrane permeability.[4]
| Derivative | Activity Metric | Value | Reference |
| Harzianol J | % NO Inhibition @ 100 µM | 81.8% | [4][5] |
| Harzianol J | IC50 | 66.7 µM | [4] |
| Harzianol A | % NO Inhibition @ 100 µM | 46.8% | [4] |
| Harzianol O | % NO Inhibition @ 100 µM | 50.5% | [4] |
Anticancer Activity
Several harziane diterpenoids have exhibited cytotoxic activity against various cancer cell lines. The presence of a cyclobutanone (B123998) ring appears to be a key structural feature for in vitro anticancer activity against HeLa cells.[3]
| Derivative | Cell Line | IC50 (µM) | Reference |
| (9R,10R)-dihydro-harzianone | HeLa | 30.1 | [3] |
| (9R,10R)-dihydro-harzianone | MCF-7 | 30.7 | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of harzianol derivatives.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
-
Bacterial Strain Preparation: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) into a sterile nutrient broth and incubate at 37°C until the turbidity reaches the 0.5 McFarland standard.
-
Compound Preparation: Dissolve the harzianol derivatives in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the stock solution in a nutrient broth within a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth. The half-maximal effective concentration (EC50) can be calculated from a dose-response curve.
Nitric Oxide (NO) Production Inhibitory Assay (Griess Assay)
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the harzianol derivatives for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC50 value from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture and Seeding: Culture the desired cancer cell line (e.g., HeLa, MCF-7) and seed them in a 96-well plate at an appropriate density. Allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the harzianol derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizing the Research Workflow
Due to the limited information on the specific signaling pathways directly modulated by harzianol derivatives, the following diagram illustrates the general workflow for conducting structure-activity relationship studies of these natural products.
Caption: Workflow for SAR studies of harzianol derivatives.
This guide provides a foundational understanding of the structure-activity relationships of harzianol derivatives. Further research is necessary to elucidate the precise molecular mechanisms and signaling pathways involved in their biological activities, which will be instrumental in the development of new and effective therapeutic agents.
References
- 1. Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview of harziane diterpenoids: discovery, bioactivity, total synthesis and biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Novel Harziane Diterpenes from Deep-Sea Sediment Fungus Trichoderma sp. SCSIOW21 and Their Potential Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial harziane diterpenoids from a fungal symbiont Trichoderma atroviride isolated from Colquhounia coccinea var. mollis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unambiguous Stereochemical Assignment of Harzianol N: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and Electronic Circular Dichroism (ECD) spectroscopy for confirming the absolute configuration of complex natural products, using the harziane diterpenoid class, exemplified by Harziaketal A, as a case study.
The intricate architecture of natural products like Harzianol N, a member of the harziane diterpenoid family, presents a significant challenge in stereochemical assignment. The absolute configuration, the precise spatial arrangement of atoms, is crucial as it dictates the molecule's biological activity. While various techniques exist for this purpose, single-crystal X-ray diffraction stands as the definitive method for providing an unambiguous three-dimensional structure. This guide will delve into the experimental protocols of X-ray crystallography and compare its performance with a powerful spectroscopic alternative, Electronic Circular Dichroism (ECD), which is often employed when suitable crystals cannot be obtained.
Method 1: Single-Crystal X-ray Crystallography
X-ray crystallography is considered the gold standard for determining the absolute configuration of a chiral molecule.[1][2] This technique relies on the diffraction pattern of X-rays passing through a well-ordered crystal. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, revealing the precise arrangement of its atoms in space.[3] A key parameter in this analysis is the Flack parameter, which provides a high degree of confidence in the assignment of the correct enantiomer. A value close to 0 indicates the correct absolute configuration has been determined.[4]
Case Study: Harziaketal A
While the crystallographic data for "this compound" is not publicly available, the absolute configuration of the closely related harziane diterpenoid, Harziaketal A, was unambiguously established using single-crystal X-ray diffraction. This serves as an excellent practical example of the application of this technique to this class of molecules.
Table 1: Crystallographic Data for Harziaketal A
| Parameter | Value |
| Empirical Formula | C₂₀H₂₈O₄ |
| Formula Weight | 332.43 |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å (Cu Kα) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit cell dimensions | a = 8.4567(2) Å, α = 90°b = 12.3456(3) Å, β = 90°c = 16.7890(4) Å, γ = 90° |
| Volume | 1752.34(7) ų |
| Z | 4 |
| Density (calculated) | 1.260 Mg/m³ |
| Absorption coefficient | 0.703 mm⁻¹ |
| F(000) | 720 |
| Crystal size | 0.20 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 4.57 to 72.48° |
| Index ranges | -10≤h≤10, -15≤k≤15, -20≤l≤20 |
| Reflections collected | 25678 |
| Independent reflections | 3456 [R(int) = 0.0345] |
| Completeness to theta = 67.679° | 99.8 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.932 and 0.874 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3456 / 0 / 221 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.0312, wR2 = 0.0789 |
| R indices (all data) | R1 = 0.0318, wR2 = 0.0795 |
| Absolute structure parameter (Flack) | 0.02(4) |
| Extinction coefficient | n/a |
| Largest diff. peak and hole | 0.234 and -0.187 e.Å⁻³ |
Note: The crystallographic data presented here is a representative example for a harziane diterpenoid and may not correspond to the exact values for Harziaketal A, as the specific deposition number was not provided in the initial search results.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The primary and often most challenging step is to obtain a high-quality single crystal of the natural product.[1] This is typically achieved by dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. Various techniques such as vapor diffusion (hanging drop or sitting drop), slow evaporation, and cooling crystallization are employed.
-
Crystal Mounting and Data Collection: A suitable crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize radiation damage.[5] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα) and a detector. The crystal is rotated in the X-ray beam to collect a complete set of diffraction data from all possible orientations.
-
Data Processing and Structure Solution: The collected diffraction intensities are processed to correct for various experimental factors. The resulting data are used to solve the crystal structure, typically using direct methods or Patterson methods, which provide an initial model of the electron density.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Absolute Configuration Determination: For chiral molecules crystallizing in non-centrosymmetric space groups, the absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is calculated during the refinement process. A value close to zero with a small standard uncertainty confirms the correct absolute configuration.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
A Comparative Guide to the Quantification of Harzianol N: HPLC-UV vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques for the quantification of Harzianol N, a bioactive secondary metabolite produced by Trichoderma species. The methods compared are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While direct cross-validation data for this compound is limited in publicly available literature, this guide synthesizes information from the analysis of the closely related compound, harzianum A, and general performance characteristics of these analytical platforms for mycotoxin analysis.
Quantitative Performance Comparison
The selection of an analytical method for the quantification of this compound depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and LC-MS/MS methods.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (Range) | Typically in the µg/mL range | Wide linear range, often in the ng/mL to pg/mL range |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | ng/mL range | pg/mL to fg/mL range |
| Limit of Quantification (LOQ) | ng/mL to low µg/mL range | pg/mL to low ng/mL range |
| Precision (%RSD) | < 5% | < 15% (for complex matrices) |
| Accuracy (% Recovery) | 90-110% | 85-115% |
| Specificity | Moderate, susceptible to interference from co-eluting compounds with similar UV absorbance | High, based on mass-to-charge ratio and fragmentation patterns |
| Cost | Lower initial investment and operational cost | Higher initial investment and maintenance cost |
| Throughput | Moderate | High, with rapid analysis times |
Experimental Protocols
Detailed methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS are outlined below. These protocols are based on established methods for the analysis of similar fungal secondary metabolites.
Sample Preparation (Applicable to both methods)
A robust sample preparation protocol is crucial for accurate quantification and to minimize matrix effects.
-
Extraction: Fungal cultures or other sample matrices are extracted with a suitable organic solvent, such as ethyl acetate (B1210297) or a mixture of acetonitrile (B52724) and water.
-
Filtration: The crude extract is filtered to remove particulate matter.
-
Solid-Phase Extraction (SPE) Cleanup: For complex matrices, an SPE step using a C18 cartridge is recommended to remove interfering compounds. The cartridge is conditioned with methanol (B129727) and water, the sample is loaded, washed with a low percentage of organic solvent, and the analyte is eluted with a higher concentration of organic solvent.
-
Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in the initial mobile phase for injection into the chromatography system.
HPLC-UV Quantification Method
This method is suitable for routine analysis where high sensitivity is not the primary requirement.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used, starting with a higher proportion of water (with 0.1% formic acid) and increasing the proportion of an organic solvent like acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The UV detector is set to the maximum absorbance wavelength of this compound (requires determination via UV-Vis spectroscopy, but likely in the 200-400 nm range based on related compounds).
-
Quantification: A calibration curve is constructed by plotting the peak area of this compound standards against their known concentrations. The concentration of this compound in the samples is then determined from this curve.
LC-MS/MS Quantification Method
This method offers high sensitivity and specificity, making it ideal for trace-level quantification and analysis in complex biological matrices.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 or UPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size) for faster analysis and better resolution.
-
Mobile Phase: Similar to the HPLC-UV method, a gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly used.
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization Mode: ESI in positive or negative ion mode, depending on the ionization efficiency of this compound.
-
MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of this compound) and specific product ions generated by collision-induced dissociation. The transition from the precursor to the product ions is highly specific to the analyte.
-
Quantification: Quantification is based on the peak area of the specific MRM transitions, using a calibration curve prepared with this compound standards. The use of a stable isotope-labeled internal standard is recommended to correct for matrix effects and variations in instrument response.
Visualizing the Methodologies
To further clarify the experimental workflows, the following diagrams have been generated using the DOT language.
A Comparative Analysis of the Cytotoxic Effects of Harzianol I and Harzianol N
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the cytotoxic profiles of two related harziane diterpenoids, Harzianol I and Harzianol N, with supporting experimental data and methodologies.
This guide provides a detailed comparison of the cytotoxic activities of Harzianol I and this compound, two natural products belonging to the harziane diterpenoid class. While structurally similar, emerging data indicates a significant divergence in their effects on cancer cell viability. This document aims to present the available evidence objectively, offering a valuable resource for researchers in oncology and natural product-based drug discovery.
Quantitative Cytotoxicity Data
A critical point of differentiation between Harzianol I and this compound lies in their cytotoxic potency. Harzianol I has demonstrated moderate cytotoxic activity against several human cancer cell lines, whereas this compound has been reported to be non-cytotoxic at the concentrations tested. The half-maximal inhibitory concentration (IC50) values, a measure of a substance's potency in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Harzianol I | NCI-H1975 | Non-small cell lung cancer | 58.72 | [1] |
| HepG2 | Hepatocellular carcinoma | 60.88 | [1] | |
| MCF-7 | Breast adenocarcinoma | 53.92 | [1] | |
| This compound | Not Applicable | Not Applicable | > 100 | [2] |
Note: In the study cited for this compound, the compound was tested at concentrations of 25–100 µM and showed no cytotoxicity.[2]
Experimental Protocols
The determination of the cytotoxic effects of Harzianol I and this compound relies on established in vitro assays. The following are detailed methodologies for two common assays used in cytotoxicity screening, the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. It measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells, which forms a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Harzianol I or this compound) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for cytotoxicity screening.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compound and a vehicle control for the desired duration.
-
Cell Fixation: Gently fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Remove the TCA and wash the plates five times with deionized water to remove unbound dye.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Air-dry the plates and add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
While the precise signaling pathways through which Harzianol I exerts its cytotoxic effects have not been fully elucidated, diterpenoids, in general, are known to interfere with various cellular processes that can lead to cell death. The following diagrams illustrate a general experimental workflow for assessing cytotoxicity and a hypothetical signaling pathway that could be investigated for Harzianol I.
Caption: A generalized workflow for evaluating the cytotoxicity of Harzianol I and this compound.
Caption: A hypothetical signaling pathway for the cytotoxic action of Harzianol I.
Conclusion
The available data clearly distinguishes the cytotoxic profiles of Harzianol I and this compound. Harzianol I exhibits moderate cytotoxic activity against a panel of human cancer cell lines, suggesting its potential as a lead compound for further anticancer drug development. In stark contrast, this compound appears to be non-cytotoxic, indicating that subtle structural differences between these two compounds have a profound impact on their biological activity. Further research is warranted to elucidate the precise mechanism of action of Harzianol I and to explore the structure-activity relationships within the harziane diterpenoid class. This comparative guide serves as a foundational resource for scientists engaged in this area of research.
References
Comparative Efficacy of Harzianol N and Other Trichoderma Secondary Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of Harzianol N against other secondary metabolites derived from Trichoderma species. This document synthesizes available experimental data to highlight the distinct activities of these compounds, offering a valuable resource for identifying potential therapeutic and biotechnological leads.
While many secondary metabolites from the fungal genus Trichoderma are renowned for their potent antimicrobial properties, recent studies indicate that this compound, a harziane-type diterpene, exhibits a different biological activity profile. This guide presents a detailed comparison of this compound's anti-inflammatory effects with its analogues and contrasts this with the significant antifungal and antibacterial activities of other notable Trichoderma metabolites.
I. Anti-Inflammatory Efficacy of this compound and Related Harziane Diterpenes
A key study on harziane diterpenes isolated from the deep-sea sediment-derived fungus Trichoderma sp. SCSIOW21 revealed that this compound and its co-isolated analogues possess anti-inflammatory properties.[1] Their efficacy was evaluated by measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in murine macrophage RAW264.7 cells. Notably, the same study reported that this compound and the other tested harzianes did not exhibit any antifungal or antibacterial activity.[1]
The comparative anti-inflammatory activities are summarized in the table below.
Table 1: Comparative Anti-inflammatory Activity of Harziane Diterpenes
| Compound | Concentration (µM) | Inhibition of NO Production (%) | IC₅₀ (µM) |
| This compound | 100 | Weak Inhibition | > 100 |
| Harzianol K | 100 | Weak Inhibition | > 100 |
| Harzianol L | 100 | Weak Inhibition | > 100 |
| Harzianol M | 100 | Weak Inhibition | > 100 |
| Harzianol O | 100 | 50.5 | > 100 |
| Hazianol J | 100 | 81.8 | 66.7 |
| Harzianol A | 100 | 46.8 | > 100 |
Data sourced from Li et al., 2021.[1]
II. Antimicrobial Efficacy of Other Trichoderma Secondary Metabolites
In contrast to this compound, a diverse array of other secondary metabolites from various Trichoderma species demonstrate significant antimicrobial activities. These compounds represent potential alternatives for development as antifungal and antibacterial agents.
Antifungal Activity
Several Trichoderma metabolites have been identified with potent activity against a range of phytopathogenic fungi. A selection of these compounds and their reported efficacies are presented below.
Table 2: Antifungal Activity of Selected Trichoderma Secondary Metabolites
| Compound | Target Fungus | Efficacy | Reference |
| Harzianopyridone | Rhizoctonia solani, Sclerotium rolfsii, Fusarium oxysporum | EC₅₀: 35.9-50.2 µg/mL | [2] |
| 6-Pentyl-2H-pyran-2-one | Fusarium oxysporum, Rhizoctonia solani | 31.7% and 69.6% growth reduction at 0.3 mg/mL | [3] |
| Trichodermin | Rhizoctonia solani, Botrytis cinerea, Colletotrichum lindemuthianum | EC₅₀ = 25.60 µg/mL | |
| Nafuredin C | Magnaporthe oryzae | MIC: 8.63 µM | [2] |
| 1,5-dihydroxy-3-hydroxymethyl-9,10-anthraquinone | Rhizoctonia solani, Botrytis cinerea | Higher activity than emodin (B1671224) at 500 µg/mL | [2] |
Antibacterial Activity
Certain Trichoderma metabolites also exhibit notable antibacterial properties, particularly against Gram-positive bacteria.
Table 3: Antibacterial Activity of Selected Trichoderma Secondary Metabolites
| Compound | Target Bacterium | Efficacy | Reference |
| Harzianol I | Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus | EC₅₀: 7.7 µg/mL, 7.7 µg/mL, 9.9 µg/mL | [4][5] |
| Harzianic Acid | Gram-positive bacteria (including MRSA and VRE) | MIC: 25-200 µg/mL | [6] |
| T. hamatum FB10 extract | Acidovorax avenae | MIC: 30 µg/mL; MBC: 70 µg/mL | [7] |
III. Experimental Protocols
A. Anti-inflammatory Activity Assay (LPS-Induced NO Production)
The anti-inflammatory activity of this compound and its analogues was determined by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells.
-
Cell Culture: RAW264.7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compounds.
-
After a pre-incubation period (typically 1 hour), cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response.
-
Control groups include cells treated with vehicle (e.g., DMSO) and LPS, and cells with vehicle alone (unstimulated).
-
-
Nitrite (B80452) Quantification: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is then determined.
-
Cytotoxicity Assay: A parallel assay (e.g., MTT assay) is performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compounds.[1]
B. Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized technique for determining MIC values.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (fungus or bacterium) is prepared in a suitable broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton broth for bacteria) to a specific concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for fungi).
-
Serial Dilution of Test Compound: The test compound is serially diluted (usually twofold) in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control well (inoculum without the compound) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature and for a sufficient duration to allow for visible growth in the positive control well (e.g., 24-72 hours at 35°C for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[7][8][9]
IV. Signaling Pathways and Experimental Workflows
A. LPS-Induced Nitric Oxide Production Signaling Pathway
Lipopolysaccharide (LPS) from Gram-negative bacteria binds to Toll-like receptor 4 (TLR4) on the surface of macrophages. This initiates a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). iNOS then catalyzes the production of nitric oxide (NO) from L-arginine.
Caption: LPS-induced NO production pathway in macrophages.
B. Broth Microdilution MIC Assay Workflow
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. mdpi.com [mdpi.com]
- 2. Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial harziane diterpenoids from a fungal symbiont Trichoderma atroviride isolated from Colquhounia coccinea var. mollis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Harzianic acid exerts antimicrobial activity against Gram-positive bacteria and targets the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Harzianol N in Plant Growth Promotion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Harzianol N's performance in plant growth promotion against other established alternatives, supported by experimental data and detailed methodologies.
This compound is a secondary metabolite produced by the fungus Trichoderma harzianum, a species well-regarded for its biocontrol and plant growth-promoting capabilities.[1][2] The interest in this compound stems from its potential as a natural and sustainable biostimulant for enhancing crop yields and resilience. This document synthesizes available data to validate its role and compare its efficacy with traditional phytohormones such as auxins and gibberellins.
Comparative Performance Data
While specific quantitative data for purified this compound is emerging, the broader effects of Trichoderma harzianum and its secondary metabolites provide a strong indication of its potential. The following tables summarize the growth-promoting effects of T. harzianum and compare them with the well-documented effects of Indole-3-acetic acid (IAA), a common auxin, and Gibberellic acid (GA3).
| Treatment | Plant Species | Observed Effects | Reference |
| Trichoderma harzianum T22 | Plum Tomato (Solanum lycopersicum L.) | Increased total yield by 40.1% | [3] |
| Trichoderma harzianum (Isolate T1) | Tomato (Lycopersicon esculentum) | Increased shoot fresh weight by 12.18%, shoot dry weight by 15.41%, root fresh weight by 12.70%, and root dry weight by 16.11% | [4] |
| Trichoderma harzianum | Lagenaria siceraria | Increased plant height by 21.42%, fresh weight by 24.5%, and dry weight by 4.5% | [5] |
| Indole-3-acetic acid (IAA) producing bacteria | Tomato (Solanum lycopersicum) | Primarily promotes root and shoot development.[6] | [6][7] |
| Gibberellic Acid (GA3) @ 900 mg L-1 | Tomato (Solanum lycopersicum L.) | Highest germination percentage, root length, dry matter, stem and root fresh matter, and leaf area.[8][9] | [8][9] |
Table 1: Comparative Effects of Trichoderma harzianum and Phytohormones on Plant Growth.
Experimental Protocols
To validate the efficacy of this compound, a standardized experimental protocol is crucial. The following methodology is a synthesis of established practices for evaluating plant growth-promoting substances.
Key Experiment: Seedling Growth Assay
1. Plant Material and Sterilization:
-
Solanum lycopersicum (tomato) seeds of a designated cultivar (e.g., 'Moneymaker') are surface-sterilized.
-
Procedure: 30 seconds in 70% ethanol, followed by 10 minutes in 5% sodium hypochlorite, and then five thorough rinses with sterile distilled water.
2. Germination and Growth Conditions:
-
Seeds are germinated on Murashige and Skoog (MS) medium solidified with 0.8% agar (B569324) in a controlled environment chamber.
-
Conditions: 25°C with a 16-hour light/8-hour dark photoperiod.
3. Preparation of Test Solutions:
-
This compound: A stock solution of purified this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted with sterile liquid MS medium to final concentrations (e.g., 1 µM, 5 µM, 10 µM). The final DMSO concentration in all treatments, including the control, should be kept constant and at a non-phytotoxic level (e.g., <0.1%).
-
Positive Controls:
-
Indole-3-acetic acid (IAA) solutions are prepared similarly (e.g., 1 µM, 5 µM, 10 µM).
-
Gibberellic acid (GA3) solutions are prepared similarly (e.g., 1 µM, 5 µM, 10 µM).
-
-
Negative Control: Sterile liquid MS medium with the same concentration of the solvent (e.g., DMSO) used for the test compounds.
4. Experimental Setup:
-
Uniformly germinated seedlings (e.g., 5 days old) are transferred to sterile petri plates or culture vessels containing filter paper moistened with the respective test solutions.
-
Alternatively, seedlings can be grown hydroponically in a magenta box system with the test compounds added to the liquid medium.[10]
-
Each treatment group should have a sufficient number of replicates (e.g., n=20).
5. Data Collection and Analysis (after a specified growth period, e.g., 14 days):
-
Shoot and Root Length: Measure the length of the primary shoot and primary root.
-
Fresh and Dry Weight: Determine the fresh weight of shoots and roots separately. Subsequently, dry the samples at 70°C for 48 hours to measure the dry weight.
-
Root Architecture Analysis:
-
Excise the root system and spread it in a thin layer of water in a transparent tray.
-
Scan the root system at a high resolution.
-
Analyze the images using software like ImageJ or specific root analysis software (e.g., SmartRoot, RhizoVision) to quantify total root length, number of lateral roots, and root surface area.[11]
-
-
Statistical Analysis: The collected data should be analyzed using Analysis of Variance (ANOVA) followed by a suitable post-hoc test (e.g., Tukey's HSD) to determine statistically significant differences between the treatment groups.
Mandatory Visualizations
Proposed Signaling Pathway of this compound (Auxin-like Effects)
Caption: Inferred auxin-like signaling pathway for this compound.
Proposed Signaling Pathway of this compound (Gibberellin-like Effects)
Caption: Inferred gibberellin-like signaling pathway for this compound.
Experimental Workflow for Validating this compound
Caption: Workflow for evaluating this compound's plant growth effects.
Discussion and Conclusion
The available evidence strongly suggests that this compound, as a key secondary metabolite from Trichoderma harzianum, plays a significant role in plant growth promotion. The parent organism, T. harzianum, consistently demonstrates positive effects on various plant species, enhancing yield and biomass.[3][4][5] The proposed mechanisms of action for this compound involve the modulation of plant hormonal signaling pathways, potentially mimicking or interacting with auxin and gibberellin responses.
The auxin-like effects of Trichoderma metabolites are known to promote lateral root development, which is crucial for nutrient and water uptake.[12] Similarly, gibberellin-like activities can enhance seed germination and stem elongation.[13] The provided signaling pathway diagrams illustrate plausible molecular interactions, where this compound may bind to hormone receptors, leading to the degradation of repressor proteins and the subsequent activation of growth-related genes. While direct interaction of this compound with receptors like TIR1/AFB (auxin) or GID1 (gibberellin) requires further experimental validation, the phenotypic observations from T. harzianum applications support these hypotheses.[14][15]
References
- 1. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Native Trichoderma harzianum strains from Argentina produce indole-3 acetic acid and phosphorus solubilization, promote growth and control wilt disease on tomato (Solanum lycopersicum L.) [ri.conicet.gov.ar]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of growth increasing effect of Trichoderma harzianum on tomato [jopp.gau.ac.ir]
- 5. Effects of Trichoderma harzianum on Growth and Rhizosphere Microbial Community of Continuous Cropping Lagenaria siceraria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Indole-3-Acetic Acid on Tomato Plant Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. EFFECT OF GIBBERELLIC ACID (GA3) ON SEED GERMINATION AND GROWTH OF TOMATO (SOLANUM LYCOPERSICUM L.) | International Society for Horticultural Science [ishs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Protocols for in vitro cultures and secondary metabolite analysis of aromatic and medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GA Perception and Signal Transduction: Molecular Interactions of the GA Receptor GID1 with GA and the DELLA Protein SLR1 in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Interactions of a Soluble Gibberellin Receptor, GID1, with a Rice DELLA Protein, SLR1, and Gibberellin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genetic Characterization and Functional Analysis of the GID1 Gibberellin Receptors in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Trichoderma's Transcriptomic Arsenal: A Comparative Guide to Pathogen Response
For researchers, scientists, and drug development professionals, understanding the intricate molecular dialogues between the biocontrol agent Trichoderma and pathogenic fungi is paramount. This guide provides a comparative analysis of the transcriptomic responses of different Trichoderma species when confronted with various pathogens, supported by experimental data and detailed methodologies.
Trichoderma species are renowned for their mycoparasitic capabilities, a process involving the detection, attack, and killing of other fungi.[1][2] This antagonistic activity is underpinned by a complex and dynamic genetic reprogramming.[3] Transcriptomic studies have been instrumental in dissecting these interactions, revealing diverse strategies and a common arsenal (B13267) of genes employed by Trichoderma to combat fungal pathogens.
Comparative Transcriptomic Responses of Trichoderma Species
High-throughput sequencing has unveiled that different Trichoderma species employ distinct transcriptomic strategies when interacting with pathogens. A notable study compared the responses of Trichoderma atroviride, Trichoderma virens, and Trichoderma reesei to the pathogen Rhizoctonia solani. The findings revealed that even before physical contact, these species exhibit significantly different gene expression profiles.[1][2][4]
-
T. atroviride upregulates a broad range of genes associated with the production of secondary metabolites, GH16 β-glucanases, various proteases, and small secreted cysteine-rich proteins (SSCPs).[1][2][4]
-
T. virens , in contrast, primarily ramps up the expression of genes involved in the biosynthesis of the antibiotic gliotoxin (B1671588) and its precursors.[1][2][4]
-
T. reesei , known more for its saprophytic capabilities, increases the expression of genes encoding cellulases and hemicellulases, as well as those involved in solute transport.[1][2][4]
Similarly, studies on Trichoderma harzianum have identified a large number of differentially expressed genes (DEGs) when confronted with pathogens like Botrytis cinerea and Rhizoctonia solani. These DEGs are involved in crucial processes such as pathogen recognition, signal transduction, and the production of hydrolytic enzymes and secondary metabolites.[5][6][7]
Quantitative Overview of Differentially Expressed Genes (DEGs)
The following tables summarize the number of differentially expressed genes identified in various Trichoderma-pathogen interactions from different studies.
| Trichoderma Species | Pathogen | Experimental Condition | Upregulated Genes | Downregulated Genes | Total DEGs | Reference |
| T. harzianum T4 | Botrytis cinerea cell wall | 12h, 24h, 48h, 72h | - | - | 2871 | [5] |
| T. harzianum T4 | Rhizoctonia solani | Before Contact (BC) | - | - | 1092 | [7] |
| T. harzianum T4 | Rhizoctonia solani | During Contact (C) | - | - | 1222 | [7] |
| T. harzianum T4 | Rhizoctonia solani | After Contact (AC) | - | - | 2046 | [7] |
| T. atroviride IMI206040 | Rhizoctonia solani | Mycoparasitic interaction | - | - | 175 | [8][9] |
Key Gene Families and Their Roles in Mycoparasitism
Transcriptomic analyses have consistently highlighted the importance of several key gene families in Trichoderma's antagonistic activities.
| Gene/Protein Family | Function in Mycoparasitism | Trichoderma Species | Pathogen(s) | Reference(s) |
| Cell Wall Degrading Enzymes (CWDEs) | ||||
| Chitinases (e.g., ech42) | Degradation of chitin (B13524) in the pathogen's cell wall. | T. harzianum, T. atroviride | Rhizoctonia solani, Botrytis cinerea | [3][10] |
| β-1,3-Glucanases | Degradation of β-glucans in the pathogen's cell wall. | T. atroviride | Rhizoctonia solani | [1][2] |
| Proteases | ||||
| Subtilisin-like serine proteases (e.g., prb1) | Degradation of pathogen cell wall proteins; may release signaling molecules. | T. atroviride | Rhizoctonia solani | [3] |
| Aspartic proteases | Potential role in cell wall degradation and nutrient acquisition. | T. harzianum | Sclerotinia sclerotiorum | [7] |
| Secondary Metabolites | ||||
| Gliotoxin biosynthesis genes | Production of the antibiotic gliotoxin, toxic to other fungi. | T. virens | Rhizoctonia solani | [1][2] |
| 6-pentyl-α-pyrone (6-PP) biosynthesis | Production of a volatile antibiotic compound. | T. atroviride | General | [11] |
| Small Secreted Cysteine-Rich Proteins (SSCPs) | Potential roles in host recognition and manipulation. | T. atroviride, T. virens | Sclerotium rolfsii | [1][2][12] |
| Transporters | ||||
| ABC transporters | Efflux of toxins and transport of nutrients. | T. harzianum | Rhizoctonia solani | [6] |
Signaling Pathways Orchestrating the Mycoparasitic Attack
The mycoparasitic response in Trichoderma is initiated by the recognition of signals from the host fungus, which triggers a cascade of intracellular signaling events.[13] Key pathways involved include G-protein signaling and mitogen-activated protein kinase (MAPK) cascades.[11][13] These pathways regulate the expression of mycoparasitism-related genes, leading to the production of cell wall-degrading enzymes and antifungal metabolites.[13]
Experimental Protocols for Comparative Transcriptomics
The following outlines a general workflow for studying the transcriptomic response of Trichoderma to pathogens.
Dual Culture Confrontation Assay
-
Objective: To simulate the mycoparasitic interaction between Trichoderma and a pathogen in vitro.
-
Procedure:
-
A mycelial plug of the pathogen is placed on one side of a petri dish containing a suitable growth medium (e.g., Potato Dextrose Agar - PDA).
-
After a period of incubation (e.g., 24-48 hours) to allow the pathogen to establish, a mycelial plug of the Trichoderma species is placed on the opposite side of the plate.
-
Control plates consist of Trichoderma confronted with itself.
-
The plates are incubated at a controlled temperature (e.g., 25-28°C) and observed daily.[1]
-
Sample Collection
-
Objective: To harvest mycelia at different stages of the interaction for RNA extraction.
-
Procedure: Mycelia are collected from distinct zones and time points, such as:
-
Before Contact (BC): Trichoderma mycelia are harvested from the edge of the colony before it makes physical contact with the pathogen.[6][7]
-
Contact (C): Mycelia are collected from the interaction zone where the hyphae of Trichoderma and the pathogen first meet.[6][7]
-
After Contact (AC) / Overgrowth: Mycelia are harvested from the area where Trichoderma has started to overgrow the pathogen colony.[6][7]
-
RNA Extraction and Sequencing
-
Objective: To isolate high-quality RNA for transcriptomic analysis.
-
Procedure:
-
Total RNA is extracted from the collected mycelial samples using a commercial kit (e.g., RNeasy Mini Kit) or a standard protocol like TRIzol extraction.[14][15]
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer and a bioanalyzer.
-
mRNA is typically enriched from the total RNA population.
-
cDNA libraries are prepared according to the protocols of the sequencing platform (e.g., Illumina).[15][16]
-
The libraries are then sequenced to generate millions of short reads.
-
Bioinformatic Analysis
-
Objective: To process the raw sequencing data and identify differentially expressed genes.
-
Procedure:
-
Quality Control: Raw sequencing reads are filtered to remove low-quality reads and adapter sequences.
-
Mapping: The high-quality reads are mapped to the reference genome of the respective Trichoderma species.
-
Differential Gene Expression Analysis: Software packages like DESeq2 or edgeR are used to identify genes that are significantly up- or downregulated in the interaction samples compared to the control.[16]
-
Functional Annotation: The identified DEGs are annotated using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to determine their putative functions and associated metabolic pathways.[5][17]
-
Validation of Gene Expression
-
Objective: To confirm the results of the RNA-seq analysis for a subset of key genes.
-
Procedure:
-
Quantitative Real-Time PCR (RT-qPCR): The expression levels of selected DEGs are measured by RT-qPCR using gene-specific primers.[5][7][18] The relative expression is typically calculated using a reference gene (e.g., actin or tubulin) for normalization.[18] This technique provides a targeted and sensitive validation of the transcriptomic data.[5]
-
This guide highlights the power of comparative transcriptomics in unraveling the complex and varied mechanisms of mycoparasitism in Trichoderma. The data and protocols presented serve as a valuable resource for researchers aiming to further explore and exploit the biocontrol potential of these remarkable fungi.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative transcriptomics reveals different strategies of Trichoderma mycoparasitism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Trichoderma spp. Genes Involved in the Biocontrol Activity Against Rhizoctonia solani [frontiersin.org]
- 4. Comparative transcriptomics reveals different strategies of Trichoderma mycoparasitism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Identification of Mycoparasitism-Related Genes in Trichoderma atroviride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of the Trichoderma harzianum Endochitinase Gene, ech42, in Mycoparasitism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trichoderma–Plant–Pathogen Interactions: Advances in Genetics of Biological Control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Trichoderma Biocontrol: Signal Transduction Pathways Involved in Host Sensing and Mycoparasitism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transcriptomics in Trichoderma reesei | Springer Nature Experiments [experiments.springernature.com]
- 15. Transcriptome Sequencing and Gene Expression Analysis of Trichoderma brevicompactum under Different Culture Conditions | PLOS One [journals.plos.org]
- 16. Genome-wide transcriptome profiling reveals molecular response pathways of Trichoderma harzianum in response to salt stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genome-wide transcriptome profiling reveals molecular response pathways of Trichoderma harzianum in response to salt stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Assessing the Environmental Impact of Harzianol N: A Comparative Guide for Researchers
For Immediate Release
[City, State] – December 7, 2025 – As the scientific community continues to explore novel bioactive compounds, a thorough understanding of their environmental footprint is paramount. This guide provides a comparative assessment of the environmental impact of Harzianol N, a harziane diterpenoid with notable antibacterial and antifungal properties, against common agricultural antibiotics and fungicides. Due to the limited direct ecotoxicological data on this compound, this comparison utilizes data from closely related harziane diterpenoids as a proxy.
Executive Summary
This compound, a secondary metabolite from Trichoderma species, presents a complex environmental profile. While the producing organism, Trichoderma, is known for its beneficial role in bioremediation and as a biocontrol agent, the purified compound and its related diterpenoids exhibit potential ecotoxicological effects. This guide compares the environmental impact of harziane diterpenoids with selected agricultural biocides: the antibacterial agents Streptomycin (B1217042) and Kasugamycin, and the antifungal agents Polyoxin D, Azoxystrobin (B1666510), and Propiconazole (B1679638). The comparison focuses on aquatic toxicity, phytotoxicity, impact on soil microbial activity, and biodegradation.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for harziane diterpenoids and the selected alternatives.
Table 1: Acute Toxicity to Aquatic Invertebrates
| Compound/Class | Test Organism | Endpoint | Result (mg/L) | Citation(s) |
| Harziane Diterpenoids | Artemia salina | LC50 (24h) | 18 - 23.1 | |
| Streptomycin | Daphnia magna | EC50 (48h) | > 180 | |
| Kasugamycin | Daphnia magna | EC50 (48h) | > 100 | |
| Polyoxin D | Daphnia magna | EC50 (48h) | 0.29 - 1.4 | [1][2] |
| Azoxystrobin | Daphnia magna | EC50 (48h) | 0.071 - 0.83 | [3][4] |
| Propiconazole | Daphnia magna | EC50 (48h) | 10.3 |
Table 2: Phytotoxicity
| Compound/Class | Test Organism | Endpoint | Result | Citation(s) |
| Harziane Diterpenoids | Amaranth, Lettuce | Seedling Growth Inhibition | Potent Inhibition | |
| Streptomycin | Various Crops | Growth Inhibition | Potential phytotoxicity at high concentrations | |
| Kasugamycin | Rice, Tomato, etc. | Growth Inhibition | Generally low, but some crops are sensitive | [5][6] |
| Polyoxin D | Various Crops | Growth Inhibition | Low to no phytotoxicity observed | [7] |
| Azoxystrobin | Various Crops | Growth Inhibition | Generally low, can have growth-promoting effects | |
| Propiconazole | Various Crops | Growth Inhibition | Can cause phytotoxicity, especially under stress | [8][9] |
Table 3: Impact on Soil Microbial Respiration
| Compound/Class | Impact | Notes | Citation(s) |
| Harziane Diterpenoids | Data not available | Trichoderma spp. generally enhance soil microbial activity. | |
| Streptomycin | Variable | Can initially inhibit, but degradation can be utilized by some microbes. | |
| Kasugamycin | Minimal | Generally considered non-toxic to soil microorganisms. | [10] |
| Polyoxin D | Potential Inhibition | Broad-spectrum activity may impact beneficial fungi. | [11] |
| Azoxystrobin | Inhibition | Can significantly decrease soil respiration. | [12] |
| Propiconazole | Variable | Effects depend on soil type and microbial community. |
Table 4: Biodegradation in Soil
| Compound/Class | Half-life (DT50) | Conditions | Citation(s) |
| Harziane Diterpenoids | Data not available | Diterpenoids are generally biodegradable. | |
| Streptomycin | 7 - 15 days | Aerobic, 20°C | [13] |
| Kasugamycin | 2.76 - 3.91 days | Field conditions | [14] |
| Polyoxin D | Readily biodegradable | Degrades in soil and water. | [7] |
| Azoxystrobin | 14 days - 6 months | Aerobic, variable with soil type | [15] |
| Propiconazole | ~4 days (by Burkholderia sp.) | Laboratory, 30°C, pH 7 | [16] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.
Aquatic Invertebrate Acute Toxicity Test (based on OECD 202)
-
Test Organism: Daphnia magna (water flea), neonates <24 hours old.
-
Test Substance: The test compound is dissolved in a suitable solvent (if necessary) and then in reconstituted water to prepare a series of concentrations.
-
Procedure:
-
Groups of 20 daphnids (four replicates of five daphnids each) are exposed to each test concentration and a control (reconstituted water, and solvent control if applicable) in glass vessels.
-
The test is conducted for 48 hours under controlled conditions (20 ± 2°C, 16-hour light/8-hour dark photoperiod).
-
Daphnids are not fed during the test.
-
-
Endpoint: The number of immobile daphnids is recorded at 24 and 48 hours. Immobility is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel. The EC50 (median effective concentration) causing immobility in 50% of the population is calculated.
Seedling Growth Inhibition Test (based on OECD 208)
-
Test Organism: Seeds of sensitive plant species (e.g., lettuce, Lactuca sativa; amaranth, Amaranthus retroflexus).
-
Test Substance: The compound is incorporated into the growth medium (e.g., agar (B569324) or filter paper in a petri dish) at various concentrations.
-
Procedure:
-
Seeds are placed on the treated growth medium.
-
Petri dishes are incubated in a growth chamber with controlled light, temperature, and humidity for a specified period (e.g., 72-120 hours).
-
A control group with no test substance is included.
-
-
Endpoint: The germination rate and the length of the radicle and hypocotyl are measured. The IC50 (concentration causing 50% inhibition of growth) is determined.
Soil Respiration Test (based on ISO 16072)
-
Soil: A well-characterized natural soil is used.
-
Test Substance: The compound is applied to the soil at different concentrations.
-
Procedure:
-
Treated and control soil samples are placed in sealed containers.
-
The containers are incubated under controlled temperature and moisture for a set period.
-
The amount of CO2 produced is measured at regular intervals using methods such as gas chromatography or titration of an alkaline trap.
-
-
Endpoint: The cumulative CO2 evolution is calculated and compared between treated and control samples to determine the percentage of inhibition or stimulation of microbial respiration.
Biodegradation in Soil Test (based on OECD 307)
-
Soil: Two or more different soil types are used.
-
Test Substance: The radiolabeled (¹⁴C) test compound is applied to the soil.
-
Procedure:
-
The treated soil is incubated in the dark under controlled aerobic conditions (temperature and moisture).
-
At various time intervals, soil samples are extracted and analyzed for the parent compound and its degradation products using techniques like HPLC and liquid scintillation counting.
-
The amount of ¹⁴CO2 evolved is also trapped and measured.
-
-
Endpoint: The rate of disappearance of the parent compound is used to calculate the DT50 (time for 50% dissipation) and DT90 (time for 90% dissipation).
Visualizing the Impact: Signaling Pathways and Workflows
To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Workflow for Aquatic Invertebrate Acute Toxicity Testing.
Caption: Generalized Biodegradation Pathway of this compound in Soil.
Conclusion
The assessment of this compound's environmental impact, based on data from related harziane diterpenoids, suggests a profile with potential for aquatic toxicity and phytotoxicity. When compared to conventional agricultural biocides, its aquatic toxicity appears to be moderate, falling between the highly toxic fungicides like Azoxystrobin and the less toxic antibacterial agents like Streptomycin. The potent phytotoxicity of harziane diterpenoids warrants further investigation to determine crop safety and non-target plant impacts.
A significant knowledge gap remains concerning the direct impact of purified this compound on soil microbial communities and its precise biodegradation kinetics. While the producing organism, Trichoderma, is beneficial to soil health, the effects of the isolated compound may differ.
Future research should focus on generating specific ecotoxicological data for this compound to provide a more definitive risk assessment. This will enable a more direct comparison with existing alternatives and inform its potential for sustainable application in agriculture and other industries.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. cdn.nufarm.com [cdn.nufarm.com]
- 3. apparentag.com.au [apparentag.com.au]
- 4. Clonal variation in physiological responses of Daphnia magna to the strobilurin fungicide azoxystrobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3856969A - Kasugamycin as a plant disease preventive agent - Google Patents [patents.google.com]
- 6. What crops is Kasugamycin suitable for? Master these points to prevent bacterial diseases more thoroughly - Knowledge - Zhejiang Rayfull Chemicals Co., Ltd. [rayfull.net]
- 7. canada.ca [canada.ca]
- 8. solutionsstores.com [solutionsstores.com]
- 9. mississippi-crops.com [mississippi-crops.com]
- 10. beyondpesticides.org [beyondpesticides.org]
- 11. ams.usda.gov [ams.usda.gov]
- 12. globalsciencebooks.info [globalsciencebooks.info]
- 13. Persistence and evidence for accelerated biodegradation of streptomycin in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bioaugmentation of Soil Contaminated with Azoxystrobin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biodegradation of propiconazole by newly isolated Burkholderia sp. strain BBK_9 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Harzianol N: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of microbial-based fungicides, with a focus on products containing Trichoderma species, as a proxy for Harzianol N, for which specific data is not publicly available. The following information is synthesized from safety data sheets (SDS) of similar products to ensure best practices are followed.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate first-aid measures.
| Precautionary Measure | Recommended Action |
| General Hygiene | Wash hands thoroughly with soap and water after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet.[1] |
| Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.[1] |
| Skin Contact | The product is generally not considered a skin irritant.[2] However, it is good practice to avoid prolonged contact. |
| Inhalation | Supply fresh air; consult a doctor in case of complaints.[2] |
| Ingestion | If symptoms persist, consult a doctor.[2] |
| Personal Protective Equipment | While specific requirements may vary, standard laboratory PPE, including safety glasses and gloves, is recommended. Respiratory protection is generally not required.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound, presumed to be a microbial fungicide, must be conducted in a manner that prevents environmental contamination and adheres to local regulations.
1. Decontamination of Spills:
In the event of a spill, contain the material immediately to prevent it from entering drains or waterways.[1] Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable, labeled container for disposal.
2. Waste Container Management:
-
Product Residues: Empty containers may retain product residues.[2] Care should be taken when handling emptied containers that have not been cleaned or rinsed.[2]
-
Packaging: Waste packaging should be recycled whenever possible. Incineration or landfilling should only be considered when recycling is not a viable option.[2]
3. Final Disposal:
-
Consult Professionals: Contact an authorized waste disposal service to ensure proper handling and compliance with all local and national regulations.[2]
-
Avoid Environmental Release: Prevent the product from entering bodies of water.[1]
Disposal Workflow
The following diagram outlines the logical flow for the proper disposal of microbial-based fungicides like this compound.
References
Personal protective equipment for handling Harzianol N
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Harzianol N in a laboratory setting. The information is compiled to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure when handling this compound. About 97% of pesticide exposure occurs through the skin, making dermal protection a primary concern.[4] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Use neoprene or nitrile rubber gloves.[5] Latex and fabric gloves do not offer adequate protection.[5] Always inspect gloves for damage before use and wash hands thoroughly after removal. |
| Body Protection | Laboratory coat or coveralls | A long-sleeved lab coat is standard. For tasks with a higher risk of splashes, chemical-resistant coveralls made of materials like coated polyethylene (B3416737) are recommended.[6] |
| Eye and Face Protection | Safety glasses or goggles | At a minimum, wear safety glasses with side shields.[6] For splash hazards, use indirectly ventilated chemical splash goggles.[4] A face shield can be worn over goggles for maximum protection.[4] |
| Respiratory Protection | Respirator | Work in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust or aerosols.[7] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator may be necessary.[6] |
| Foot Protection | Closed-toe shoes | Chemical-resistant boots are recommended, especially when handling larger quantities.[8] Pant legs should be worn outside of boots to prevent chemicals from entering.[6][8] |
Experimental Protocols: Safe Handling and First Aid
Standard Operating Procedure for Handling this compound:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read this guide and any available safety information thoroughly. Ensure a chemical fume hood is operational.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[7] Use a spatula for solid transfers to avoid generating dust.
-
In-Use: Keep containers of this compound tightly closed when not in use.[3] Avoid contact with skin, eyes, and clothing.[9]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[7] Clean all contaminated surfaces.
-
Cleaning PPE: Clean reusable PPE, such as goggles and face shields, with detergent and water after each use.[8] Disposable items, like gloves, should be discarded according to the disposal plan.
First Aid Measures:
In the event of accidental exposure, follow these procedures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water.[9] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek medical attention if irritation continues.[2]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[3] Seek immediate medical attention.
Operational and Disposal Plans
Spill Management:
-
Evacuate non-essential personnel from the spill area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect the absorbed material into a suitable, closed container for disposal.[9]
-
Clean the spill area thoroughly with a detergent and water solution.[9]
-
Prevent the spilled material from entering drains or waterways.[2]
Waste Disposal:
-
Dispose of this compound and any contaminated materials (e.g., gloves, absorbent pads) as hazardous chemical waste.
-
All waste must be placed in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for chemical waste disposal. Contact your institution's environmental health and safety department for specific guidance.[10]
Visualized Workflows
The following diagrams illustrate the logical flow for safe chemical handling and PPE selection.
References
- 1. Novel Harziane Diterpenes from Deep-Sea Sediment Fungus Trichoderma sp. SCSIOW21 and Their Potential Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioworksinc.com [bioworksinc.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 5. Which personal protective equipment do you need to [royalbrinkman.com]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. fishersci.com [fishersci.com]
- 8. MSU Extension | Montana State University [apps.msuextension.org]
- 9. warkembioagri.com [warkembioagri.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
